2-[3-(Trifluoromethyl)phenyl]propan-2-amine
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGWNHBRMASMGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153390-61-5 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-[3-(trifluoromethyl)phenyl]propan-2-amine" synthesis pathways
An In-Depth Technical Guide to the Synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine
Introduction
2-[3-(Trifluoromethyl)phenyl]propan-2-amine is a primary amine characterized by a tertiary carbon atom attached to both the aromatic ring and the amino group. The presence of the trifluoromethyl (CF₃) group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it and its derivatives valuable scaffolds in medicinal chemistry and drug development. This compound is the primary amine analog of Fenfluramine, a well-known anorectic agent, positioning it as a key starting material or intermediate for a wide range of pharmacologically active molecules.[1]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide an in-depth analysis of the core synthetic pathways, grounded in mechanistic principles and practical, field-proven insights. We will explore the causality behind experimental choices, ensuring each described protocol is a self-validating system for achieving the target molecule.
Chapter 1: Retrosynthetic Analysis
A logical approach to the synthesis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine begins with a retrosynthetic analysis. This process deconstructs the target molecule to identify key bond disconnections and reveal potential precursor molecules. The primary disconnections focus on the carbon-nitrogen bond and the carbon-carbon bonds forming the propan-2-amine backbone.
Caption: Retrosynthetic analysis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine.
This analysis reveals four primary strategic pathways, each originating from a distinct and commercially accessible or readily synthesizable precursor:
-
Reductive Amination of a Ketone: The most direct route involves the formation of the C-N bond from 1-[3-(trifluoromethyl)phenyl]propan-2-one.
-
The Leuckart-Wallach Reaction: A classic variation of reductive amination using specific formylating agents.
-
Grignard Reaction on a Nitrile: This approach builds the carbon backbone by adding an isopropyl group to 3-(trifluoromethyl)benzonitrile.
-
The Ritter Reaction: A method that proceeds through a stable tertiary carbocation generated from the corresponding tertiary alcohol.
The following chapters will provide a detailed examination of each of these pathways.
Chapter 2: Pathway I - Reductive Amination of 1-[3-(Trifluoromethyl)phenyl]propan-2-one
This is arguably the most versatile and widely employed method for synthesizing amines from carbonyl compounds.[2] The process is a two-step sequence that occurs in a single pot: the initial reaction between the ketone and an amine source (ammonia, for a primary amine) to form an imine intermediate, followed by the in-situ reduction of the imine to the corresponding amine.
Principle & Mechanism
The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of the ketone. This is followed by dehydration to form a Schiff base (imine). A reducing agent present in the reaction mixture then selectively reduces the C=N double bond to yield the final primary amine.[2] The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but potent enough to reduce the intermediate imine.
Synthesis of the Ketone Precursor
The viability of this pathway hinges on the availability of the precursor, 1-[3-(trifluoromethyl)phenyl]propan-2-one. It can be prepared via several reliable methods.
Caption: Key synthetic routes to the ketone precursor.
-
Route A: This method involves the reaction of the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate in the presence of a copper catalyst.[3]
-
Route B: A common industrial route involves the hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to the corresponding acetic acid, followed by reaction with acetic anhydride.[4][5]
Experimental Protocol: Reductive Amination
This protocol utilizes sodium borohydride, a common and effective reducing agent for this transformation.
Materials:
-
1-[3-(trifluoromethyl)phenyl]propan-2-one
-
Ammonia (e.g., 7N solution in Methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a sealed reaction vessel, dissolve 1-[3-(trifluoromethyl)phenyl]propan-2-one (1.0 equiv) in methanol.
-
Add a large excess of a 7N solution of ammonia in methanol (e.g., 20-30 equiv), followed by ammonium chloride (1.5 equiv) to buffer the reaction.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 equiv) in portions, ensuring the temperature remains below 10 °C.
-
Seal the vessel securely and allow the reaction to stir at room temperature for 24-48 hours. The sealed vessel is crucial to prevent the escape of ammonia gas.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, carefully cool the mixture in an ice bath and quench the excess reducing agent by slowly adding aqueous HCl (e.g., 3M) until the pH is ~2. Caution: This step should be performed in a well-ventilated fume hood.
-
Basify the mixture with aqueous NaOH (e.g., 6M) to pH >11 and extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
| Reducing Agent | Typical Solvent | Conditions | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to RT | Inexpensive and common; requires pH control.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | pH 6-7 | More selective for the imine over the ketone; generates toxic HCN byproduct upon quenching.[2] |
| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) | Room Temp | Very mild and effective, does not reduce the ketone; less sensitive to pH.[4] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | 2-5 bar H₂ | "Green" method, high yielding; requires specialized pressure equipment. |
Chapter 3: Pathway II - The Leuckart-Wallach Reaction
The Leuckart reaction is a classic one-pot method for the reductive amination of ketones.[7] It uniquely employs formic acid or its derivatives, such as ammonium formate or formamide, to serve as both the nitrogen source and the reducing agent.[8][9]
Principle & Mechanism
When using ammonium formate, the reagent first dissociates upon heating into formic acid and ammonia.[10] Ammonia reacts with the ketone to form an iminium ion intermediate. The formate anion then acts as a hydride donor, reducing the iminium ion to the final amine and releasing carbon dioxide. The reaction requires high temperatures, typically between 120 and 180 °C, to proceed effectively.[8]
Caption: Simplified mechanism of the Leuckart Reaction.
Experimental Protocol
Materials:
-
1-[3-(trifluoromethyl)phenyl]propan-2-one
-
Ammonium formate
-
Standard distillation and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-[3-(trifluoromethyl)phenyl]propan-2-one (1.0 equiv) and ammonium formate (2.0-3.0 equiv).
-
Slowly heat the reaction mixture in an oil bath to 160-180 °C.
-
Maintain this temperature and allow the mixture to reflux for 6-12 hours, or until TLC/GC-MS indicates the consumption of the starting ketone.
-
Cool the reaction mixture to room temperature. Add an excess of concentrated HCl and heat briefly to hydrolyze any formamide byproducts.
-
Cool the mixture again and wash with an organic solvent (e.g., diethyl ether or toluene) to remove any unreacted ketone and neutral impurities.
-
Basify the aqueous layer with concentrated NaOH or KOH until strongly alkaline (pH > 12), keeping the flask in an ice bath.
-
Extract the liberated amine with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to yield the crude amine.
Causality & Field Insights: The Leuckart reaction's main advantage is its operational simplicity and the use of inexpensive, readily available reagents.[7] However, the high temperatures can lead to side reactions and impurities. The primary amine product can potentially react further to form secondary amines, although this is less common for sterically hindered tertiary amines like the target molecule. This method is often favored in academic settings or for initial exploratory synthesis due to its cost-effectiveness.
Chapter 4: Pathway III - Synthesis via Grignard Reaction
This pathway constructs the carbon skeleton of the molecule by forming a key C-C bond. It involves the nucleophilic addition of an organometallic reagent (a Grignard reagent) to a nitrile.
Principle & Mechanism
The synthesis begins with the preparation of a Grignard reagent, in this case, isopropylmagnesium bromide, from 2-bromopropane and magnesium metal. This highly nucleophilic reagent then attacks the electrophilic carbon of 3-(trifluoromethyl)benzonitrile.[11] The addition forms a magnesium salt of an imine (a metalloimine). Subsequent acidic workup hydrolyzes this intermediate to a transient imine, which is then further hydrolyzed to a ketone. To obtain the primary amine, the intermediate metalloimine must be carefully hydrolyzed under non-acidic conditions or reduced directly. A more robust method involves reduction of the intermediate imine.
Caption: Synthesis pathway via Grignard reaction with a nitrile.
Experimental Protocol
Materials:
-
Magnesium turnings
-
2-Bromopropane
-
Anhydrous diethyl ether or THF
-
3-(Trifluoromethyl)benzonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Aqueous HCl
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.2 equiv). Add a small portion of anhydrous ether and a crystal of iodine to activate the magnesium. Slowly add a solution of 2-bromopropane (1.1 equiv) in anhydrous ether dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Addition to Nitrile: Cool the Grignard reagent to 0 °C. Slowly add a solution of 3-(trifluoromethyl)benzonitrile (1.0 equiv) in anhydrous ether dropwise. After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Reduction: Cool the reaction mixture to 0 °C and slowly add anhydrous methanol to decompose the intermediate complex and quench excess Grignard reagent. Then, add sodium borohydride (1.5 equiv) portion-wise. Stir at room temperature overnight.[11]
-
Workup: Cool the mixture to 0 °C and carefully add saturated aqueous NH₄Cl solution to quench the reaction. Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amine via distillation or salt formation.
Causality & Field Insights: This method is powerful for creating sterically hindered amines. The primary challenge lies in the moisture-sensitive nature of the Grignard reagent, requiring strictly anhydrous conditions.[11] The workup is also critical; a standard acidic workup would hydrolyze the imine intermediate to the ketone, leading to the precursor from Pathway I. Therefore, a reductive workup is essential to obtain the amine directly.
Chapter 5: Pathway IV - The Ritter Reaction
The Ritter reaction is an effective method for preparing tertiary N-alkyl amides from substrates that can form stable carbocations, such as tertiary alcohols.[12] The resulting amide can then be hydrolyzed to the desired primary amine.
Principle & Mechanism
The reaction starts with the protonation of the tertiary alcohol, 2-(3-(trifluoromethyl)phenyl)propan-2-ol, by a strong acid (e.g., sulfuric acid).[13] This is followed by the elimination of a water molecule to generate a stable tertiary benzylic carbocation. The nitrogen atom of a nitrile solvent (e.g., acetonitrile) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This ion is subsequently attacked by water during the workup, leading to an N-alkyl amide. A final, forceful hydrolysis step cleaves the amide to yield the primary amine.[14]
Caption: The Ritter reaction pathway for amine synthesis.
Experimental Protocol
Materials:
-
2-(3-(trifluoromethyl)phenyl)propan-2-ol (can be prepared by reacting 3-(trifluoromethyl)phenylmagnesium bromide with acetone)
-
Acetonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Amide Formation: In a flask, dissolve the tertiary alcohol (1.0 equiv) in acetonitrile (used as both solvent and reagent). Cool the solution in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid (2.0-3.0 equiv) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice and neutralize carefully with a strong base (e.g., 40% NaOH solution) to precipitate the crude N-alkyl acetamide.
-
Filter the solid amide, wash with cold water, and dry.
-
Amide Hydrolysis: Reflux the crude amide in an excess of aqueous acid (e.g., 6M HCl) or base (e.g., 25% NaOH) for 12-24 hours.
-
After hydrolysis is complete, cool the mixture, basify if necessary, and extract the primary amine as described in the previous protocols.
Causality & Field Insights: The Ritter reaction is highly effective for substrates that form stable carbocations. The trifluoromethyl group is electron-withdrawing, which can slightly destabilize the adjacent carbocation, but the tertiary benzylic nature of the intermediate is generally sufficient for the reaction to proceed. The main drawback is the use of large quantities of strong acid and the need for a separate, often harsh, hydrolysis step.[12]
Chapter 6: Comparative Analysis of Synthesis Pathways
| Pathway | Starting Materials | Key Advantages | Key Disadvantages | Scalability |
| I. Reductive Amination | Ketone, Ammonia Source | High yields, versatile, many reagent choices (mild to strong). | Ketone precursor may require separate synthesis. | Excellent |
| II. Leuckart-Wallach | Ketone, Ammonium Formate | One-pot, very inexpensive reagents, simple setup. | High temperatures required, potential for byproducts, moderate yields. | Good |
| III. Grignard Reaction | Nitrile, Isopropyl Halide | Builds carbon skeleton directly, good for sterically hindered amines. | Requires strictly anhydrous conditions, sensitive reagents. | Moderate |
| IV. Ritter Reaction | Tertiary Alcohol, Nitrile | Utilizes stable carbocation intermediates, good for tertiary amines. | Requires strong acids, harsh hydrolysis step, multi-step process. | Moderate |
Conclusion
The synthesis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine can be accomplished through several robust chemical pathways. For large-scale production and high purity, Reductive Amination (Pathway I) of the corresponding ketone stands out as the most efficient and scalable method, benefiting from a wide array of available reducing agents that can be tailored to specific process requirements. The Leuckart-Wallach reaction (Pathway II) offers a cost-effective, albeit lower-yielding, alternative suitable for smaller-scale synthesis. The Grignard (Pathway III) and Ritter (Pathway IV) reactions provide powerful, alternative strategies for constructing the core structure, particularly when the primary precursors for other routes are unavailable. The optimal choice will ultimately depend on the specific context of the synthesis, balancing factors such as scale, cost, available equipment, and desired purity.
References
- Google Patents. (n.d.). New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it (EP3170807A1).
- Google Patents. (n.d.). New method for synthesis of fenfluramine, and new compositions comprising it (US20180208543A1).
- Welch, J. T., & Lim, D. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Bioorganic & Medicinal Chemistry, 15(21), 6659–6666.
- Google Patents. (n.d.). FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME (EP 3393655 B1).
- Google Patents. (n.d.). Fenfluramine compositions and methods of preparing the same (EP3800177A1).
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
- de la Torre, V. G., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1563.
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1563.
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link]
-
University of Mississippi, eGrove. (2021). One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. Retrieved from [Link]
-
Organic-chemistry.org. (2019). Ritter Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine (EP0810195A1).
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- 3. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
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- 5. EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]
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A Technical Guide to the Physicochemical Properties of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Molecule
This document provides a comprehensive technical overview of the physicochemical properties of 2-[3-(trifluoromethyl)phenyl]propan-2-amine. It is important to note that this specific primary amine is a less documented analogue of the well-known pharmaceutical compound, fenfluramine. Consequently, a significant portion of the available data is derived from computational predictions and extrapolated from studies on closely related structures. This guide synthesizes this information to provide a robust starting point for researchers, offering insights into its expected chemical behavior and analytical characterization.
Chemical Identity and Structure
2-[3-(trifluoromethyl)phenyl]propan-2-amine is a primary amine characterized by a trifluoromethyl-substituted phenyl ring attached to a propan-2-amine backbone. The trifluoromethyl group at the meta-position significantly influences the molecule's electronic properties and lipophilicity.
IUPAC Name: 2-[3-(trifluoromethyl)phenyl]propan-2-amine
Synonyms:
-
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine is an isomeric form[1].
Chemical Structure:
Caption: 2D structure of 2-[3-(trifluoromethyl)phenyl]propan-2-amine.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below is a combination of predicted values and data from analogous compounds.
Table 1: Summary of Physicochemical Properties
| Property | Value (Predicted/Estimated) | Source/Method |
| Molecular Formula | C10H12F3N | - |
| Molecular Weight | 203.20 g/mol | - |
| Appearance | Likely a colorless oil or low-melting solid | Analogy |
| Boiling Point | Not experimentally determined. Expected to be >200 °C. | Analogy |
| Melting Point | Not experimentally determined. | - |
| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, methanol, and dichloromethane. | Analogy |
| pKa (of the amine) | ~9.5 - 10.5 | Predicted |
| LogP | ~3.0 | Predicted for isomer[1] |
Expert Insights: The trifluoromethyl group is a strong electron-withdrawing group, which will decrease the basicity (lower the pKa) of the aromatic ring through inductive effects. However, the primary aliphatic amine's pKa is expected to be in the typical range for such functional groups. The high predicted LogP value suggests that the compound is lipophilic and will likely have good membrane permeability, but potentially poor aqueous solubility.
Synthesis Pathway
While specific synthesis protocols for 2-[3-(trifluoromethyl)phenyl]propan-2-amine are not widely published, a logical and common synthetic route would be the reductive amination of the corresponding ketone, 1-[3-(trifluoromethyl)phenyl]propan-2-one. This precursor is commercially available.
Caption: Plausible synthetic workflow for 2-[3-(trifluoromethyl)phenyl]propan-2-amine.
Experimental Protocol: Reductive Amination (Hypothetical)
-
Reaction Setup: To a solution of 1-[3-(trifluoromethyl)phenyl]propan-2-one (1.0 eq) in methanol, add a solution of ammonia in methanol (excess).
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH4) portion-wise.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Methanol as Solvent: It is a polar protic solvent that is suitable for both the imine formation and the reduction step.
-
Excess Ammonia: To drive the equilibrium towards the formation of the imine.
-
Sodium Borohydride: A mild and selective reducing agent for imines.
-
Purification: Necessary to remove unreacted starting materials, byproducts, and reagents.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 2-[3-(trifluoromethyl)phenyl]propan-2-amine.
4.1. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the aromatic protons (in the range of 7.0-8.0 ppm), the methyl protons (a singlet integrating to 6H), and the amine protons (a broad singlet, the chemical shift of which will be concentration-dependent). The protons of the amine group can be exchanged with D₂O, leading to the disappearance of their signal.[2]
-
¹³C NMR: Expect distinct signals for the carbon atoms of the trifluoromethyl group, the aromatic ring, the quaternary carbon attached to the amine, and the methyl groups.
-
¹⁹F NMR: A single sharp signal for the -CF₃ group is expected.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic N-H stretching vibrations for a primary amine are expected in the region of 3300-3500 cm⁻¹.[2]
-
C-F stretching vibrations will be observed in the region of 1100-1300 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations will also be present.
-
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z 203 should be observed. Common fragmentation patterns for amines include the loss of a methyl group ([M-15]⁺) and cleavage of the C-C bond alpha to the nitrogen atom.[3]
-
Electrospray Ionization (ESI-MS): In the positive ion mode, the protonated molecule ([M+H]⁺) at m/z 204 would be the base peak.
-
4.2. Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is a suitable technique for the analysis of this compound. Derivatization with a suitable agent can improve its chromatographic properties.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) would be an effective method for purity determination. UV detection at a wavelength around 254 nm would be appropriate due to the presence of the aromatic ring.
Caption: Analytical workflow for the characterization of 2-[3-(trifluoromethyl)phenyl]propan-2-amine.
Safety and Handling
Specific toxicological data for 2-[3-(trifluoromethyl)phenyl]propan-2-amine is not available. However, based on its structure as a substituted amphetamine analogue, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
2-[3-(trifluoromethyl)phenyl]propan-2-amine is a compound with interesting physicochemical properties, largely dictated by the presence of the lipophilic trifluoromethyl group and the basic primary amine. While experimental data is scarce, this guide provides a solid foundation for researchers by presenting predicted properties, a plausible synthetic route, and a comprehensive analytical workflow. Further experimental validation of the data presented herein is strongly encouraged.
References
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PubChem. CID 18695745. [Link]
- Google Patents. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it.
-
PubChem. 2-(4-Fluoro-3-(trifluoromethyl)phenyl)propan-2-amine. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubChem. N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine. [Link]
- N/A
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FooDB. Showing Compound 2-Methyl-1-propylamine (FDB012495). [Link]
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-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
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Axios Research. 1-(2-(trifluoromethyl)phenyl)propan-2-one. [Link]
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PubChemLite. 2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine. [Link]
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"2-[3-(trifluoromethyl)phenyl]propan-2-amine" as a fenfluramine precursor
An In-depth Technical Guide to the Synthesis of Fenfluramine via 2-[3-(Trifluoromethyl)phenyl]propan-2-amine and Related Precursors
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to fenfluramine, a compound of renewed pharmaceutical interest for its application in treating rare forms of epilepsy.[1][2][3] The primary focus of this document is the role of key precursors, including 2-[3-(trifluoromethyl)phenyl]propan-2-amine and, more centrally, 1-(3-trifluoromethyl)phenyl-propan-2-one. We will delve into the mechanistic underpinnings of the synthetic strategies, provide detailed experimental protocols, and discuss the analytical characterization of the intermediates and the final active pharmaceutical ingredient (API). This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a deep technical understanding of fenfluramine synthesis.
Introduction: The Resurgence of Fenfluramine
Fenfluramine, chemically known as (RS)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, was initially developed as an appetite suppressant.[3] Following its withdrawal from the market due to concerns about cardiovascular side effects, fenfluramine has been repurposed and has gained FDA approval for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome, two severe forms of childhood epilepsy.[1][3] This revival has spurred renewed interest in efficient and scalable synthetic routes to produce high-purity fenfluramine. A thorough understanding of its synthesis, starting from readily available precursors, is crucial for both research and commercial production.
The synthesis of fenfluramine can be approached through various pathways, with the most common industrial routes proceeding via the reductive amination of a ketone precursor. This guide will explore these methods with a focus on the underlying chemical principles and practical execution.
The Key Precursor: 1-(3-Trifluoromethyl)phenyl-propan-2-one
While the topic of this guide is , a more direct and widely documented precursor is the ketone, 1-(3-trifluoromethyl)phenyl-propan-2-one (CAS No. 21906-39-8). This ketone is the immediate precursor in the most common industrial synthesis of fenfluramine.
Synthesis of 1-(3-Trifluoromethyl)phenyl-propan-2-one
The synthesis of this key ketone intermediate can be achieved through several methods. One common approach starts from 2-(3-(trifluoromethyl)phenyl)acetic acid.[4][5][6]
Reaction Scheme:
Caption: Synthesis of the ketone precursor.
Experimental Protocol: Synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(3-(trifluoromethyl)phenyl)acetic acid.
-
Reagent Addition: Add acetic anhydride and a suitable catalyst (e.g., a pyridine-based catalyst).
-
Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere. The reaction temperature and time will depend on the specific catalyst and scale. Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Carefully quench the excess acetic anhydride. The product can then be isolated by extraction and purified by distillation under reduced pressure.
The Primary Synthetic Route to Fenfluramine: Reductive Amination
The most direct and industrially favored method for synthesizing fenfluramine is the reductive amination of 1-(3-trifluoromethyl)phenyl-propan-2-one with ethylamine.[4][5][6] This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.
Mechanistic Overview
The reaction begins with the nucleophilic attack of ethylamine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base). A reducing agent present in the reaction mixture then reduces the imine to fenfluramine.[7]
Reaction Workflow:
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination to Fenfluramine
A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common choice due to its selectivity and ease of handling.[8]
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-(3-trifluoromethyl)phenyl-propan-2-one in a solvent such as methanol.
-
Amine Addition: Add ethylamine (or a salt thereof, such as ethylamine hydrochloride, along with a base to liberate the free amine) to the solution.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium borohydride while maintaining a low temperature.
-
Quenching and Work-up: After the addition is complete, allow the reaction to proceed until completion (monitored by TLC or HPLC). Carefully quench the excess reducing agent with an acidic solution.
-
Isolation and Purification: Basify the mixture and extract the crude fenfluramine with a suitable organic solvent. The product can be purified by distillation or by forming a salt (e.g., fenfluramine hydrochloride) and recrystallizing it.[9]
Alternative Synthetic Pathway: The Leuckart Reaction and the Role of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine
An alternative approach to synthesizing primary amines from ketones is the Leuckart reaction, which traditionally uses ammonium formate or formamide as the nitrogen source and reducing agent.[10][11][12] This reaction can be used to synthesize the primary amine, 2-[3-(trifluoromethyl)phenyl]propan-2-amine, from 1-(3-trifluoromethyl)phenyl-propan-2-one. This primary amine could then, in a subsequent step, be N-ethylated to yield fenfluramine.
Synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine via the Leuckart Reaction
The Leuckart reaction involves heating the ketone with formamide or ammonium formate.[10][11] The reaction proceeds through the formation of a formyl derivative of the amine, which is then hydrolyzed to the primary amine.
Leuckart Reaction Workflow:
Caption: Leuckart reaction for primary amine synthesis.
N-Ethylation of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine
Once the primary amine is synthesized, it can be converted to fenfluramine through N-ethylation. This can be achieved through various methods, including reductive amination with acetaldehyde or direct alkylation with an ethylating agent like ethyl iodide or diethyl sulfate.
Analytical Characterization
The purity and identity of the precursors and the final fenfluramine product are critical for pharmaceutical applications. A combination of analytical techniques is employed for this purpose.
| Compound | Analytical Technique | Key Parameters to Monitor |
| 1-(3-trifluoromethyl)phenyl-propan-2-one | HPLC, GC-MS, ¹H NMR, ¹³C NMR | Purity, presence of regioisomers, residual starting materials. |
| 2-[3-(trifluoromethyl)phenyl]propan-2-amine | HPLC, GC-MS, ¹H NMR, ¹³C NMR | Purity, confirmation of the primary amine group. |
| Fenfluramine | HPLC, GC-MS, Chiral HPLC, ¹H NMR, ¹³C NMR, Elemental Analysis | Purity, enantiomeric excess (for chiral separations), confirmation of structure, residual solvents, and impurities.[13] |
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity determination and impurity profiling. A validated HPLC method is essential for quality control.[4]
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is used for the identification of the main components and any potential impurities by providing molecular weight information.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized compounds, confirming the connectivity of atoms and the successful functional group transformations.
Conclusion
The synthesis of fenfluramine is a well-established process, with the reductive amination of 1-(3-trifluoromethyl)phenyl-propan-2-one being the most efficient and scalable route. While 2-[3-(trifluoromethyl)phenyl]propan-2-amine can serve as a precursor, its synthesis and subsequent N-ethylation represent a less direct pathway. A thorough understanding of these synthetic methods, coupled with rigorous analytical characterization, is paramount for the production of high-quality fenfluramine for its important therapeutic applications. The choice of synthetic route will ultimately depend on factors such as cost, scalability, and the desired purity profile of the final API.
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Mechanism of action of "2-[3-(trifluoromethyl)phenyl]propan-2-amine" derivatives
An In-depth Technical Guide to the Mechanism of Action of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine Derivatives
Abstract
The compound 2-[3-(trifluoromethyl)phenyl]propan-2-amine, commonly known as fenfluramine, and its derivatives represent a class of pharmacologically complex molecules with a rich history, from their initial use as appetite suppressants to their modern application in treating rare forms of epilepsy.[1][2] This guide provides a detailed examination of the multifaceted mechanism of action of fenfluramine and its primary active metabolite, norfenfluramine. We will dissect their interactions with key neurotransmitter systems, receptor subtypes, and intracellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound class, grounded in experimental evidence and field-proven insights.
Introduction: A Molecule of Evolving Significance
Fenfluramine is a synthetic phenethylamine derivative that was first developed in the 1960s. Initially marketed as an anorectic for the treatment of obesity, its use was famously associated with the "Fen-Phen" combination therapy. However, concerns over cardiovascular side effects, specifically valvular heart disease and pulmonary hypertension, led to its withdrawal from the market in 1997.[2][3]
Decades later, fenfluramine has been repurposed and has gained approval under the trade name FINTEPLA® for the treatment of seizures associated with rare and severe epileptic encephalopathies, such as Dravet syndrome and Lennox-Gastaut syndrome.[4][5] This remarkable therapeutic pivot has reignited interest in its complex pharmacology. This guide will explore the dual nature of its molecular actions, which underpin both its therapeutic efficacy in epilepsy and its historical adverse effect profile.
Pharmacokinetics and Metabolism: The Critical Role of Norfenfluramine
Fenfluramine is administered as a racemic mixture of its two stereoisomers, d-fenfluramine and l-fenfluramine.[3] Following administration, it is rapidly absorbed and extensively metabolized in the liver, primarily through N-de-ethylation, to form its major active metabolite, norfenfluramine.[3][6] This metabolic conversion is crucial, as norfenfluramine is not merely a byproduct but a potent psychoactive compound in its own right, often exhibiting greater potency at specific targets than the parent drug.[6][7]
The stereochemistry is significant, as the d- and l-enantiomers of both fenfluramine and norfenfluramine possess distinct pharmacological profiles and potencies.[8][9] For instance, the adverse cardiovascular effects are primarily attributed to the d-enantiomers' activity.[10] Concentrations of all enantiomers are found to be substantially higher (over 15-fold) in brain tissue compared to plasma, which is critical for their central nervous system effects.[8]
Caption: Metabolic conversion of fenfluramine to its active metabolite, norfenfluramine.
Primary Mechanism of Action: The Serotonergic System
The principal mechanism of action for fenfluramine derivatives is the potentiation of serotonergic neurotransmission.[11] This is achieved through a dual action on the serotonin transporter (SERT).
Serotonin Release and Reuptake Inhibition
Fenfluramine and norfenfluramine act as serotonin releasing agents (SRAs).[1][12] Unlike selective serotonin reuptake inhibitors (SSRIs) which merely block the reabsorption of serotonin from the synapse, SRAs induce a non-exocytotic, carrier-mediated release of serotonin from the presynaptic neuron.[3][11] This process involves several steps:
-
SERT Substrate: The compounds act as substrates for SERT, allowing them to be transported into the presynaptic terminal.[3]
-
Vesicular Disruption: Once inside the neuron, they disrupt the vesicular storage of serotonin by interfering with the vesicular monoamine transporter 2 (VMAT2).[11] This increases the cytoplasmic concentration of serotonin.
-
Transporter Reversal: The elevated cytoplasmic serotonin levels cause the serotonin transporter to reverse its direction of transport, actively pumping serotonin out of the neuron and into the synaptic cleft.[1]
This robust release of serotonin significantly elevates its concentration in the synapse, leading to the activation of postsynaptic serotonin receptors.[11] Concurrently, the compounds also inhibit the reuptake of serotonin, further prolonging its synaptic availability.[11]
Caption: Fenfluramine's action as a serotonin releasing agent at the neuronal synapse.
Direct Receptor Agonism
While fenfluramine itself has a very weak affinity for serotonin receptors, its metabolite norfenfluramine is a potent agonist at several 5-HT₂ receptor subtypes.[1]
| Receptor Subtype | Norfenfluramine Activity | Implicated Effects |
| 5-HT₂A | Moderate Affinity Agonist[1] | Potential contribution to antiseizure effects; typically associated with psychedelic effects, though norfenfluramine is described as non-hallucinogenic.[7] |
| 5-HT₂B | High Affinity Agonist[6][7] | Adverse Effect: Cardiac valvulopathy due to mitogenic effects on heart valve fibroblasts.[6] |
| 5-HT₂C | High Affinity Agonist[1][7] | Therapeutic Effect: Anorectic (appetite suppression) and potential antiseizure activity.[3] |
This direct agonism, particularly by norfenfluramine, is a critical component of the drug's overall pharmacological profile and explains both therapeutic and adverse outcomes.[3][13] The activation of 5-HT₂B receptors is the primary mechanism responsible for the cardiac valvulopathy observed with long-term use.[6]
Secondary Mechanisms of Action: Beyond Serotonin
Recent research, particularly in the context of epilepsy, has revealed that the mechanism of fenfluramine is more complex than initially understood, involving other neurotransmitter systems and molecular targets.[5]
Sigma-1 (σ₁) Receptor Modulation
Fenfluramine has been identified as a potent positive modulator of the sigma-1 (σ₁) receptor.[5] The σ₁ receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, which modulates calcium signaling and neuronal excitability. Its positive modulation by fenfluramine is thought to contribute significantly to its antiseizure effects by helping to maintain the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neural networks.[5]
Effects on Other Monoamines
Through its active metabolite norfenfluramine, the drug also acts as a norepinephrine releasing agent (NRA).[1][7] At higher concentrations, norfenfluramine can induce dopamine release as well.[6][14] While the dopaminergic activity is thought to be involved in appetite reduction, its role in seizure control is less clear.[5]
Experimental Protocols for Mechanistic Elucidation
Understanding the complex pharmacology of fenfluramine derivatives requires specific and validated experimental approaches. Below are representative protocols for key assays.
Protocol 1: Synaptosome Neurotransmitter Release Assay
This in vitro assay is fundamental for quantifying a compound's ability to induce neurotransmitter release.
Objective: To measure fenfluramine-induced release of [³H]5-HT from pre-loaded rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Homogenize rat brain tissue (e.g., hippocampus or striatum) in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes.
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).
-
-
Radiolabel Loading:
-
Incubate the synaptosomes with a low concentration (e.g., 50 nM) of [³H]serotonin ([³H]5-HT) for 15 minutes at 37°C to allow for uptake via SERT.
-
-
Superfusion:
-
Transfer the loaded synaptosomes to a superfusion apparatus.
-
Wash the synaptosomes with buffer for 40-60 minutes to establish a stable baseline of [³H]5-HT efflux.
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
-
Drug Exposure:
-
Introduce fenfluramine or its derivatives at various concentrations into the superfusion buffer.
-
Continue collecting fractions to measure the drug-induced outflow of [³H]5-HT.
-
-
Quantification:
-
Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
Calculate the release of [³H]5-HT as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.
-
Plot dose-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compounds.
-
Causality: This protocol directly demonstrates that the compound interacts with presynaptic terminals to cause a non-vesicular release of neurotransmitter, validating its action as a releasing agent.[14] Comparing release in the presence and absence of calcium can differentiate carrier-mediated release from exocytotic release.
Caption: A simplified workflow for a synaptosome-based neurotransmitter release assay.
Conclusion and Future Directions
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]propan-2-amine derivatives is a compelling example of complex polypharmacology. Their primary identity as potent serotonin releasing agents and reuptake inhibitors is now augmented by an understanding of their direct agonism at specific 5-HT₂ receptors and modulation of the σ₁ receptor.[1][3][5] This multimodal activity is key to both their therapeutic efficacy in severe epilepsies and their potential for adverse effects.
Future research should continue to dissect the distinct contributions of the d- and l-enantiomers of both fenfluramine and norfenfluramine.[8][9] Developing derivatives that retain the antiseizure properties (potentially via 5-HT₂C, σ₁ receptor activity, and serotonin release) while minimizing 5-HT₂B receptor agonism could lead to safer and more effective therapies for treatment-resistant neurological disorders.
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An In-depth Technical Guide to 2-[3-(trifluoromethyl)phenyl]propan-2-amine (Norfenfluramine) and its Role as a Serotonin Modulator
Abstract
This technical guide provides a comprehensive examination of 2-[3-(trifluoromethyl)phenyl]propan-2-amine, a compound more commonly known as norfenfluramine. As the primary active metabolite of the anorectic drug fenfluramine, norfenfluramine possesses a complex and potent pharmacological profile that has been the subject of extensive scientific inquiry. This document delves into the nuanced mechanism of action of norfenfluramine, detailing its dual function as a serotonin-norepinephrine releasing agent and a potent agonist at specific serotonin receptor subtypes. We will explore its chemical properties, synthesis, and the critical role it played in the therapeutic and adverse effects of its parent compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the in vitro and in vivo characterization of its serotonergic activity, alongside a critical analysis of its pharmacological data.
Introduction: The Emergence of a Potent Metabolite
2-[3-(trifluoromethyl)phenyl]propan-2-amine, or norfenfluramine, is a substituted amphetamine that, while never marketed as a standalone therapeutic, has had a significant impact on pharmacology and medicine.[1] It is the major active N-dealkylated metabolite of fenfluramine, a drug once widely prescribed for obesity.[2][3] The story of norfenfluramine is intrinsically linked to that of fenfluramine and the infamous "Fen-Phen" combination therapy, which was withdrawn from the market due to associations with cardiac valvulopathy and pulmonary hypertension.[3] Subsequent research revealed that norfenfluramine was a key mediator of these serious adverse effects, primarily through its potent activity at the serotonin 2B (5-HT2B) receptor.[4][5]
Beyond its role in toxicity, norfenfluramine is a powerful pharmacological tool for understanding the intricacies of the serotonergic system. It exhibits a multifaceted mechanism of action, functioning as both a serotonin (5-HT) releasing agent and a reuptake inhibitor.[3][6] Furthermore, it is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, a property that distinguishes it from many other serotonin-modulating compounds.[1] More recently, the antiseizure properties of fenfluramine and norfenfluramine have been investigated, leading to the approval of fenfluramine for the treatment of certain rare forms of epilepsy.[3][7] This has renewed interest in the therapeutic potential of these compounds, necessitating a thorough understanding of their complex pharmacology.
This guide will provide a detailed exploration of norfenfluramine, from its fundamental chemical characteristics to its complex interactions with the serotonergic system, and the experimental methodologies used to elucidate these properties.
Chemical and Physical Properties
Norfenfluramine, also known by its chemical synonym 3-trifluoromethylamphetamine, is a chiral molecule existing as a racemic mixture of two enantiomers: dexnorfenfluramine ((+)-norfenfluramine) and levonorfenfluramine ((-)-norfenfluramine).[1] These enantiomers exhibit different potencies in their pharmacological activities.[1]
Chemical Structure:
-
IUPAC Name: 1-[3-(trifluoromethyl)phenyl]propan-2-amine[1]
-
Chemical Formula: C₁₀H₁₂F₃N[3]
-
Molar Mass: 203.208 g·mol⁻¹[1]
A representative synthesis of norfenfluramine can be achieved through the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one.[8] This common synthetic route in medicinal chemistry highlights the accessibility of this compound for research purposes.
Pharmacological Profile: A Dual-Action Serotonergic Modulator
Norfenfluramine's interaction with the serotonergic system is complex, involving both the serotonin transporter (SERT) and postsynaptic serotonin receptors. This dual action contributes to its potent effects on serotonergic neurotransmission.
Interaction with the Serotonin Transporter: Release and Reuptake Inhibition
Norfenfluramine is a potent substrate for the serotonin transporter, which leads to the release of serotonin from neurons.[2] It functions as a serotonin-norepinephrine releasing agent (SNRA).[1] The process involves norfenfluramine being transported into the presynaptic neuron by SERT, which disrupts the vesicular storage of serotonin and reverses the function of the transporter, leading to an efflux of serotonin into the synaptic cleft.[7][9] In vitro assays using synaptosomes have demonstrated that (+)-norfenfluramine is a potent releaser of [3H]5-HT, with an EC50 value of 59 nM.[2]
In addition to promoting release, norfenfluramine also acts as a serotonin uptake inhibitor, though its primary mechanism is considered to be release.[3][10] By blocking the reuptake of serotonin from the synapse, it further increases the concentration and duration of action of serotonin in the synaptic cleft.
Potent Agonism at 5-HT2 Receptors
A defining characteristic of norfenfluramine is its potent agonist activity at 5-HT2 family receptors.[1] This is in contrast to its parent compound, fenfluramine, which has a much weaker affinity for these receptors.[11] Norfenfluramine exhibits high affinity for 5-HT2B and 5-HT2C receptors and moderate affinity for 5-HT2A receptors.[5]
The potent agonism at the 5-HT2B receptor is of particular clinical significance. This receptor is highly expressed on heart valves, and its stimulation by norfenfluramine leads to myofibroblast proliferation and subsequent cardiac fibrosis, which was the underlying cause of the valvular heart disease observed with fenfluramine use.[3][4][5]
The agonist activity at 5-HT2C receptors is thought to contribute to the anorectic (appetite-suppressing) effects of norfenfluramine.[11] The role of 5-HT2A receptor agonism is less clear but may be involved in some of its central nervous system effects.
Quantitative Pharmacological Data
The following table summarizes key quantitative data for norfenfluramine's interaction with monoamine transporters and serotonin receptors.
| Target | Parameter | Value (nM) | Enantiomer(s) | Reference(s) |
| Monoamine Release | ||||
| Serotonin (5-HT) | EC50 | 59 | (+)-norfenfluramine | [2] |
| EC50 | 287 | (-)-norfenfluramine | [2] | |
| Norepinephrine (NE) | EC50 | 73 | (+)-norfenfluramine | [2] |
| 5-HT Receptor Binding | ||||
| 5-HT2A | Ki | Moderately Potent | Racemic, Enantiomers | [5] |
| 5-HT2B | Ki | 10 - 50 | Racemic, Enantiomers | [4][11] |
| Ki | 11.2 ± 4.3 | norDF (enantiomer not specified) | [12] | |
| 5-HT2C | Ki | High Affinity | Racemic, Enantiomers | [5] |
| 5-HT Receptor Function | ||||
| 5-HT2B | Agonist | Full Agonist | Racemic, Enantiomers | [4][11] |
| EC50 | 23 - 24 | norDF (enantiomer not specified) | [12] | |
| 5-HT2C | Agonist | Full Agonist | Racemic, Enantiomers | [11] |
Methodologies for Characterizing Norfenfluramine's Serotonergic Activity
A thorough understanding of norfenfluramine's pharmacology relies on robust in vitro and in vivo experimental techniques. The following sections provide detailed, exemplary protocols for assessing its effects on serotonin uptake and extracellular levels.
In Vitro Serotonin Uptake Assay Using Synaptosomes
This protocol describes a classic method to determine the effect of a test compound like norfenfluramine on the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).
Objective: To quantify the inhibition of [³H]serotonin uptake by norfenfluramine in rat brain synaptosomes.
Principle: Synaptosomes are resealed nerve terminals that retain functional neurotransmitter transporters.[9] The rate of uptake of a radiolabeled neurotransmitter, such as [³H]serotonin, can be measured. A compound that inhibits this uptake will reduce the amount of radioactivity accumulated within the synaptosomes.
Detailed Protocol:
-
Preparation of Synaptosomes:
-
Euthanize a rat according to institutionally approved protocols and rapidly dissect the brain region of interest (e.g., striatum or whole brain) on ice.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4) using a Dounce homogenizer with 9-12 gentle strokes at 900 rpm.[13]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 16,000-20,000 x g for 15-20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).[9][13]
-
Resuspend the pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer containing 124 mM NaCl, 1.80 mM KCl, 1.24 mM KH₂PO₄, 1.40 mM MgSO₄, 2.50 mM CaCl₂, 26.0 mM NaHCO₃, and 10.0 mM glucose, pH 7.4).[9]
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Lowry or BCA assay).
-
-
Serotonin Uptake Assay:
-
In a 96-well plate or microcentrifuge tubes, pre-incubate aliquots of the synaptosomal preparation (typically 50-100 µg of protein) with various concentrations of norfenfluramine or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]serotonin (e.g., 10 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the reaction is in the linear range of uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer to remove unbound [³H]serotonin.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent serotonin uptake inhibitor, such as fluoxetine (e.g., 10 µM).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific [³H]serotonin uptake against the logarithm of the norfenfluramine concentration.
-
Determine the IC50 value (the concentration of norfenfluramine that inhibits 50% of the specific uptake) by non-linear regression analysis.
-
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol outlines the use of in vivo microdialysis to measure changes in extracellular serotonin levels in a specific brain region of a freely moving rat following the administration of norfenfluramine.[14]
Objective: To determine the effect of systemically administered norfenfluramine on extracellular serotonin concentrations in the rat brain (e.g., prefrontal cortex or striatum).
Principle: A microdialysis probe, with a semi-permeable membrane at its tip, is surgically implanted into the brain region of interest.[15] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed, typically by HPLC with electrochemical detection (HPLC-ED).[14][16]
Detailed Protocol:
-
Surgical Implantation of the Guide Cannula:
-
Anesthetize an adult male rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., isoflurane).
-
Place the rat in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., medial prefrontal cortex).
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe's inlet to a microinfusion pump and its outlet to a fraction collector.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline of extracellular serotonin.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent serotonin degradation.
-
After collecting at least three stable baseline samples, administer norfenfluramine (e.g., intraperitoneally) or vehicle.
-
Continue collecting dialysate samples for several hours to monitor the drug-induced changes in extracellular serotonin levels.
-
-
Sample Analysis (HPLC-ED):
-
Inject a fixed volume of each dialysate sample into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.[16]
-
Separate serotonin from other neurochemicals in the dialysate based on its retention time.
-
Quantify the serotonin concentration in each sample by comparing its peak height or area to that of known standards.
-
-
Data Analysis:
-
Calculate the average serotonin concentration from the baseline samples.
-
Express the serotonin concentration in each post-injection sample as a percentage of the baseline average.
-
Plot the mean percentage of baseline serotonin concentration against time to visualize the effect of norfenfluramine.
-
Statistical analysis (e.g., ANOVA with repeated measures) can be used to determine the significance of the drug effect compared to the vehicle control group.
-
Serotonin Signaling and Norfenfluramine's Points of Intervention
Norfenfluramine exerts its powerful effects on the serotonergic system by acting at multiple key sites within the synapse. The diagram below illustrates a simplified serotonergic synapse and highlights the primary mechanisms of action of norfenfluramine.
Discussion and Future Directions
2-[3-(trifluoromethyl)phenyl]propan-2-amine (norfenfluramine) stands out as a pharmacological agent with a potent and complex profile. Its ability to both release serotonin and act as a direct agonist at 5-HT2 receptors makes it a valuable tool for dissecting the roles of different components of the serotonergic system. The historical context of its association with the adverse effects of fenfluramine serves as a crucial case study in drug metabolism and safety pharmacology, emphasizing the importance of evaluating major metabolites during drug development. The potent agonism at the 5-HT2B receptor, in particular, is a well-established liability that must be considered for any structurally related compounds.
The recent repurposing of fenfluramine for epilepsy has opened new avenues of research. Understanding the relative contributions of fenfluramine and norfenfluramine, and their respective enantiomers, to the antiseizure effect is an active area of investigation.[17][18] It is plausible that the potent serotonergic modulation by norfenfluramine plays a significant role in this therapeutic effect. Future research should focus on developing analogs of norfenfluramine that retain the desired therapeutic properties (e.g., serotonin release and/or 5-HT2C agonism for appetite control or antiseizure effects) while minimizing or eliminating activity at the 5-HT2B receptor to avoid cardiovascular toxicity. The detailed methodologies provided in this guide offer a framework for the comprehensive preclinical evaluation of such novel compounds.
Conclusion
Norfenfluramine is more than just a metabolite; it is a potent and complex modulator of the serotonergic system. Its dual action on the serotonin transporter and its direct agonism at 5-HT2 receptors provide a powerful, albeit complex, mechanism for enhancing serotonergic neurotransmission. While its association with cardiac valvulopathy highlights the critical importance of off-target effects, particularly at the 5-HT2B receptor, the continued study of norfenfluramine and its derivatives offers valuable insights into the therapeutic potential of targeting the multifaceted serotonergic system. For researchers in neuroscience and drug development, a thorough understanding of norfenfluramine's pharmacology and the methods used to study it is essential for both advancing our knowledge of brain function and developing safer and more effective therapeutics.
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Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). PubMed. Retrieved from [Link]
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Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Rothman, R. B., Clark, R. D., Partilla, J. S., & Baumann, M. H. (2005). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. The Journal of pharmacology and experimental therapeutics, 315(3), 1339–1348. [Link]
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Rothman, R. B., Gendron, T., Hamosh, M., & Hamosh, P. (2000). Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836–2841. [Link]
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A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. (n.d.). Retrieved from [Link]
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Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? (n.d.). PubMed Central. Retrieved from [Link]
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Norfenfluramine. (n.d.). Grokipedia. Retrieved from [Link]
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In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure. (n.d.). National Institutes of Health. Retrieved from [Link]
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). PubMed Central. Retrieved from [Link]
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The effect of the anorectic agent, d-fenfluramine, and its primary metabolite, d-norfenfluramine, on intact human platelet serotonin uptake and efflux. (n.d.). PubMed. Retrieved from [Link]
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CAS number 21906-39-8 synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1-[3-(Trifluoromethyl)phenyl]-2-propanone (CAS: 21906-39-8)
Introduction
1-[3-(Trifluoromethyl)phenyl]-2-propanone, registered under CAS number 21906-39-8, is a fluorinated organic compound of significant interest in the pharmaceutical and chemical industries. Structurally, it is a phenylacetone derivative characterized by a trifluoromethyl group at the meta-position of the phenyl ring. This substitution imparts unique chemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable building block in organic synthesis.[1]
The primary significance of this compound lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Most notably, it is a precursor for the production of fenfluramine, a medication used for treating seizures associated with certain epileptic syndromes.[2][3][4] Its application also extends to the synthesis of other N-substituted propylamines and aminoethanols with potential therapeutic applications.[5] Beyond its role as a synthetic intermediate, it has been explored as a chiral iminium-type organocatalyst in asymmetric reactions.[1][6]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details a robust synthesis protocol, outlines systematic procedures for purification and characterization, and presents validated analytical data to ensure compound identity and purity. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability.
Part 1: Synthesis Pathway and Protocol
The synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone is critical for its application as a starting material in multi-step pharmaceutical manufacturing. While several synthetic routes exist, a common and effective laboratory-scale approach involves the conversion of 3-(trifluoromethyl)benzonitrile to the target ketone. This pathway, illustrated below, proceeds through the formation of a carboxylic acid intermediate, which is then subjected to ketonization.
Synthesis Scheme
Caption: Figure 1: Two-step synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone.
Expertise & Causality in Protocol Design
The selected two-step protocol is advantageous due to the commercial availability of the starting nitrile and the relatively straightforward reaction conditions.
-
Step 1: Hydrolysis: The acid-catalyzed hydrolysis of the nitrile to a carboxylic acid is a classic and high-yielding transformation. Sulfuric acid is chosen as the catalyst due to its high boiling point and dehydrating properties, which drive the reaction to completion under reflux conditions.
-
Step 2: Ketonization: The conversion of the carboxylic acid to the methyl ketone using acetic anhydride in the presence of a base like pyridine is a well-established method. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, and also serves as a base to neutralize the acetic acid byproduct. The reaction proceeds through a mixed anhydride which then undergoes decarboxylative acylation. This choice of reagents avoids the use of more hazardous or moisture-sensitive organometallic reagents.
Experimental Protocol
Materials and Reagents:
-
3-(Trifluoromethyl)benzonitrile
-
Sulfuric acid (conc.)
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
Sodium bicarbonate (sat. aq. solution)
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Standard laboratory glassware with reflux condenser and magnetic stirrer
Step 1: Synthesis of 3-(Trifluoromethyl)benzoic acid
-
To a round-bottom flask equipped with a reflux condenser, add 3-(trifluoromethyl)benzonitrile (1 eq.).
-
Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (5-10 volumes).
-
Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it carefully over crushed ice.
-
The resulting precipitate (3-(trifluoromethyl)benzoic acid) is collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. The product can be used in the next step without further purification if high conversion is achieved.
Step 2: Synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone
-
In a clean, dry round-bottom flask, suspend 3-(trifluoromethyl)benzoic acid (1 eq.) in acetic anhydride (3 eq.).
-
Add pyridine (1.5 eq.) to the mixture.
-
Heat the mixture to reflux (approx. 130-140°C) for 3-5 hours. Monitor the reaction via TLC for the disappearance of the starting material.
-
Cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride (Note: exothermic reaction).
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product, a pale yellow liquid, can be purified by vacuum distillation (boiling point: 89-90 °C at 0.5 mmHg) to yield the final compound.[7]
Part 2: Characterization and Data Validation
Thorough characterization is essential to confirm the structural integrity and purity of the synthesized 1-[3-(Trifluoromethyl)phenyl]-2-propanone. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.
Physicochemical Properties
A summary of the key physical and chemical properties of the target compound is presented below. These constants are critical benchmarks for identification.
| Property | Value | Source(s) |
| CAS Number | 21906-39-8 | [8] |
| Molecular Formula | C₁₀H₉F₃O | [8] |
| Molecular Weight | 202.17 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 89-90 °C / 0.5 mmHg | [7] |
| Density | 1.204 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.457 | [7] |
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates. The protocol below is designed to provide excellent separation of the main compound from potential impurities or starting materials.
Caption: Figure 2: HPLC analysis workflow.
HPLC Method Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Data Interpretation: A successful synthesis and purification will yield a chromatogram with a single major peak, indicating high purity (>97% is typical for commercial grades). The retention time of this peak serves as a reliable identifier when compared against a reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4][9]
Spectroscopic Characterization
Spectroscopic data provides unambiguous confirmation of the molecular structure.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the number and environment of hydrogen atoms.[10]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.52 | m | 4H | Aromatic (C₆H₄) |
| 3.75 | s | 2H | Methylene (-CH₂-) |
| 2.18 | s | 3H | Methyl (-CH₃) |
| Chemical Shift (δ) ppm | Assignment |
| ~206.0 | Carbonyl (C=O) |
| ~135.5 | Aromatic C (Quaternary) |
| ~131.0 (q) | Aromatic C-CF₃ |
| ~129.5 | Aromatic C-H |
| ~125.0 | Aromatic C-H |
| ~124.0 (q) | Trifluoromethyl (-CF₃) |
| ~50.0 | Methylene (-CH₂-) |
| ~29.0 | Methyl (-CH₃) |
2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns.
-
Technique: Electron Ionization (EI)
-
Data Summary:
| m/z | Interpretation |
| 202 | [M]⁺ (Molecular Ion) |
| 159 | [M - COCH₃]⁺ |
| 109 | [C₇H₄F]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Interpretation: The presence of the molecular ion at m/z 202 confirms the molecular weight of C₁₀H₉F₃O.[13][14] The base peak at m/z 43 corresponds to the stable acetyl cation, and the peak at m/z 159 represents the loss of this acetyl group, both of which are characteristic of a methyl ketone structure.
3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Technique: Liquid Film or ATR
-
Data Summary:
| Frequency (cm⁻¹) | Functional Group Assignment |
| ~1720 | C=O (Ketone) Stretch |
| ~1325, 1160, 1120 | C-F (Trifluoromethyl) Stretch |
| ~3070 | Aromatic C-H Stretch |
| ~1450, 1600 | Aromatic C=C Bending |
Interpretation: The strong absorption band around 1720 cm⁻¹ is definitive for the ketone carbonyl group.[15] The series of strong bands between 1100 and 1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the CF₃ group, confirming its presence.
Conclusion
This technical guide has detailed a reliable and well-characterized method for the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone (CAS: 21906-39-8). The two-step synthesis from 3-(trifluoromethyl)benzonitrile is a practical approach for laboratory production. The comprehensive characterization workflow, employing a combination of chromatographic and spectroscopic techniques (HPLC, NMR, MS, and IR), establishes a robust system for validating the identity, structure, and purity of the final product. The provided data serves as a critical reference for quality control in research and development, particularly for scientists engaged in the synthesis of fenfluramine and other related pharmaceutical agents.
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Cheméo. Chemical Properties of 2-Propanone, 1-[3-(trifluoromethyl)phenyl]- (CAS 21906-39-8). [Link]
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Pharmaffiliates. CAS No : 21906-39-8| Chemical Name : (3-Trifluoromethyl)phenylacetone. [Link]
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- 15. 3-(Trifluoromethyl)phenylacetone(21906-39-8) IR Spectrum [chemicalbook.com]
Spectroscopic Characterization of 2-[3-(trifluoromethyl)phenyl]propan-2-amine: A Technical Guide
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 2-[3-(trifluoromethyl)phenyl]propan-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. In the realm of medicinal chemistry, the precise structural elucidation of novel compounds is paramount. The trifluoromethyl group is a key pharmacophore, known to enhance metabolic stability and binding affinity of drug candidates.[1] The target molecule, 2-[3-(trifluoromethyl)phenyl]propan-2-amine, represents a key intermediate in the synthesis of various pharmaceutically active compounds.
This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally analogous compounds to predict the spectral features. This approach mirrors the deductive process undertaken by analytical chemists when encountering a novel substance. We will delve into the theoretical underpinnings of the expected spectral data, provide detailed experimental protocols for data acquisition, and present the predicted data in a clear, tabular format.
Molecular Structure and Key Features
2-[3-(trifluoromethyl)phenyl]propan-2-amine is a primary amine with a molecular formula of C10H12F3N and a molecular weight of 203.20 g/mol . Its structure features a trifluoromethyl-substituted phenyl ring attached to a propan-2-amine moiety. The key structural features that will influence its spectroscopic data are:
-
Aromatic Ring: A meta-substituted benzene ring with four aromatic protons. The electron-withdrawing trifluoromethyl group will influence the chemical shifts of these protons.
-
Isopropyl Group: Two magnetically equivalent methyl groups and a quaternary carbon.
-
Primary Amine: An -NH2 group, which will exhibit characteristic signals in both NMR and IR spectroscopy.
-
Trifluoromethyl Group: A -CF3 group, which will show characteristic signals in ¹³C and ¹⁹F NMR (though ¹⁹F NMR is beyond the scope of this guide) and can influence mass spectral fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-[3-(trifluoromethyl)phenyl]propan-2-amine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-[3-(trifluoromethyl)phenyl]propan-2-amine.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Caption: Workflow for NMR data acquisition and analysis.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of 2-[3-(trifluoromethyl)phenyl]propan-2-amine in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.3 | Multiplet | 4H | Ar-H | The aromatic protons will appear as a complex multiplet due to meta-substitution. |
| ~1.6 | Singlet (broad) | 2H | -NH₂ | The amine protons often appear as a broad singlet and can exchange with D₂O. |
| ~1.5 | Singlet | 6H | -CH₃ | The two methyl groups are equivalent and will appear as a singlet. |
Rationale for Predictions: The chemical shifts of aromatic protons in related trifluoromethyl-substituted phenyl compounds typically appear in the 7.2-7.7 ppm region.[2] The methyl protons of a propan-2-amine moiety are expected to be shielded and appear around 1.1-1.5 ppm, similar to propan-2-amine itself.[3] The amine protons are known to have a variable chemical shift and often appear as a broad signal.[3]
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~145 | Ar-C (quaternary) | The carbon attached to the isopropyl group. |
| ~130 | Ar-C (quaternary, CF₃-substituted) | The carbon bearing the trifluoromethyl group will be a quartet in a proton-coupled spectrum due to C-F coupling. |
| ~129, 124, 122 | Ar-CH | Aromatic carbons. |
| ~124 (q, J ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon will appear as a quartet with a large coupling constant. |
| ~51 | C-(NH₂) | The quaternary carbon attached to the amine group. |
| ~30 | -CH₃ | The two equivalent methyl carbons. |
Rationale for Predictions: The chemical shifts are estimated based on known values for similar aromatic and aliphatic systems. The presence of the electron-withdrawing CF₃ group will influence the chemical shifts of the aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-[3-(trifluoromethyl)phenyl]propan-2-amine will show characteristic absorption bands for the N-H, C-H, C=C, and C-F bonds.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
Liquid Film: A drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: A dilute solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a solution cell.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
Caption: Workflow for IR data acquisition and analysis.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3300 | N-H stretch (primary amine) | Medium (two bands) |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 2980-2850 | Aliphatic C-H stretch | Strong |
| 1620-1580 | N-H bend (scissoring) | Medium |
| 1600, 1480 | Aromatic C=C stretch | Medium-Strong |
| 1350-1100 | C-F stretch | Strong (multiple bands) |
| 1250-1020 | C-N stretch | Medium |
Rationale for Predictions: Primary amines typically show two N-H stretching bands in the 3400-3250 cm⁻¹ region.[4] Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-F stretching vibrations of a trifluoromethyl group give rise to strong absorptions in the 1350-1100 cm⁻¹ range. The N-H bending vibration for primary amines is expected around 1650-1580 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.
Experimental Protocol: MS Data Acquisition
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography and then introduced into the mass spectrometer. This is a common method for volatile compounds.[5]
-
Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.
Ionization Method:
-
Electron Ionization (EI): This high-energy ionization technique causes extensive fragmentation, providing a detailed fragmentation pattern.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Mass Analyzer:
-
Quadrupole, Time-of-Flight (TOF), or Ion Trap.
Caption: Workflow for mass spectrometry data acquisition.
Predicted Mass Spectrum Data (Electron Ionization)
The molecular ion peak (M⁺˙) is expected at m/z 203. The fragmentation pattern will be influenced by the stability of the resulting ions.
| m/z | Proposed Fragment |
| 203 | [M]⁺˙ (Molecular Ion) |
| 188 | [M - CH₃]⁺ |
| 145 | [M - C₃H₇N]⁺ |
| 115 | [C₆H₄CF]⁺ |
Rationale for Predictions: The most likely initial fragmentation is the loss of a methyl group (alpha-cleavage) to form a stable iminium ion, resulting in a peak at m/z 188. Benzylic cleavage, leading to the loss of the entire propan-2-amine side chain, would result in a fragment at m/z 145, corresponding to the trifluoromethylphenyl cation. Further fragmentation of the aromatic ring could also occur.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic dataset for 2-[3-(trifluoromethyl)phenyl]propan-2-amine based on established principles and data from analogous compounds. The predicted NMR, IR, and MS data serve as a valuable reference for researchers working with this compound, aiding in its identification and characterization. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. As with any novel compound, the definitive structural confirmation will ultimately rely on the acquisition and interpretation of actual experimental data.
References
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(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;dihydrochloride. PubChem. [Link]
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Benzenamine, 3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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infrared spectrum of propan-2-amine. Doc Brown's Chemistry. [Link]
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IR: amines. University of Calgary. [Link]
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mass spectrum of propan-2-amine. Doc Brown's Chemistry. [Link]
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1H NMR spectra of propan-2-amine. Doc Brown's Chemistry. [Link]
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A qualitative descriptive analysis of effects of psychedelic phenethylamines and tryptamines. PubMed. [Link]
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Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. PubMed. [Link]
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2-[p-(trifluoromethyl)phenyl]ethylamine. NIST Chemistry WebBook. [Link]
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3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide. PubChem. [Link]
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GC-MS Determination of 2-Phenyl-2-propanol inFootwear Materials. Leather Science and Engineering. [Link]
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Infrared Spectroscopy. Illinois State University. [Link]
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N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. PubChem. [Link]
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The synthesis and characterization N-methyl-3-phenyl-norbornan-2-amine (Camfetamine™). PubMed. [Link]
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An In-Depth Technical Guide to 2-[3-(Trifluoromethyl)phenyl]propan-2-amine: Structural Analogs and Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule at the Crossroads of Anorectic and Neurological Therapeutics
2-[3-(trifluoromethyl)phenyl]propan-2-amine, a close structural analog of fenfluramine, stands as a pivotal scaffold in medicinal chemistry. Historically rooted in the development of anorectic agents, this chemical entity and its derivatives have seen a resurgence of interest for their potent modulation of the serotonergic system. This guide provides an in-depth technical exploration of 2-[3-(trifluoromethyl)phenyl]propan-2-amine, its structural analogs, and derivatives, offering a comprehensive resource for researchers engaged in drug discovery and development. We will delve into the synthetic pathways, structure-activity relationships (SAR), pharmacological evaluation, and metabolic fate of this fascinating class of compounds, moving beyond a mere recitation of facts to an analysis of the causal relationships that drive experimental design and interpretation.
The core structure, a phenethylamine backbone with a trifluoromethyl group on the phenyl ring and a gem-dimethyl group on the alpha-carbon, confers unique pharmacological properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the compound's lipophilicity, metabolic stability, and receptor binding affinity. The gem-dimethyl substitution sterically hinders metabolism, prolonging the compound's duration of action.
This guide will navigate the historical context of these molecules, from their controversial past in weight-loss medications to their promising future in the treatment of rare neurological disorders like Dravet syndrome, providing a holistic understanding for the modern researcher.
I. Synthesis and Chemical Characterization
The synthesis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine and its derivatives often involves multi-step sequences that require careful control of reaction conditions to achieve high yields and purity. The choice of synthetic route is dictated by the availability of starting materials, desired scale of production, and the specific structural modifications required.
A. General Synthetic Strategies
A prevalent and adaptable method for the synthesis of the core scaffold is the reductive amination of a corresponding ketone precursor. This approach offers flexibility in introducing various amine functionalities.
Diagram of a Common Synthetic Pathway:
Caption: A common synthetic route to the target molecule.
A detailed protocol for a similar compound, fenfluramine, provides a robust template.[1][2] The synthesis typically commences with 3-(trifluoromethyl)phenylacetonitrile, which is hydrolyzed to 3-(trifluoromethyl)phenylacetic acid.[1] Subsequent reaction with acetic anhydride yields the key intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one.[1] The final step involves reductive amination of this ketone.
B. Experimental Protocol: Reductive Amination of 1-(3-(Trifluoromethyl)phenyl)propan-2-one
This protocol is adapted from established procedures for analogous compounds and serves as a validated starting point for laboratory synthesis.
Materials:
-
1-(3-(Trifluoromethyl)phenyl)propan-2-one
-
Ammonia (or desired primary/secondary amine)
-
Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (for salt formation)
Procedure:
-
Imine Formation: Dissolve 1-(3-(trifluoromethyl)phenyl)propan-2-one (1 equivalent) in methanol. Add a solution of ammonia in methanol (or the desired amine, 1.1-1.5 equivalents). If the amine is a salt (e.g., ammonium chloride), add a suitable base like triethylamine to liberate the free amine. Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride or sodium triacetoxyborohydride (1.1-1.5 equivalents) portion-wise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between diethyl ether (or dichloromethane) and a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude free base. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation (Optional): For easier handling and improved stability, the amine can be converted to its hydrochloride salt. Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of hydrochloric acid in ether dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold ether, and dry under vacuum.
C. Analytical Characterization
Table 1: Predicted Analytical Data for 2-[3-(Trifluoromethyl)phenyl]propan-2-amine
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7.4-7.6 ppm), Propan-2-amine methyl protons (singlet, ~1.2-1.4 ppm), Amine protons (broad singlet, variable chemical shift) |
| ¹³C NMR | Aromatic carbons (~120-140 ppm), Trifluoromethyl carbon (quartet, ~124 ppm, J ≈ 272 Hz), Quaternary carbon of propan-2-amine (~50-55 ppm), Methyl carbons of propan-2-amine (~25-30 ppm) |
| Mass Spec (EI) | Molecular ion peak (M+), fragmentation pattern showing loss of a methyl group (M-15), and other characteristic fragments. |
| IR Spectroscopy | N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C-F stretching (strong, ~1100-1350 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹) |
II. Structural Analogs and Derivatives of Interest
The 2-[3-(trifluoromethyl)phenyl]propan-2-amine scaffold has been extensively modified to explore structure-activity relationships and develop compounds with improved pharmacological profiles. These modifications typically fall into three categories: substitution on the phenyl ring, variation of the amine functionality, and alteration of the propane backbone.
Table 2: Key Structural Analogs and Derivatives
| Compound Name | Structural Modification | Key Pharmacological Properties/Applications | Reference |
| Fenfluramine | N-ethyl derivative | Serotonin releasing agent; formerly used as an anorectic, now repurposed for Dravet syndrome. | [3] |
| Norfenfluramine | N-de-ethylated metabolite of fenfluramine | Active metabolite with potent serotonergic activity. | [4] |
| Benfluorex | N-(2-benzoyloxyethyl)norfenfluramine | Withdrawn antidiabetic and anorectic agent due to cardiovascular side effects. | [5] |
| 2-[3,5-bis(Trifluoromethyl)phenyl]propan-2-amine | Additional trifluoromethyl group at the 5-position | Commercially available building block for further synthesis. | [6] |
| 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine | Isomer with a primary amine on a different carbon | Commercially available building block; potential for different receptor interactions. | [7][8] |
| Indan Analogs (e.g., ETAI, TAI) | Propane side-chain cyclized into an indan ring | Reduced neurotoxicity compared to fenfluramine and norfenfluramine while retaining anorectic effects. | [9] |
III. Mechanism of Action and Pharmacological Effects
The primary mechanism of action for this class of compounds is the modulation of serotonergic neurotransmission. They act as serotonin releasing agents (SRAs) and, to varying extents, as serotonin reuptake inhibitors.
Diagram of Serotonergic Modulation:
Caption: Mechanism of serotonergic modulation.
These compounds interact with the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and promoting its release from the presynaptic neuron.[3] This leads to a significant increase in extracellular serotonin levels, which then activates various postsynaptic serotonin receptors. The specific receptor subtypes activated and the downstream signaling pathways are crucial in determining the therapeutic effects and potential side effects.
A. Experimental Protocol: In Vitro Serotonin Transporter Uptake Assay
This assay is fundamental for determining the potency of a compound in inhibiting serotonin reuptake.
Materials:
-
HEK-293 cells stably expressing the human serotonin transporter (hSERT)
-
[³H]-Serotonin (radiolabeled tracer)
-
Test compounds and a reference inhibitor (e.g., fluoxetine)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Cell Culture and Plating: Culture hSERT-expressing HEK-293 cells under standard conditions. Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with KRH buffer. Prepare serial dilutions of the test compounds and the reference inhibitor in KRH buffer. Add the compound solutions to the wells and pre-incubate for a defined period (e.g., 20 minutes) at room temperature or 37°C.
-
Tracer Addition and Uptake: Initiate the uptake reaction by adding [³H]-Serotonin to each well at a concentration close to its Km for the transporter. Incubate for a short period (e.g., 15 minutes) to measure the initial rate of uptake.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer to remove unbound tracer. Lyse the cells with a suitable lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of inhibition of [³H]-Serotonin uptake against the compound concentration and fitting the data to a sigmoidal dose-response curve.
IV. Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For this class of compounds, several structural features have been identified as critical determinants of potency and selectivity.
-
Trifluoromethyl Group Position: The meta-position of the trifluoromethyl group is crucial for potent serotonergic activity. Shifting this group to the ortho or para position can significantly alter the pharmacological profile.
-
Amine Substitution: The nature of the substituent on the amine nitrogen influences both potency and selectivity. N-alkylation, as seen in fenfluramine (N-ethyl), can affect the compound's interaction with the serotonin transporter.
-
Alkyl Side Chain: The length and branching of the alkyl chain connecting the phenyl ring and the amine are critical. The propan-2-amine backbone is a common feature in many active compounds.
-
Conformational Rigidity: Introducing conformational constraints, such as cyclizing the side chain to form an indan ring system, can reduce neurotoxicity while maintaining anorectic activity.[9] Studies on conformationally rigid analogs of norfenfluramine have shown that isomers mimicking the anti conformation exhibit a decrease in spontaneous motor activity similar to norfenfluramine, whereas those resembling the gauche conformation have little effect.[6]
V. Metabolism and Pharmacokinetics
The metabolic fate of these compounds significantly impacts their duration of action and potential for drug-drug interactions. The primary metabolic pathway for N-alkylated derivatives like fenfluramine is N-dealkylation, mediated by cytochrome P450 enzymes in the liver.[4]
Diagram of Fenfluramine Metabolism:
Caption: Primary metabolic pathway of fenfluramine.
Fenfluramine is metabolized to its active metabolite, norfenfluramine, which also exhibits potent serotonergic activity.[4] This metabolic conversion is primarily carried out by CYP2D6, with contributions from other isoforms.[10] The pharmacokinetic profiles of these compounds can exhibit significant inter-individual variability due to genetic polymorphisms in CYP enzymes.
VI. Therapeutic Applications and Future Directions
While the initial application of this class of compounds was in the management of obesity, their potent effects on the serotonergic system have opened up new therapeutic avenues.
A. Epilepsy
The serendipitous discovery of fenfluramine's anticonvulsant properties has led to its successful repurposing for the treatment of rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[11] The antiseizure effect is thought to be mediated by the enhanced serotonergic neurotransmission, which can modulate neuronal excitability.
B. Potential as Chemical Intermediates
The 2-[3-(trifluoromethyl)phenyl]propan-2-amine scaffold serves as a valuable building block in organic synthesis. The primary or secondary amine functionality allows for a wide range of chemical transformations, making these compounds useful intermediates for the synthesis of more complex molecules, including other potential drug candidates and materials. Amines are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[12]
C. Future Research
Future research in this area is likely to focus on several key aspects:
-
Development of Subtype-Selective Ligands: Designing analogs with greater selectivity for specific serotonin receptor subtypes could lead to therapies with improved efficacy and reduced side effects.
-
Exploration of Novel Therapeutic Areas: The profound effects on the central nervous system suggest potential applications in other neurological and psychiatric disorders.
-
Optimization of Pharmacokinetic Properties: Modifying the core structure to fine-tune metabolic stability and reduce the potential for drug-drug interactions remains a key objective.
-
Elucidation of Detailed Mechanisms: A deeper understanding of the downstream signaling pathways activated by these compounds will be crucial for a more complete picture of their pharmacological effects.
Conclusion
2-[3-(trifluoromethyl)phenyl]propan-2-amine and its derivatives represent a rich and complex area of medicinal chemistry. From their origins as anorectic agents to their current use in treating severe epilepsy, these compounds continue to be a source of valuable therapeutic leads. This guide has provided a comprehensive overview of their synthesis, pharmacology, and structure-activity relationships, intended to serve as a foundational resource for scientists and researchers in the field. By understanding the intricate interplay between chemical structure and biological function, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.
References
-
Main pathway of metabolism of fenfluramine. Fenfluramine (N‐ethyl‐α‐methyl‐3‐(trifluoromethyl)‐benzeneethanamine hydrochloride) is a chiral molecule and consists in two enantiomers (d‐fenfluramine and l‐fenfluramine), which are de‐ethylated in active metabolites. Fintapla consists of an aqueous solution containing 2.2 mg/ml racemic fenfluramine (equal quantities of both enantiomers). FFA, fenfluramine; norFFA, norfenfluramine. ResearchGate. Available at: [Link]
-
Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential. PubMed. Available at: [Link]
- CN108883399B - Fenfluramine composition and preparation method thereof. Google Patents.
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FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME. European Patent Office. Available at: [Link]
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In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. PMC. Available at: [Link]
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Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. NIH. Available at: [Link]
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SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. TW. Available at: [Link]
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Food intake behavior protocol. protocols.io. Available at: [Link]
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Protocol guide for food foraging behavior test: Assessment of decision making in rodents. ResearchGate. Available at: [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available at: [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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Fenfluramine: a plethora of mechanisms?. Frontiers. Available at: [Link]
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Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI. Available at: [Link]
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2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine. PubChemLite. Available at: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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and 9-amino-6-trifluoromethylbenzonorbornenes, the conformationally rigid analogues of norfenfluramine in mice. PubMed. Available at: [Link]
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Discovery and history of "2-[3-(trifluoromethyl)phenyl]propan-2-amine"
An In-Depth Technical Guide to the Discovery and History of Fenfluramine and its Metabolite Norfenfluramine
A Note on Nomenclature
This guide focuses on the historically and pharmacologically significant compound Fenfluramine and its primary active metabolite, Norfenfluramine . The chemical name provided in the topic, "2-[3-(trifluoromethyl)phenyl]propan-2-amine," describes a structural isomer that is not the widely studied substance. The correct IUPAC name for Fenfluramine is N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine [1][2]. Its major active metabolite, Norfenfluramine, is 1-[3-(trifluoromethyl)phenyl]propan-2-amine [3]. This guide will delve into the rich and complex history of these two compounds.
Introduction
Fenfluramine is a substituted amphetamine that has traversed a remarkable and tumultuous journey in the annals of pharmacology.[4][5] Initially lauded as a promising appetite suppressant, it later became infamous for its association with severe cardiovascular side effects, leading to its global withdrawal.[1][6] Decades later, it has been repurposed and has found a new therapeutic niche in the treatment of rare and severe forms of epilepsy.[7][8] This guide provides a comprehensive overview of the discovery, history, synthesis, pharmacology, and clinical applications of fenfluramine and its pivotal metabolite, norfenfluramine.
A Storied Past: From Weight Loss to Seizure Control
The Dawn of a New Anorectic
Fenfluramine was first developed in the early 1960s and was introduced in France in 1963 as a treatment for obesity.[4][7] Its approval in the United States followed in 1973, where it was marketed under the brand name Pondimin™.[4][7] Unlike other amphetamine-based appetite suppressants that primarily acted as stimulants, fenfluramine's mechanism was novel, targeting the brain's serotonin system to induce a feeling of satiety.[9]
The Rise and Fall of "Fen-Phen"
In the 1990s, fenfluramine's popularity skyrocketed when it was prescribed in combination with another appetite suppressant, phentermine. This combination, colloquially known as "fen-phen," became a widely used off-label treatment for obesity.[4] However, reports began to emerge linking the use of fenfluramine, particularly in the "fen-phen" cocktail, to serious cardiovascular problems, including valvular heart disease and pulmonary hypertension.[6][10]
A Second Act: Repurposing for Epilepsy
Following its withdrawal from the market in 1997, the story of fenfluramine took an unexpected turn.[6] Researchers investigating its complex pharmacology discovered its potential as an anticonvulsant. This led to clinical trials that demonstrated its efficacy in treating seizures associated with rare and severe pediatric epilepsy syndromes, such as Dravet syndrome and Lennox-Gastaut syndrome.[7][8] In June 2020, a low-dose formulation of fenfluramine, sold under the brand name Fintepla, was approved by the U.S. Food and Drug Administration (FDA) for these indications.[1][4]
The Chemistry of Fenfluramine: Synthesis and Structure
Fenfluramine is a racemic mixture of two enantiomers, dexfenfluramine and levofenfluramine.[4] The synthesis of fenfluramine typically involves the reductive amination of a ketone precursor.
Synthetic Pathway Overview
A common synthetic route to fenfluramine starts from 2-(3-(trifluoromethyl)phenyl)acetic acid. This starting material is converted to the key intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one, via a reaction with acetic anhydride.[10] The final step involves the reductive amination of this ketone with ethylamine using a reducing agent such as a borohydride.[10][11]
Caption: General synthetic pathway for Fenfluramine.
Detailed Experimental Protocol: Reductive Amination
The following is a generalized protocol for the reductive amination step:
-
Reaction Setup: The precursor ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one, is dissolved in a suitable solvent (e.g., methanol).
-
Amine Addition: Ethylamine is added to the solution. The reaction is typically performed in an excess of the amine.
-
Reduction: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture while maintaining a controlled temperature.[11]
-
Workup and Isolation: After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is then purified, often through crystallization of its hydrochloride salt, to yield fenfluramine hydrochloride.
Pharmacology and Mechanism of Action
Fenfluramine and its active metabolite, norfenfluramine, exert their effects primarily through modulation of the serotonergic system.[7][9]
A Dual-Action Serotonergic Agent
The primary mechanism of action of fenfluramine involves a two-pronged approach to increasing extracellular serotonin levels:[9]
-
Serotonin Release: Fenfluramine and norfenfluramine act as serotonin releasing agents. They disrupt the vesicular storage of serotonin and reverse the function of the serotonin transporter (SERT), causing an efflux of serotonin from the presynaptic neuron into the synaptic cleft.[4][9]
-
Reuptake Inhibition: They also inhibit the reuptake of serotonin from the synapse back into the presynaptic neuron by blocking SERT.[9]
This sustained increase in synaptic serotonin leads to the activation of various serotonin receptors, which is believed to be the basis for both its appetite-suppressing and anti-seizure effects.[7][9]
Receptor Interactions
Beyond its effects on serotonin transport, fenfluramine and norfenfluramine also interact directly with certain serotonin receptors. Norfenfluramine, in particular, is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] Additionally, fenfluramine has been shown to be a positive modulator of the sigma-1 receptor, which may contribute to its anticonvulsant properties.[4]
Caption: Mechanism of action of Fenfluramine at the synapse.
Metabolism and Pharmacokinetics
Fenfluramine is extensively metabolized in the liver, primarily through N-de-ethylation to its major active metabolite, norfenfluramine.[1][7]
Cytochrome P450 Involvement
Several cytochrome P450 enzymes are involved in the metabolism of fenfluramine, with CYP1A2, CYP2B6, and CYP2D6 playing the primary roles.[1][7]
Pharmacokinetic Profile
| Parameter | Fenfluramine | Norfenfluramine |
| Time to Peak Plasma Concentration | 3–5 hours[7] | - |
| Oral Bioavailability | 75–83%[7] | - |
| Protein Binding | ~50%[7] | - |
| Elimination Half-life | 20 hours[7] | 24–48 hours[7] |
Therapeutic Applications: A Tale of Two Treatments
Obesity Management (Historical)
As an anorectic, fenfluramine was effective in promoting weight loss by inducing a feeling of fullness and reducing appetite, particularly for carbohydrates.[1] However, its use for this indication was halted due to safety concerns.
Epilepsy Treatment (Current)
In its current application, low-dose fenfluramine is used as an adjunctive therapy for seizures associated with Dravet syndrome and Lennox-Gastaut syndrome in patients two years of age and older.[12] Clinical studies have demonstrated a significant reduction in seizure frequency in these patient populations.[4]
The Dark Side: Adverse Effects and Toxicity
The withdrawal of fenfluramine from the market as a weight-loss drug was prompted by strong evidence of its association with serious cardiovascular adverse effects.
Cardiac Valvulopathy and Pulmonary Hypertension
The primary safety concern with fenfluramine is the risk of developing valvular heart disease and pulmonary hypertension.[10] This toxicity is attributed to the action of its metabolite, norfenfluramine, as a potent agonist at the 5-HT2B receptor on heart valve fibroblasts.[3][13] Activation of these receptors leads to cell proliferation and fibrosis, resulting in damage to the heart valves.[3] The risk of these adverse effects is dose-dependent, and the lower doses used for epilepsy treatment are associated with a significantly reduced risk.
Conclusion
The story of fenfluramine is a compelling case study in drug development, highlighting the potential for both significant therapeutic benefit and severe adverse effects. Its journey from a widely used but ultimately dangerous weight-loss drug to a valuable treatment for rare and devastating forms of epilepsy underscores the importance of understanding a drug's complete pharmacological profile. For researchers and drug development professionals, the history of fenfluramine serves as a crucial reminder of the complexities of drug action and the potential for repurposing compounds for new therapeutic applications.
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"2-[3-(trifluoromethyl)phenyl]propan-2-amine" for central nervous system agent development
An In-Depth Technical Guide to the Preclinical Development of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine as a Novel Central Nervous System Agent
Authored by: A Senior Application Scientist
Foreword: The Rationale for Innovation in CNS Drug Discovery
The development of novel agents for central nervous system (CNS) disorders remains one of the most challenging yet vital frontiers in modern pharmacology. The intricate nature of neurotransmitter systems and the formidable blood-brain barrier (BBB) demand a highly rational approach to molecular design. This guide focuses on 2-[3-(trifluoromethyl)phenyl]propan-2-amine , a novel molecular entity conceived from the well-established phentermine scaffold. Phentermine, a sympathomimetic amine, exerts its effects primarily through the release of norepinephrine, leading to appetite suppression.[1][2][3] By strategically incorporating a trifluoromethyl (CF₃) group at the meta-position of the phenyl ring, we aim to modulate the compound's physicochemical and pharmacological properties. The CF₃ group is a cornerstone of modern medicinal chemistry, known for its ability to enhance metabolic stability, increase lipophilicity, and improve penetration of the blood-brain barrier—critical attributes for a successful CNS therapeutic.[4][5] This document serves as a comprehensive technical roadmap for researchers, chemists, and drug development professionals, detailing the synthesis, characterization, and preclinical evaluation of this promising compound.
Part 1: Molecular Design and Synthesis
Structure-Activity Relationship (SAR) and Design Hypothesis
The core structure, 2-phenylpropan-2-amine, is isomeric with amphetamine and forms the basis of phentermine (2-methyl-1-phenylpropan-2-amine). These molecules are classified as substituted phenethylamines, a class of compounds known for their diverse psychoactive and stimulant properties.[6][7][8] The primary mechanism of action for many of these agents is the stimulation of catecholamine release (norepinephrine and dopamine) and inhibition of their reuptake.[2][9]
Our design hypothesis centers on the influence of the 3-trifluoromethyl substituent:
-
Enhanced CNS Penetration: The high lipophilicity imparted by the CF₃ group is expected to facilitate passive diffusion across the BBB, a crucial step for target engagement within the brain.[4][10]
-
Modulated Receptor Affinity and Selectivity: Aryl substitutions on the phenethylamine scaffold are known to alter interactions with monoamine transporters (DAT, NET, and SERT).[11][12] The electron-withdrawing nature of the CF₃ group at the meta-position may shift the selectivity profile, potentially fine-tuning the balance between dopaminergic and noradrenergic activity.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This is anticipated to increase the compound's half-life and bioavailability compared to non-fluorinated analogs.
Proposed Synthetic Workflow
The synthesis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine can be achieved via reductive amination, a robust and well-documented method for amine synthesis. A plausible route starts from the commercially available ketone, 1-[3-(trifluoromethyl)phenyl]propan-2-one, which is also a key intermediate in the synthesis of related compounds like fenfluramine.[13]
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 1-[3-(trifluoromethyl)phenyl]propan-2-one (1.0 eq) in an appropriate solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, 2.0-3.0 eq). The reaction is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.
-
Reduction: The reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), is added portion-wise, maintaining the temperature below 10°C. The choice of reducing agent is critical; NaBH₃CN is often preferred for its selectivity for the imine over the ketone starting material.
-
Work-up and Purification: Once the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with NaOH. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Characterization: The crude product is purified by column chromatography or crystallization (e.g., as a hydrochloride salt) to yield the final compound. Purity and identity are confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Caption: Proposed synthetic workflow for 2-[3-(trifluoromethyl)phenyl]propan-2-amine.
Part 2: Preclinical Evaluation Workflow
A structured, multi-tiered approach is essential for characterizing the pharmacological and toxicological profile of a novel CNS agent.
Caption: Tiered preclinical evaluation workflow for a novel CNS stimulant.
Tier 1: In Vitro Characterization
This initial phase focuses on establishing the compound's fundamental interaction with key molecular targets and its potential for CNS penetration.
2.1.1. Monoamine Transporter Profiling
-
Objective: To determine the binding affinity (Ki) and functional activity (IC₅₀ for uptake inhibition or EC₅₀ for release) at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
-
Methodology:
-
Binding Assays: Radioligand binding assays are performed using cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT. The compound is incubated at various concentrations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Uptake/Release Assays: Synaptosomes are prepared from rat brain tissue (striatum for DAT, hippocampus for SERT, cortex for NET). The ability of the compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) or to stimulate its release is measured.[11]
-
-
Data Presentation:
| Transporter | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀/EC₅₀, nM) |
| DAT | Experimental Data | Experimental Data |
| NET | Experimental Data | Experimental Data |
| SERT | Experimental Data | Experimental Data |
| Table 1: Hypothetical data summary for monoamine transporter profiling. |
2.1.2. Blood-Brain Barrier Permeability Assessment
-
Objective: To predict the compound's ability to cross the BBB via passive diffusion.
-
Methodology: The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a non-cell-based, high-throughput assay.[10][14] A lipid membrane, typically composed of porcine brain lipid extract, is immobilized on a filter plate separating a donor and an acceptor well.[10] The compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured to calculate the permeability coefficient (Pe).
-
Interpretation:
-
Pe > 4.0 x 10⁻⁶ cm/s: High probability of CNS penetration.
-
Pe = 2.0 - 4.0 x 10⁻⁶ cm/s: Medium probability.
-
Pe < 2.0 x 10⁻⁶ cm/s: Low probability.
-
Tier 2: In Vivo Pharmacokinetics and Behavioral Screening
This phase assesses how the compound behaves in a living system and confirms its CNS stimulant activity.
2.2.1. Locomotor Activity
-
Objective: To measure the dose-dependent effect of the compound on spontaneous motor activity, a hallmark of CNS stimulants.[15][16]
-
Methodology:
-
Acclimation: Swiss Albino mice are individually placed in an actophotometer chamber, a cage equipped with infrared beams, for a 10-minute acclimation period to establish a baseline activity score.[17]
-
Dosing: Animals are divided into groups and administered vehicle or varying doses of the test compound (e.g., 1, 3, 10, 30 mg/kg, i.p.). A positive control, such as amphetamine (1 mg/kg, i.p.), is also included.[15]
-
Measurement: 30 minutes post-dosing, the mice are returned to the actophotometer, and their activity (number of beam breaks) is recorded for 10-30 minutes.
-
-
Data Analysis: The percentage increase in locomotor activity compared to the vehicle-treated group is calculated for each dose.
| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Counts (± SEM) | % Change vs. Vehicle |
| Vehicle | - | Experimental Data | - |
| Compound X | 1 | Experimental Data | Calculated Data |
| Compound X | 3 | Experimental Data | Calculated Data |
| Compound X | 10 | Experimental Data | Calculated Data |
| Amphetamine | 1 | Experimental Data | Calculated Data |
| Table 2: Hypothetical data summary for locomotor activity study. |
Tier 3: Advanced Behavioral and Safety Pharmacology
Should the compound demonstrate a favorable profile in Tier 1 and 2, more complex behavioral models and initial safety assessments are warranted.
2.3.1. Cardiovascular Safety
-
Objective: To assess potential cardiovascular side effects, such as changes in heart rate and blood pressure, which are common for sympathomimetic amines.[18]
-
Methodology: Conscious, freely moving rats are implanted with telemetry transmitters to continuously monitor blood pressure, heart rate, and body temperature. After a baseline recording period, the compound is administered, and cardiovascular parameters are monitored for several hours.
-
Significance: This provides critical early safety data. Significant pressor or tachycardic effects could be a liability for further development.
Part 3: Conclusion and Future Directions
The rational design of 2-[3-(trifluoromethyl)phenyl]propan-2-amine presents a compelling opportunity to develop a novel CNS agent with a potentially optimized pharmacological profile. The strategic incorporation of the trifluoromethyl group is hypothesized to enhance CNS penetration and metabolic stability while modulating monoamine transporter activity. The preclinical workflow outlined in this guide provides a rigorous, step-by-step framework for validating this hypothesis.
Successful progression through this cascade of in vitro and in vivo assays would establish a strong foundation for more advanced preclinical studies, including efficacy models for specific CNS disorders (e.g., ADHD, narcolepsy, or binge eating disorder), formal toxicology studies, and ultimately, IND-enabling research. The synthesis is straightforward, and the proposed assays are industry-standard, making this a scientifically sound and technically feasible development program.
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Methodological & Application
Application Notes and Protocols for the Reductive Amination of 1-(3-(Trifluoromethyl)phenyl)propan-2-one
Introduction: Strategic Synthesis of a Key Pharmaceutical Intermediate
Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and highly versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction transforms a carbonyl group into an amine through an intermediate imine, offering superior control compared to direct alkylation of amines, which is often plagued by over-alkylation.[3]
The substrate, 1-(3-(trifluoromethyl)phenyl)propan-2-one, is a particularly important ketone in medicinal chemistry. It serves as a direct precursor to Fenfluramine, a pharmaceutical agent that has seen renewed interest for treating rare forms of epilepsy, such as Dravet syndrome.[4][5][6] The trifluoromethyl (CF₃) group is a critical pharmacophore that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7]
This guide provides a comprehensive overview of the scientific principles, a comparative analysis of common methodologies, and detailed, field-proven protocols for the successful reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine. The insights and procedures detailed herein are curated for researchers, scientists, and drug development professionals seeking to optimize this critical synthetic transformation.
The Underlying Chemistry: Mechanism and Rationale
The reductive amination of a ketone proceeds via a two-stage mechanism that typically occurs in a single reaction vessel ("one-pot").[1] Understanding this pathway is crucial for rational reagent selection and troubleshooting.
Stage 1: Imine/Iminium Ion Formation The reaction initiates with the nucleophilic attack of the amine (ethylamine) on the electrophilic carbonyl carbon of the ketone. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze the reaction, the hydroxyl group of the hemiaminal is protonated, transforming it into a good leaving group (water).[8] Subsequent elimination of water yields a resonance-stabilized iminium ion.[8][9]
Stage 2: Hydride Reduction A selective reducing agent, present in the reaction mixture, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[10] This reduction of the C=N double bond is typically much faster than the reduction of the starting ketone, which is the basis for the success of one-pot procedures with mild reducing agents.[2][11]
Reagent Selection: A Comparative Analysis
The success of a reductive amination hinges on the judicious choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting ketone.[2]
| Reagent | Name | Key Advantages | Key Considerations | Recommended Solvent(s) |
| NaBH(OAc)₃ | Sodium Triacetoxyborohydride | High Selectivity & Mildness: The premier choice for one-pot reactions.[11][12] Does not readily reduce ketones. | Moisture Sensitive: Requires anhydrous conditions. Not compatible with methanol.[13][14] | DCE, THF, DCM |
| NaBH₃CN | Sodium Cyanoborohydride | Good Selectivity: Effective at mildly acidic pH (4-5) where imine formation is optimal.[2][3] | Toxicity: Can release toxic HCN gas upon acidification during workup. Requires careful pH control. | Methanol, Ethanol |
| NaBH₄ | Sodium Borohydride | Cost-Effective & Readily Available: A powerful reducing agent. | Low Selectivity: Reduces both ketones and imines.[13] Requires a two-step procedure (pre-formation of imine).[12] | Methanol, Ethanol |
Our Recommendation: For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice. Its mild nature and high selectivity for the iminium ion lead to cleaner reactions, higher yields, and fewer side products, making it ideal for both lab-scale and scale-up operations.[12][15]
Detailed Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This one-pot procedure is highly reliable and generally provides the best results.[12] The use of an aprotic solvent like 1,2-dichloroethane (DCE) is critical for the stability of NaBH(OAc)₃.[11]
Materials:
-
1-(3-(Trifluoromethyl)phenyl)propan-2-one (1.0 eq.)
-
Ethylamine (2.0 M solution in THF, 1.2 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)
-
Acetic Acid (glacial, 1.1 eq.)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 1-(3-(trifluoromethyl)phenyl)propan-2-one (1.0 eq.) and dissolve it in anhydrous DCE (to make a ~0.2 M solution).
-
Add ethylamine solution (1.2 eq.) to the flask, followed by glacial acetic acid (1.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10-15 minutes. An increase in temperature may be observed.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Work-up: Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.[4]
Protocol 2: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)
This classic method is also effective, particularly when using protic solvents like methanol, which can accelerate imine formation.[15] Careful pH control is paramount.
Materials:
-
1-(3-(Trifluoromethyl)phenyl)propan-2-one (1.0 eq.)
-
Ethylamine (2.0 M solution in THF or 70% aq. solution, 1.2 eq.)
-
Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq.)
-
Methanol (MeOH)
-
Acetic Acid (glacial)
-
1 M Sodium Hydroxide (NaOH) solution
-
Standard extraction and drying reagents as in Protocol 1.
Step-by-Step Procedure:
-
Dissolve 1-(3-(trifluoromethyl)phenyl)propan-2-one (1.0 eq.) and ethylamine (1.2 eq.) in methanol in a round-bottom flask.
-
Stir the solution and adjust the pH to ~6 by the dropwise addition of glacial acetic acid.
-
Add sodium cyanoborohydride (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up (Perform in a fume hood): Once the reaction is complete, carefully quench by adding water.
-
Adjust the pH to >10 with 1 M NaOH solution to neutralize the acid and decompose any residual NaBH₃CN. Caution: This step may evolve toxic HCN gas; ensure adequate ventilation.
-
Remove most of the methanol under reduced pressure.
-
Extract the remaining aqueous residue three times with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product for purification.
Troubleshooting and Optimization Workflow
Even robust reactions can present challenges. Below is a logical workflow to diagnose and resolve common issues.
Conclusion
The reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one is a highly efficient and scalable reaction for the synthesis of a key precursor to Fenfluramine. By understanding the underlying mechanism, researchers can rationally select reagents and conditions to maximize yield and purity. The use of sodium triacetoxyborohydride in an aprotic solvent like DCE represents the current state-of-the-art for this transformation, offering a mild, selective, and high-yielding one-pot protocol. The application notes provided here serve as a robust starting point for any scientist engaged in the synthesis of this important class of molecules.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]
-
Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Available at: [Link]
- Google Patents. (2017). US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it.
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem Compound Database. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
European Patent Office. (2016). EP 3393655 B1 - FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME. Available at: [Link]
-
Glasp. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN | Summary and Q&A. Available at: [Link]
- Google Patents. (2018). CN108883399B - Fenfluramine composition and preparation method thereof.
- Google Patents. (1997). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
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Application Note & Protocol: Gas Chromatographic Methods for the Analysis of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine (Fenfluramine)
Abstract
This document provides a comprehensive technical guide for the quantitative and qualitative analysis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine, commonly known as fenfluramine, using gas chromatography (GC). Due to the inherent challenges associated with the GC analysis of primary amines, such as peak tailing and adsorption, this guide emphasizes the critical role of derivatization to achieve robust, accurate, and reproducible results. Detailed protocols for both achiral (purity and impurity profiling) and chiral (enantiomeric separation) analysis are presented, grounded in established scientific principles and validated against industry standards. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of fenfluramine.
Introduction: The Analytical Challenge
2-[3-(trifluoromethyl)phenyl]propan-2-amine (fenfluramine) is a pharmaceutical compound whose analytical control is critical for ensuring safety and efficacy. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct GC analysis of primary amines like fenfluramine is often problematic.[1] The primary amine group is highly polar and prone to interacting with active sites (e.g., free silanol groups) on the surfaces of GC inlet liners and capillary columns.[2] This interaction can lead to significant peak tailing, poor reproducibility, and even sample loss, compromising the accuracy of quantitative analysis.
To overcome these challenges, a derivatization step is essential. Derivatization chemically modifies the polar amine group, converting it into a less polar, more volatile, and more thermally stable derivative.[2][3] This transformation dramatically improves chromatographic performance, resulting in sharp, symmetrical peaks and enhanced sensitivity.[4]
This application note will detail two primary GC methods:
-
Method A: An achiral GC-MS method for purity assessment and the identification of related substances.
-
Method B: A chiral GC-FID method for the separation and quantification of fenfluramine enantiomers.
Core Principles of Fenfluramine GC Analysis
The successful analysis of fenfluramine by GC hinges on a systematic approach that addresses the compound's chemical properties. The workflow can be visualized as a series of critical steps, each with a specific purpose.
Caption: General workflow for the GC analysis of fenfluramine.
Method A: Achiral Purity and Impurity Profiling by GC-MS
This method is designed for the accurate quantification of fenfluramine (as its derivative) and for the identification and quantification of any volatile or semi-volatile impurities. The use of a mass spectrometer (MS) detector provides high selectivity and allows for the structural elucidation of unknown peaks.
Rationale for Method Choices
-
Derivatization Reagent (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent.[4] BSTFA reacts with the primary amine of fenfluramine to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group. The TMCS acts as a catalyst, enhancing the reactivity of the BSTFA, especially for sterically hindered groups.[4] The resulting TMS-fenfluramine is significantly more volatile and less polar, leading to excellent peak shape.
-
Column (HP-5MS): A 5% phenyl-methylpolysiloxane stationary phase (like an HP-5MS) is a robust, general-purpose column that provides excellent separation for a wide range of compounds based on their boiling points and polarity.[3][5] Its low bleed characteristics make it ideal for MS applications.
-
Detector (Mass Spectrometry): MS detection offers unparalleled selectivity and sensitivity. It allows for confirmation of the analyte's identity through its mass spectrum and facilitates the identification of unknown impurities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity when quantifying trace levels of fenfluramine or specific impurities.[3][5]
Experimental Protocol
3.2.1. Reagents and Materials
-
Fenfluramine Reference Standard and Sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Hexane (GC grade)
-
Deionized Water
-
Autosampler Vials with Inserts and Caps
-
Heating Block or Oven
3.2.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of fenfluramine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Stock Standard Solution into a 10 mL volumetric flask and dilute to volume with anhydrous pyridine.
-
Sample Solution: Accurately weigh an amount of sample containing approximately 10 mg of fenfluramine into a 100 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine.
-
Derivatization Procedure:
Caption: Silylation derivatization workflow for fenfluramine.
3.2.3. GC-MS Operating Conditions
| Parameter | Setting | Justification |
| GC System | Agilent 7890B or equivalent | A standard, reliable GC system. |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution and is inert for MS applications.[3][5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas compatible with MS. |
| Inlet | Splitless mode | Maximizes transfer of analyte to the column for trace analysis. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C | A temperature program that effectively separates the analyte from solvent and potential impurities.[5] |
| MS System | Agilent 5977B or equivalent | A sensitive and robust mass selective detector. |
| Transfer Line | 280°C | Prevents condensation of the analyte before entering the MS source. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-550) for identificationSIM mode for quantification (ions to be determined) | Full scan allows for impurity identification; SIM mode increases sensitivity for target analytes.[3] |
| Injection Volume | 1 µL | Standard injection volume. |
Method B: Chiral Separation by GC-FID
Fenfluramine is a chiral molecule, and regulatory authorities often require the quantification of individual enantiomers, as they can have different pharmacological and toxicological profiles.[6][7] This method uses a chiral stationary phase to separate the derivatized enantiomers of fenfluramine.
Rationale for Method Choices
-
Derivatization: Derivatization is still necessary for the same reasons as in the achiral method—to improve chromatographic behavior. The TMS derivative is suitable for chiral separation.
-
Column (Chiral Stationary Phase): A cyclodextrin-based chiral column, such as one containing a derivatized beta-cyclodextrin (e.g., Rt-βDEX series), is used.[8] These stationary phases create a chiral environment where the enantiomers of the analyte have slightly different interactions, leading to different retention times and thus, separation.
-
Detector (Flame Ionization Detector - FID): For routine quantification where the identity of the peaks is already established, an FID is a robust, reliable, and universal detector for organic compounds. It offers a wide linear range and is less complex to operate and maintain than an MS.
Experimental Protocol
4.2.1. Reagents and Materials
-
Same as Method A.
-
Enantiomerically pure d-fenfluramine and l-fenfluramine reference standards (if available) for peak identification.
4.2.2. Standard and Sample Preparation
-
Prepare standard and sample solutions and perform derivatization as described in section 3.2.2.
4.2.3. GC-FID Operating Conditions
| Parameter | Setting | Justification |
| GC System | Agilent 7890B or equivalent with FID | A standard GC system suitable for capillary columns. |
| Column | Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent | A specialized column designed for the separation of enantiomers.[8] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Hydrogen can provide faster analysis and better efficiency at a lower temperature. |
| Inlet | Split mode (e.g., 50:1) | Prevents column overload and ensures sharp peaks for quantification. |
| Inlet Temperature | 250°C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | Isothermal analysis (e.g., 140-160°C) or a slow ramp (e.g., 2°C/min) | Chiral separations are often temperature-sensitive; optimization is required. |
| Detector | Flame Ionization Detector (FID) | Robust and linear detector for quantification. |
| Detector Temp. | 280°C | Prevents condensation and ensures complete combustion of the analyte. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes detector performance. |
| H₂ Flow | 30 mL/min | Fuel for the flame. |
| Air Flow | 300 mL/min | Oxidant for the flame. |
| Injection Volume | 1 µL | Standard injection volume. |
Method Validation
Both methods described must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure they are suitable for their intended purpose.[9][10]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, matrix).[11] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.[12] |
| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision and accuracy.[9] |
| Accuracy | The closeness of test results to the true value, often assessed by recovery studies on spiked samples.[12] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.[11][12] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] |
Acceptance Criteria (Typical):
-
Linearity: Correlation coefficient (r²) ≥ 0.999.[12]
-
Accuracy: Recovery typically within 98.0-102.0%.[12]
-
Precision: Relative Standard Deviation (RSD) ≤ 2.0%.[12]
Conclusion
The gas chromatographic analysis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine is a reliable and accurate technique when appropriate sample preparation, specifically derivatization, is employed. The silylation of fenfluramine with BSTFA effectively mitigates the chromatographic issues associated with primary amines, enabling robust quantification and impurity profiling. The achiral GC-MS method provides comprehensive information on purity, while the chiral GC-FID method allows for the critical assessment of enantiomeric composition. Both methods, when properly validated, are essential tools for the quality control and characterization of fenfluramine in a drug development and manufacturing environment.
References
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
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Phenomenex. Derivatization for Gas Chromatography. [Link]
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Wang, P., Zhao, Y., & Liu, H. (2009). [Determination of fenfluramine, diethylpropion and mazindol in slimming foods by gas chromatography-mass spectrometry]. Se Pu, 27(4), 488-491. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
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IntechOpen. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen. [Link]
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Jurado-Sánchez, B., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. ResearchGate. [Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
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Stolarczyk, E. U., Groman, A., & Maruszak, W. (2010). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN PHARMACEUTICAL ACTIVE SUBSTANCE. Acta Poloniae Pharmaceutica, 67(4), 381-386. [Link]
-
Al-Shammari, M., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]
-
Srinivas, N. R., et al. (1993). Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry. ClinPGx. [Link]
-
El-Gizawy, S. M., et al. (2001). Chiral HPLC Determination of dl-Fenfluramine and dl-Norfenfluramine in Biological Fluids Using DIB-Cl as a Label. J-Stage. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Encyclopedia of Separation Science. (2000). Chiral Drug Separation. ScienceDirect. [Link]
-
ResearchGate. (2000). (PDF) Chiral Drug Separation. ResearchGate. [Link]
-
Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics Inc. [Link]
-
Nakashima, K., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 165-174. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine (Fenfluramine) and its Major Metabolite in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven protocol for the quantitative analysis of fenfluramine (FFA) and its primary active metabolite, norfenfluramine (norFFA), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Fenfluramine, a pharmaceutical agent repurposed for treating rare epilepsy syndromes, requires precise therapeutic drug monitoring (TDM) and pharmacokinetic studies to ensure safety and efficacy.[1][2][3] This document details a complete workflow, from sample preparation to final data analysis, grounded in scientific principles and aligned with major regulatory standards for bioanalytical method validation.[4][5][6][7] We delve into the rationale behind critical experimental choices, offering a self-validating protocol designed for immediate implementation in drug development and clinical research settings.
Introduction and Scientific Rationale
2-[3-(Trifluoromethyl)phenyl]propan-2-amine, commonly known as fenfluramine (FFA), is a phenethylamine derivative that modulates serotonergic pathways.[3][8] Initially developed as an appetite suppressant, it was withdrawn from the market due to cardiovascular side effects.[3][8] However, it has been successfully repurposed and approved under the brand name FINTEPLA® for the treatment of seizures associated with severe pediatric epilepsy conditions like Dravet syndrome and Lennox-Gastaut syndrome.[3][8][9]
The therapeutic efficacy and safety of fenfluramine are linked to the plasma concentrations of both the parent drug and its primary N-de-ethylated active metabolite, norfenfluramine (norFFA).[1][2][10] Both compounds contribute to the pharmacological effect, but norFFA has been implicated in the historical cardiotoxicity concerns via 5-HT2B receptor activation.[2] Therefore, a highly selective and sensitive analytical method is imperative for:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of FFA and norFFA.[1][11]
-
Therapeutic Drug Monitoring (TDM): To optimize patient dosing regimens, minimize adverse effects, and understand drug-drug interactions, particularly with other anti-seizure medications that may inhibit or induce the cytochrome P450 enzymes responsible for its metabolism (primarily CYP1A2, CYP2B6, and CYP2D6).[2][10][11][12]
-
Regulatory Compliance: To generate reliable data for submission to regulatory agencies like the FDA and EMA, which require rigorously validated bioanalytical methods.[4][5][7][13]
LC-MS/MS is the gold standard for this application due to its superior sensitivity, specificity, and high-throughput capabilities, allowing for the precise quantification of analytes even in complex biological matrices like plasma.[14][15][16][17]
Analyte Physicochemical Properties
| Property | Fenfluramine (FFA) | Norfenfluramine (norFFA) |
| Chemical Formula | C12H16F3N | C10H12F3N |
| Molar Mass | 231.26 g/mol [8] | 203.20 g/mol |
| Structure | A secondary amine[8] | A primary amine |
| Key Metabolic Path | N-de-ethylation of FFA[1][10] | Further deamination & oxidation[11] |
Experimental Design and Protocols
This section outlines the complete protocol for the quantification of FFA and norFFA. The choices made reflect a balance of efficiency, recovery, and minimization of matrix effects, consistent with best practices in regulated bioanalysis.
Materials and Reagents
-
Reference Standards: Fenfluramine HCl (analytical grade), Norfenfluramine (analytical grade), Fenfluramine-d6 (Internal Standard), Norfenfluramine-d5 (Internal Standard).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).
-
Biological Matrix: Human plasma (K2EDTA as anticoagulant), sourced from certified vendors.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, volumetric flasks, pipettes.
Internal Standard (IS) Selection: The Cornerstone of Accuracy
An ideal internal standard is crucial for correcting variability during sample preparation and instrumental analysis.[18][19] The gold standard is a stable isotope-labeled (SIL) version of the analyte.[18][20]
-
Rationale: SIL-IS (e.g., Fenfluramine-d6, Norfenfluramine-d5) co-elute chromatographically with the analyte and exhibit nearly identical ionization efficiency and extraction recovery.[20][21] This ensures that any sample-specific variations, such as ion suppression or extraction loss, affect both the analyte and the IS proportionally, leading to a highly accurate and precise analyte/IS peak area ratio. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.
Sample Preparation: Protein Precipitation (PPT)
For high-throughput analysis, protein precipitation is a simple, fast, and cost-effective method for removing the majority of interfering proteins from plasma samples.[22][23]
-
Causality: Fenfluramine and norfenfluramine are relatively small, soluble molecules. Acetonitrile is an excellent choice as it efficiently denatures and precipitates large plasma proteins (like albumin) while keeping the target analytes in the supernatant.[22][23] A 3:1 or greater ratio of organic solvent to plasma is recommended to ensure complete precipitation.[23][24]
Protocol: Protein Precipitation
-
Thawing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[25]
-
Aliquoting: Pipette 100 µL of plasma (sample, blank, or quality control) into a 1.5 mL microcentrifuge tube.
-
IS Spiking: Add 50 µL of the internal standard working solution (containing Fenfluramine-d6 and Norfenfluramine-d5 in methanol) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[25]
-
Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[22][25]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[22]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection into the LC-MS/MS system.
Workflow Diagram: Sample Preparation
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a robust starting point for method development and can be optimized for specific instrumentation.
-
LC System: UHPLC system (e.g., Thermo Scientific Ultimate 3000 or equivalent).[12][26]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Fisher Quantiva or equivalent).[12][26]
-
Ionization Source: Heated Electrospray Ionization (H-ESI), positive mode.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, <3 µm)[12][27] | Provides excellent retention and separation for the moderately polar analytes from endogenous plasma components. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes analyte protonation ([M+H]+), which is essential for efficient positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good peak shape and elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | A gradient elution ensures that both the more polar norFFA and less polar FFA are eluted with sharp peaks in a reasonable timeframe. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
Mass Spectrometry Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Precursor-to-product ion transitions are determined by infusing pure standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fenfluramine (FFA) | 232.1 | 159.1 | Optimized value |
| Norfenfluramine (norFFA) | 204.1 | 159.1 | Optimized value |
| Fenfluramine-d6 (IS) | 238.1 | 165.1 | Optimized value |
| Norfenfluramine-d5 (IS) | 209.1 | 164.1 | Optimized value |
-
Causality of MRM: In MRM, the first quadrupole (Q1) is set to isolate a specific precursor ion (the protonated molecule, [M+H]+). This ion is then fragmented in the second quadrupole (q2, collision cell). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This two-stage mass filtering drastically reduces chemical noise and provides exceptional specificity, ensuring that the detected signal originates only from the analyte of interest.
Method Validation According to Regulatory Guidelines
A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose.[6][28] The validation protocol must adhere to guidelines from regulatory bodies such as the FDA's ICH M10 guidance.[5][7][29]
Diagram: The Pillars of Bioanalytical Method Validation
Caption: Core parameters for method validation.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10)[4][7] |
| Selectivity | Ensure no endogenous components interfere with analyte detection. | Response in blank samples <20% of LLOQ response. |
| Calibration Curve | Define the relationship between concentration and response. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99. |
| Accuracy & Precision | Determine the closeness to the true value and the variability of the measurement. | For QC samples (LQC, MQC, HQC), mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration quantifiable with acceptable accuracy and precision. | Accuracy within ±20% of nominal. Precision (%CV) ≤20%. Signal-to-noise ratio > 5. |
| Matrix Effect | Assess the impact of plasma components on ionization. | IS-normalized matrix factor CV ≤15% across different lots of plasma. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though not required to be 100%. |
| Stability | Evaluate analyte stability under various storage and processing conditions. | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples. |
Protocol: Quality Control (QC) Sample Preparation
-
Prepare separate stock solutions of FFA and norFFA for spiking QC samples.
-
Spike pooled human plasma to achieve four concentration levels:
-
LLOQ: Lower Limit of Quantitation
-
LQC: Low Quality Control (approx. 3x LLOQ)
-
MQC: Medium Quality Control (mid-range of the curve)
-
HQC: High Quality Control (approx. 80% of the upper limit)
-
-
Aliquot and store QC samples at -80°C until use.
Data Analysis and Reporting
-
Integration: Integrate the peak areas for each analyte and its corresponding internal standard in the chromatograms.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a weighted (1/x² or 1/x) linear regression model.
-
Concentration Calculation: Determine the concentration of FFA and norFFA in unknown samples and QC samples by interpolating their peak area ratios from the regression equation of the calibration curve.
-
Acceptance: An analytical run is accepted if the calibration standards and at least two-thirds of the QC samples (with at least 50% at each level) meet the accuracy and precision criteria.[30]
Conclusion
This application note provides a detailed, scientifically-grounded, and robust LC-MS/MS protocol for the quantification of fenfluramine and norfenfluramine in human plasma. The methodology is designed for high-throughput environments and is aligned with the stringent validation requirements of regulatory agencies. By explaining the causality behind key procedural choices—from the selection of a stable isotope-labeled internal standard to the rationale for protein precipitation and MRM-based detection—this guide serves as a practical tool for researchers in pharmaceutical development and clinical diagnostics. Adherence to these protocols will ensure the generation of high-quality, reliable, and defensible bioanalytical data essential for advancing the safe and effective use of fenfluramine.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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de Jong, G. J., & Cabooter, D. (2021). Current developments in LC-MS for pharmaceutical analysis. Analyst, 146(10), 3076-3095. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Sourbron, J., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. CNS Drugs, 36(8), 805-820. [Link]
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European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
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Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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National Center for Biotechnology Information. (n.d.). Fenfluramine. PubChem Compound Database. [Link]
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Contin, M., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 245, 116174. [Link]
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ResearchGate. Main pathway of metabolism of fenfluramine. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Clarke, N. J., & Rahn, T. A. (2006). Applications of LC-MS Methodology: In the Development of Pharmaceuticals. LCGC North America, 24(8), 822-835. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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Bhatia, R. USFDA guidelines for bioanalytical method validation. [Link]
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Intertek. LC-MS Method Development. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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Markham, A. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. CNS Drugs, 37(6), 519-529. [Link]
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Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
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Contin, M., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 245, 116174. [Link]
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Al-Shehri, M. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Journal of Chemistry, 2023, 7314953. [Link]
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Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 46(1), 1-9. [Link]
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ResearchGate. Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy. [Link]
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International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]
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KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
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Altasciences. Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. [Link]
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Application Notes and Protocols for In Vitro Serotonin Reuptake Inhibition Assays of "2-[3-(trifluoromethyl)phenyl]propan-2-amine" Analogs
Introduction: The Significance of Serotonin Transporter Inhibition by Fenfluramine Analogs
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin (5-HT) from the synaptic cleft.[1][2] This mechanism effectively terminates the neurotransmitter's action. The compound "2-[3-(trifluoromethyl)phenyl]propan-2-amine," commonly known as fenfluramine, and its analogs represent a class of pharmacologically significant molecules that interact with SERT. Historically used as an anorectic, fenfluramine has been repurposed as an antiseizure medication.[1][3] Its mechanism of action is complex, involving not only the inhibition of serotonin reuptake but also the promotion of serotonin release.[3][4][5]
Understanding the precise interaction of fenfluramine analogs with SERT is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of robust in vitro assays to characterize the serotonin reuptake inhibition properties of this important class of compounds. We will delve into the causality behind experimental design, offering field-proven insights to ensure the generation of high-quality, reproducible data.
Dissecting the Mechanism: Reuptake Inhibition vs. Serotonin Release
A crucial aspect of characterizing fenfluramine analogs is to distinguish between their ability to block serotonin reuptake and their capacity to induce serotonin release. While both actions lead to an increase in extracellular serotonin, the underlying molecular mechanisms and potential therapeutic and adverse effects differ.[4][5][6]
-
Reuptake Inhibition: This is a competitive process where the drug binds to SERT, preventing the transporter from binding to and clearing serotonin from the synapse. This is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.[7]
-
Serotonin Release: This process, often referred to as "substrate-type" activity, involves the drug being transported into the neuron by SERT. Once inside, it disrupts the vesicular storage of serotonin, leading to a reversal of SERT function and the non-vesicular release of serotonin into the synapse.[4][6][8]
The assays detailed in this guide are designed to primarily quantify the inhibitory potency of compounds at SERT. Additional, more complex assays, such as synaptosomal release assays, are required to fully characterize serotonin releasing properties.
Choosing the Right Tool: A Guide to In Vitro Assay Selection
Two primary types of in vitro assays are employed to quantify the interaction of compounds with SERT: radioligand binding assays and neurotransmitter uptake assays. The choice between these assays depends on the specific research question and available resources.
Radioligand Binding Assays: Quantifying Affinity for SERT
Principle: These assays measure the direct binding of a radiolabeled ligand to SERT. A test compound's ability to displace the radioligand from the transporter is quantified, providing a measure of its binding affinity (Ki).[9]
Causality in Experimental Design:
-
Why use a binding assay? To determine the direct affinity of a compound for the serotonin transporter, independent of the functional consequence of that binding. It is a direct measure of the physical interaction between the compound and the transporter protein.
-
Choice of Radioligand: The selection of the radioligand is critical. A high-affinity, selective radioligand for SERT is required. [³H]Citalopram or [³H]Paroxetine are commonly used for this purpose as they are potent and selective inhibitors of SERT.[9][10]
-
Source of SERT: Cell membranes from cell lines stably expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells, are preferred to ensure a high density of the target and a consistent biological system.[11][12]
Workflow for a Radioligand Binding Assay:
Caption: Workflow of a competitive radioligand binding assay for SERT.
Neurotransmitter Uptake Assays: Measuring Functional Inhibition
Principle: These assays directly measure the functional activity of SERT by quantifying the uptake of a labeled substrate (serotonin or a fluorescent analog) into cells expressing the transporter. The ability of a test compound to inhibit this uptake is then determined.[2][13]
Causality in Experimental Design:
-
Why use an uptake assay? To assess the functional consequence of a compound's interaction with SERT. It provides a more physiologically relevant measure of a compound's ability to block the transporter's primary function.
-
Choice of Substrate:
-
Radiolabeled Serotonin ([³H]5-HT): This is the gold standard, as it uses the endogenous substrate. However, it requires the handling and disposal of radioactive materials.[2][14]
-
Fluorescent Substrates: These are non-radioactive alternatives that mimic biogenic amines and are transported by SERT.[13][15][16] They offer a safer and often higher-throughput option.[17]
-
-
Cell System: Whole cells expressing hSERT are used. This can be a stably transfected cell line like HEK-hSERT or a cell line that endogenously expresses SERT, such as JAR cells.[12][14][18]
Workflow for a Neurotransmitter Uptake Assay:
Caption: Workflow of a functional neurotransmitter uptake assay for SERT.
Detailed Protocols
Protocol 1: [³H]Citalopram Radioligand Binding Assay
Materials:
-
hSERT Membranes: Prepared from HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Citalopram.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: "2-[3-(trifluoromethyl)phenyl]propan-2-amine" analogs.
-
Reference Compound: Fluoxetine or Paroxetine.
-
96-well Microplates.
-
Glass Fiber Filters.
-
Scintillation Vials and Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM Fluoxetine.
-
Test Compound: 25 µL of each dilution of the test compound.
-
-
Radioligand Addition: Add 25 µL of [³H]Citalopram (final concentration ~1-2 nM) to all wells.
-
Membrane Addition: Add 200 µL of hSERT membrane suspension (5-20 µg of protein) to each well.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Fluorescent Substrate-Based Neurotransmitter Uptake Assay
Materials:
-
hSERT-expressing Cells: HEK293-hSERT or JAR cells.
-
Cell Culture Medium.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Fluorescent Neurotransmitter Transporter Uptake Assay Kit: (e.g., from Molecular Devices).[13][17][19]
-
Test Compounds: "2-[3-(trifluoromethyl)phenyl]propan-2-amine" analogs.
-
Reference Compound: Fluoxetine or Paroxetine.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Plating: Seed the hSERT-expressing cells into the microplates at an optimal density (e.g., 40,000-60,000 cells/well for a 96-well plate) and culture overnight.[20]
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Initiation:
-
Remove the cell culture medium from the wells.
-
Add the diluted test and reference compounds to the respective wells.
-
Include "Total Uptake" (vehicle control) and "Non-specific Uptake" (a high concentration of a known inhibitor like fluoxetine) wells.
-
-
Substrate Addition: Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions and add it to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a bottom-reading fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the "Non-specific Uptake" wells from all other wells.
-
Express the data as a percentage of the "Total Uptake."
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation and Interpretation
The primary output of these assays is the IC50 value, which represents the concentration of the compound required to inhibit 50% of the specific binding or uptake. A lower IC50 value indicates a higher potency. For binding assays, the Ki value provides a more absolute measure of affinity.
Table 1: Hypothetical In Vitro SERT Inhibition Data for Fenfluramine Analogs
| Compound | [³H]Citalopram Binding Ki (nM) | [³H]5-HT Uptake IC50 (nM) |
| Fenfluramine | 150 | 250 |
| Analog A | 50 | 80 |
| Analog B | 800 | 1200 |
| Fluoxetine (Reference) | 1.5 | 5.0 |
Interpretation: In this hypothetical example, Analog A is the most potent inhibitor of SERT, followed by fenfluramine and then Analog B. The reference compound, fluoxetine, demonstrates the expected high potency.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data, the following controls and validation steps are essential:
-
Reference Compounds: Always include a well-characterized reference compound with a known potency (e.g., fluoxetine, paroxetine) in every assay to confirm the assay is performing as expected.
-
Positive and Negative Controls: Total binding/uptake and non-specific binding/uptake controls are mandatory to define the assay window.
-
Z'-factor Calculation: For higher throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: Assays should be repeated on different days to ensure the reproducibility of the results.
By adhering to these principles and protocols, researchers can confidently and accurately characterize the serotonin reuptake inhibition properties of "2-[3-(trifluoromethyl)phenyl]propan-2-amine" analogs, contributing to the development of safer and more effective therapeutics.
References
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Patsnap. (2024, July 17). What is the mechanism of Fenfluramine Hydrochloride? Patsnap Synapse. Retrieved from [Link]
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Agilent Technologies. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]
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Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Retrieved from [Link]
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-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Datasheet. Retrieved from [Link]
- Manepalli, S., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 52–56.
-
Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Retrieved from [Link]
- Kim, H. J., et al. (2023). Differentiated HT22 cells as a novel model for in vitro screening of serotonin reuptake inhibitors. Frontiers in Molecular Neuroscience, 15, 1083163.
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- Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 673.
- Andersen, J., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. Journal of Medicinal Chemistry, 57(8), 3485–3491.
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Gnegy, M. E., et al. (2013). Analysis of SERT expression/binding sites by radioligand saturation... ResearchGate. Retrieved from [Link]
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Millan, M. J., et al. (2008). Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(3-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride. Retrieved from [Link]
- Baumann, M. H., et al. (2000). Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity. Annals of the New York Academy of Sciences, 914, 172–186.
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Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]
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- Rothman, R. B., & Baumann, M. H. (2002). Therapeutic and adverse actions of serotonin transporter substrates. Pharmacology & Therapeutics, 95(1), 73–88.
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Application Note & Protocol: High-Purity Crystallization of 2-[3-(trifluoromethyl)phenyl]propan-2-amine Hydrochloride
Abstract
This technical guide provides a detailed protocol for the crystallization and purification of 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, an important intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each step to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API). This document adheres to the principles of Good Manufacturing Practice (GMP) for API crystallization, focusing on achieving consistent particle characteristics and a robust purity profile.[1][2][3]
Introduction: The Criticality of Salt Formation and Purification
The conversion of a free base, such as 2-[3-(trifluoromethyl)phenyl]propan-2-amine, into its hydrochloride salt is a common and effective strategy in pharmaceutical development.[4] This transformation is not merely a chemical conversion but a critical step to enhance the physicochemical properties of the active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability.[5][6][7] The hydrochloride salt form often exhibits superior handling characteristics and is more amenable to formulation into a final dosage form.
The purity of the final crystallized salt is paramount, as even trace impurities can affect the safety and efficacy of the drug product.[8] Therefore, a well-controlled crystallization process is essential to remove process-related impurities and ensure the desired solid-state properties of the API.[2] This application note details a robust protocol for the crystallization of 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, drawing parallels from established procedures for structurally similar compounds like fenfluramine hydrochloride.[9][10]
Foundational Principles of Amine Hydrochloride Salt Crystallization
The process of forming and crystallizing an amine hydrochloride salt is governed by fundamental principles of acid-base chemistry and solubility.
Salt Formation: An Acid-Base Reaction
The formation of the hydrochloride salt is a straightforward acid-base reaction where the amine group of 2-[3-(trifluoromethyl)phenyl]propan-2-amine acts as a Lewis base, accepting a proton from hydrochloric acid (HCl).[11] This reaction results in the formation of an ammonium cation and a chloride anion, which then arrange into a crystal lattice.[11][12] The stability and successful formation of the salt are dependent on the difference in the pKa values of the amine and hydrochloric acid.[7]
The Role of the Solvent in Crystallization
The choice of solvent is arguably the most critical factor in a successful crystallization.[13] An ideal solvent system should exhibit the following characteristics:
-
High solubility of the salt at elevated temperatures: This allows for the complete dissolution of the crude product.
-
Low solubility of the salt at lower temperatures: This promotes the precipitation of the purified salt upon cooling.
-
Good solubility of impurities at all temperatures: This ensures that impurities remain in the mother liquor and are not incorporated into the crystal lattice.
-
Inertness: The solvent should not react with the product.
-
Volatility: The solvent should be easily removable from the final product.
For amine hydrochlorides, polar protic solvents like alcohols (e.g., isopropanol, ethanol, 2-butanol) are often effective.[14] In some cases, a mixture of a solvent and an anti-solvent can be employed to induce crystallization.[2]
Controlling Supersaturation for Optimal Crystal Growth
Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than can be held in equilibrium.[2] The rate and method of achieving supersaturation significantly impact the crystal size, shape, and purity.[2] Common methods to induce supersaturation include:
-
Cooling: Decreasing the temperature of the solution to reduce the solubility of the salt.
-
Anti-solvent addition: Adding a solvent in which the salt is insoluble to the solution.
-
Evaporation: Removing the solvent to increase the concentration of the salt.
A slow and controlled approach to supersaturation generally leads to the formation of larger, more well-defined crystals with higher purity.[13]
Experimental Protocol
This protocol is designed for the purification of crude 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride. It is assumed that the crude material has been synthesized and isolated as the hydrochloride salt.
Materials and Equipment
| Materials | Equipment |
| Crude 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | Jacketed glass reactor with overhead stirrer |
| 2-Propanol (IPA), Reagent Grade | Temperature control unit (heating/cooling circulator) |
| Deionized water | Reflux condenser |
| Activated carbon (optional, for color removal) | Büchner funnel and vacuum flask |
| Filter paper | Vacuum oven |
| Analytical balance | |
| pH meter or pH paper |
Step-by-Step Crystallization Procedure
-
Dissolution:
-
Charge the jacketed glass reactor with the crude 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride.
-
For every 1 gram of crude material, add 5-10 mL of 2-propanol. The exact volume may need to be optimized based on the purity of the starting material.
-
Begin agitation and heat the mixture to 70-80 °C under reflux to facilitate complete dissolution.[14] The solution should become clear.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities. In this case, cool the solution to approximately 60 °C.
-
Add a small amount of activated carbon (approximately 1-2% w/w of the crude material) to the solution.
-
Stir the mixture at 60 °C for 15-30 minutes.
-
Hot filter the solution through a pre-heated Büchner funnel to remove the activated carbon. This step should be performed quickly to prevent premature crystallization.
-
-
Controlled Cooling and Crystallization:
-
Allow the clear solution to cool slowly and controllably. A recommended cooling profile is from 80 °C to 20-25 °C over a period of 2-4 hours. Slower cooling rates generally yield larger and purer crystals.
-
As the solution cools, the hydrochloride salt will begin to crystallize.
-
Once the solution has reached room temperature, continue to cool it to 0-5 °C and hold at this temperature for at least 1-2 hours to maximize the yield of the crystallized product.
-
-
Isolation and Washing:
-
Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold (0-5 °C) 2-propanol to remove any residual mother liquor containing impurities.[14] A minimal volume of wash solvent should be used to avoid significant product loss.
-
A second wash with a non-polar solvent like hexane can be performed to aid in the removal of the primary solvent and any non-polar impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved. This ensures the complete removal of residual solvents.
-
Process Flow Diagram
Caption: Workflow for the crystallization and purification of the hydrochloride salt.
Quality Control and Purity Assessment
To validate the effectiveness of the purification protocol, the final product should be analyzed using a suite of analytical techniques.
| Analytical Method | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities.[15] | Purity > 99.5%. No single impurity > 0.1%. |
| Melting Point | To assess the purity and identity of the compound. A sharp melting point range is indicative of high purity.[8] | A sharp and defined melting point range consistent with the reference standard. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and enthalpy of fusion, and to detect any polymorphic forms.[8] | A single, sharp endothermic peak corresponding to the melting of the desired crystalline form. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the functional groups present in the molecule and verify the salt formation.[16] | Characteristic peaks corresponding to the amine salt and the trifluoromethylphenyl group, matching the reference spectrum. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the compound. | The proton and carbon NMR spectra should be consistent with the structure of 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride. |
| Loss on Drying (LOD) | To determine the amount of residual solvent in the final product. | Less than 0.5% w/w. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Oiling out instead of crystallization | The cooling rate is too fast, or the solution is too concentrated. The solvent may be inappropriate. | Decrease the cooling rate. Use a more dilute solution. Experiment with different solvents or solvent mixtures (e.g., isopropanol/water). |
| Low Yield | The compound is too soluble in the chosen solvent at low temperatures. Insufficient cooling time. | Use a solvent in which the compound is less soluble. Increase the holding time at low temperature. Consider adding an anti-solvent. |
| Poor Purity | Impurities are co-crystallizing with the product. Inefficient washing. | Re-crystallize the material. Ensure the washing step is performed with cold solvent. Consider a pre-purification step like a pH-based extraction to remove certain impurities.[14] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the crystallization and purification of 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride. By carefully controlling key parameters such as solvent choice, cooling rate, and washing, researchers can consistently obtain a high-purity product suitable for further pharmaceutical development. The principles and techniques outlined herein are broadly applicable to the crystallization of other amine hydrochloride salts and serve as a valuable resource for scientists in the pharmaceutical industry. Adherence to these guidelines will contribute to the development of safe and effective medicines.
References
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Use of "2-[3-(trifluoromethyl)phenyl]propan-2-amine" in neuropharmacology research studies
Introduction: Repurposing a Molecule for Severe Epilepsies
Fenfluramine, chemically known as 2-[3-(trifluoromethyl)phenyl]propan-2-amine, is a phenethylamine derivative with a significant history in pharmacology.[1][2] Initially developed as an appetite suppressant, it was withdrawn from the market due to cardiovascular concerns.[1] However, extensive research has unveiled its potent anti-seizure properties, leading to its successful repurposing and approval under the brand name Fintepla® for the treatment of seizures associated with severe epileptic encephalopathies such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3][4]
These application notes provide a comprehensive guide for researchers and drug development professionals on the use of fenfluramine in neuropharmacological studies. We will delve into its complex mechanism of action, provide detailed protocols for preclinical evaluation in relevant animal models, and discuss the critical parameters for ensuring data integrity and reproducibility.
Part 1: The Multifaceted Mechanism of Action of Fenfluramine
The anticonvulsant effect of fenfluramine is not attributed to a single pathway but rather a synergistic interplay between multiple molecular targets. This dual mechanism is a key area of investigation and is crucial for understanding its efficacy in treatment-resistant epilepsies.[5]
Serotonergic System Modulation
Fenfluramine's primary action is on the serotonin (5-HT) system.[6] It functions as a potent serotonin releasing agent by disrupting the vesicular storage of serotonin and reversing the function of the serotonin transporter (SERT).[1][6] This leads to a significant increase in extracellular serotonin levels in the brain.[6]
Furthermore, fenfluramine is metabolized to an active compound, norfenfluramine, which is a potent agonist at several serotonin receptor subtypes.[1][7] Early binding studies have shown that norfenfluramine has a high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors, whereas fenfluramine itself is a weak agonist at these receptors.[8][9] Studies in zebrafish models of Dravet syndrome have demonstrated that the anti-seizure effects of fenfluramine can be blocked by antagonists of 5-HT1D, 5-HT2A, and 5-HT2C receptors, suggesting their crucial role in its efficacy.[8][9][10]
The activation of these receptors is believed to enhance GABAergic inhibitory signaling, helping to restore the balance between neuronal excitation and inhibition that is disrupted in epilepsy.[8]
Sigma-1 Receptor (S1R) Modulation
More recently, fenfluramine has been identified as a positive modulator of the Sigma-1 receptor (S1R).[1][3] S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, ion channel activity, and neuronal survival. The interaction of fenfluramine with S1R is thought to contribute to its neuroprotective and anti-inflammatory effects observed in animal models, potentially by inhibiting excessive excitatory signaling.[8][10][11]
Visualizing the Signaling Pathway
The following diagram illustrates the proposed dual mechanism of action of fenfluramine at the synaptic level.
Caption: Dual mechanism of Fenfluramine action.
Part 2: Preclinical Evaluation in a Dravet Syndrome Mouse Model
The Scn1a+/- mouse model is a widely accepted and validated tool for studying Dravet syndrome, as it recapitulates key phenotypes of the human condition, including spontaneous seizures and premature mortality.[12] The following protocols are based on successful studies demonstrating the efficacy of fenfluramine in this model.
Experimental Workflow Overview
A typical preclinical study to evaluate the efficacy of fenfluramine in the Scn1a+/- mouse model involves several key stages, from animal selection and drug administration to behavioral and post-mortem analyses.
Caption: Preclinical workflow for Fenfluramine evaluation.
Detailed Experimental Protocols
Protocol 1: Chronic Fenfluramine Administration via Subcutaneous Injection
This protocol is designed for long-term efficacy studies, particularly for evaluating effects on survival and neurodevelopmental markers.
-
Rationale: Daily subcutaneous injections from an early postnatal day (PND) allow for consistent drug exposure during a critical neurodevelopmental window. This route is preferred in young pups to minimize the risk of visceral injury associated with intraperitoneal injections.[11][12]
-
Materials:
-
Scn1a+/- mice and wild-type littermate controls
-
Racemic fenfluramine hydrochloride
-
Sterile 0.9% saline solution
-
1 mL syringes with 28-30 gauge needles
-
Animal scale
-
-
Procedure:
-
Drug Preparation: Dissolve fenfluramine in sterile 0.9% saline to a final concentration that allows for an injection volume of 10 µL/g of body weight.[11] For a 15 mg/kg dose, the concentration would be 1.5 mg/mL. Prepare fresh solution regularly and store appropriately.
-
Dosage: A dose of 15 mg/kg has been shown to be effective in mouse models and is considered pharmacokinetically equivalent to the therapeutic range in humans.[10][11][12]
-
Administration:
-
Weigh each pup daily to ensure accurate dosing.
-
Administer the calculated volume of fenfluramine solution or vehicle (saline) via subcutaneous injection into the loose skin over the back/scruff.
-
Alternate injection sites daily to minimize local irritation.
-
-
Duration: Continue daily injections until the predetermined experimental endpoint (e.g., PND 35-37).[10][11]
-
Monitoring: Observe animals daily for any adverse effects, and record survival data for Kaplan-Meier analysis.
Protocol 2: Assessment of Thermally-Induced Seizures
This protocol is used to assess the acute anticonvulsant effects of fenfluramine.
-
Rationale: Dravet syndrome is characterized by temperature-sensitive seizures.[13] This assay provides a quantifiable measure of seizure threshold.
-
Materials:
-
Heat lamp
-
Rectal thermometer or implantable temperature telemeter
-
Observation chamber
-
-
Procedure:
-
Drug Administration: Administer fenfluramine (e.g., 15 mg/kg) or vehicle intraperitoneally 30 minutes prior to the assay.[14]
-
Temperature Induction: Place the mouse in the observation chamber. Increase the ambient temperature using a heat lamp to gradually raise the mouse's core body temperature.
-
Endpoint: Continuously monitor the mouse's core body temperature and observe for seizure activity, typically culminating in a Racine scale 5 (generalized tonic-clonic) seizure.[15]
-
Data Collection: Record the core body temperature at the onset of the seizure. A higher temperature threshold in the fenfluramine-treated group indicates an anticonvulsant effect.[14]
-
Animal Welfare: Immediately after seizure onset, remove the mouse from the heat source and allow it to recover.
-
Post-Mortem Histopathological Analysis
-
Rationale: To investigate the potential disease-modifying effects of fenfluramine beyond seizure control, such as reducing neuroinflammation and demyelination, which are observed in Dravet syndrome mouse models.[10][11][16]
-
Procedure:
-
Tissue Preparation: At the study endpoint, deeply anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde.[11]
-
Immunohistochemistry:
-
Quantification: Quantify the staining intensity or the number of positive cells in specific brain regions of interest (e.g., hippocampus, cortex) using imaging software.[10][11] A reduction in CD11b staining and an increase in MBP staining in fenfluramine-treated mice would suggest neuroprotective effects.[10]
-
Part 3: Quantitative Data and Clinical Relevance
The preclinical findings in mouse models are consistent with the clinical efficacy observed in patients with Dravet syndrome.
| Parameter | Preclinical Model (Scn1a+/- mice) | Clinical Trials (Dravet Syndrome Patients) | Reference |
| Effective Dose | 15 mg/kg/day (subcutaneous) | 0.2 - 0.7 mg/kg/day (oral) | [8][10][11] |
| Reduction in Mortality | Mortality reduced from ~55% (no treatment) to 24% (fenfluramine) by PND 38. | Lower all-cause mortality and SUDEP rates reported in treated patients. | [10][11] |
| Seizure Reduction | Increased threshold for thermally-induced seizures. | Significant reduction in monthly convulsive seizure frequency (up to 64.8% greater reduction than placebo). | [6][14] |
| Behavioral Effects | Anxiolytic and pro-social effects observed in open field and social interaction tests. | Improvements in executive function reported. | [10][14] |
| Neuroinflammation | Significant reduction in activated microglia (CD11b+ cells). | (Under investigation) | [10][11] |
Part 4: Analytical Considerations
For pharmacokinetic and pharmacodynamic studies, accurate measurement of fenfluramine and its active metabolite, norfenfluramine, in biological matrices is essential.
-
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of fenfluramine and norfenfluramine in plasma, urine, and brain tissue.[17][18][19]
-
Metabolism: Fenfluramine is extensively metabolized, primarily through N-de-ethylation to norfenfluramine.[19] This conversion is mediated by several cytochrome P450 enzymes, including CYP2D6, CYP2B6, CYP1A2, and CYP2C19.[17][20]
-
Drug-Drug Interactions: Due to its metabolism by multiple CYPs, there is a potential for drug-drug interactions. For instance, co-administration with strong inhibitors of these enzymes (like stiripentol) may increase fenfluramine plasma concentrations, necessitating dose adjustments.[17]
Conclusion
Fenfluramine represents a significant advancement in the treatment of severe, intractable epilepsies. Its unique dual mechanism of action, targeting both the serotonergic system and the Sigma-1 receptor, provides a compelling rationale for its efficacy. The protocols outlined in these notes offer a robust framework for researchers to investigate its neuropharmacological properties in preclinical models. A thorough understanding of its mechanism, combined with rigorous experimental design, is paramount for unlocking the full therapeutic potential of this repurposed compound and for the development of next-generation antiepileptic drugs.
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Application Notes and Protocols for High-Throughput Screening of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine Derivatives
Introduction: Targeting Neurological and Metabolic Pathways with Novel Phenylpropan-2-amine Analogs
The compound 2-[3-(trifluoromethyl)phenyl]propan-2-amine, a core structure related to the well-known molecule fenfluramine, represents a significant scaffold in medicinal chemistry. Fenfluramine itself has a complex pharmacological profile, primarily interacting with the serotonergic system, and has seen renewed interest in treating rare epilepsy syndromes.[1][2] Derivatives of this core structure are of high interest for their potential to modulate a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels, which are pivotal in neurological and metabolic diseases.[3][4][5] High-throughput screening (HTS) is an essential methodology in drug discovery to rapidly assess large libraries of such derivatives to identify promising lead compounds.[6][7][8]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for novel 2-[3-(trifluoromethyl)phenyl]propan-2-amine derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key methodologies, and discuss the critical aspects of data analysis and quality control to ensure the generation of robust and reliable results.
Understanding the Molecular Targets and Assay Selection Rationale
The trifluoromethylphenylpropan-2-amine scaffold is known to interact with a range of biological targets, with a pronounced activity at serotonin (5-HT) receptors.[1][9] These receptors are predominantly GPCRs, which, upon ligand binding, initiate intracellular signaling cascades. Additionally, some derivatives may exhibit activity at various ion channels. Therefore, the selection of an appropriate HTS assay is contingent on the putative target class.
Key Target Classes and Corresponding HTS Strategies:
-
G-Protein Coupled Receptors (GPCRs): Given the known pharmacology of related compounds, GPCRs, particularly serotonin receptors, are a primary target class.[9] HTS assays for GPCRs can be broadly categorized into:
-
Second Messenger Assays: These assays measure the downstream consequences of receptor activation, such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels.[10][11]
-
Protein-Protein Interaction Assays: These more direct assays monitor the recruitment of signaling proteins, like β-arrestin, to the activated receptor.[12][13] Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful tools for this purpose.[14][15]
-
Ligand Binding Assays: These assays directly measure the binding of a labeled ligand to the receptor and are useful for identifying compounds that compete for the same binding site.[16][17]
-
-
Ion Channels: If the derivatives are hypothesized to modulate ion channel activity, different HTS methodologies are employed:
-
Fluorescence-Based Assays: These assays use ion-sensitive fluorescent dyes to detect changes in ion flux (e.g., Ca2+, Na+, K+) upon channel opening or closing.[3] They are well-suited for HTS due to their speed and scalability.
-
Automated Patch Clamp (APC) Electrophysiology: This is considered the "gold standard" for studying ion channels as it directly measures the ionic currents.[18][19] While traditionally low-throughput, modern APC platforms have significantly increased throughput, making them viable for HTS campaigns.[20][21]
-
The choice between these assays depends on the specific scientific question, the available instrumentation, and the desired throughput. For a primary screen of a large compound library, fluorescence-based assays are often preferred due to their speed and cost-effectiveness. Hits from the primary screen can then be validated and further characterized using more detailed and physiologically relevant assays like automated patch clamp.
Experimental Protocols
Protocol 1: High-Throughput Calcium Flux Assay for GPCR and Ion Channel Modulation
This protocol describes a homogenous, fluorescence-based assay to detect changes in intracellular calcium concentration, a common downstream signal for both Gq-coupled GPCRs and various calcium-permeable ion channels.
Principle: Cells expressing the target receptor or ion channel are loaded with a calcium-sensitive fluorescent dye. Upon activation of a Gq-coupled GPCR, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence. Similarly, the opening of calcium-permeable ion channels will result in calcium influx and a corresponding fluorescence increase.
Materials and Reagents:
-
HEK293 cells (or other suitable host cells) stably expressing the target GPCR or ion channel.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Probenecid (if required to prevent dye extrusion).
-
Test compounds (2-[3-(trifluoromethyl)phenyl]propan-2-amine derivatives) dissolved in DMSO.
-
Positive control agonist for the target receptor/ion channel.
-
Negative control (DMSO vehicle).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR Tetra).[22]
Step-by-Step Methodology:
-
Cell Plating:
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the test compounds and controls to the desired final concentration in Assay Buffer.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
-
Data Acquisition:
-
Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument's liquid handler will then add the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for a period of 1-3 minutes to capture the kinetic response.
-
Workflow Diagram:
Caption: High-throughput calcium flux assay workflow.
Protocol 2: BRET-Based β-Arrestin Recruitment Assay for GPCRs
This protocol details a BRET assay to monitor the interaction between a target GPCR and β-arrestin, a key event in GPCR signaling and desensitization.
Principle: The target GPCR is fused to a BRET donor (e.g., NanoLuc luciferase), and β-arrestin is fused to a BRET acceptor (e.g., a fluorescent protein like Venus). Upon agonist stimulation of the GPCR, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity. This allows for resonance energy transfer from the donor to the acceptor, resulting in a detectable BRET signal.[12]
Materials and Reagents:
-
HEK293 cells co-transfected with plasmids encoding the GPCR-NanoLuc fusion and the β-arrestin-Venus fusion.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
NanoLuc substrate (e.g., furimazine).
-
Test compounds dissolved in DMSO.
-
Positive control agonist.
-
Negative control (DMSO vehicle).
-
384-well white, opaque microplates.
-
Luminescence plate reader capable of measuring dual-wavelength emissions.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the co-transfected cells into 384-well white microplates.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Compound Addition:
-
On the day of the assay, remove the culture medium.
-
Add the test compounds and controls diluted in Assay Buffer to the wells.
-
Incubate at room temperature for a predetermined time (e.g., 15-30 minutes).
-
-
Substrate Addition and Signal Detection:
-
Prepare the NanoLuc substrate solution according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Immediately place the plate in the luminescence reader.
-
-
Data Acquisition:
-
Measure the luminescence emission at two wavelengths simultaneously: one for the donor (e.g., ~460 nm for NanoLuc) and one for the acceptor (e.g., ~535 nm for Venus).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Signaling Pathway Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 3. High-Throughput Fluorescence Assays for Ion Channels and GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opentrons.com [opentrons.com]
- 8. A brief review of high throughput screening in drug discovery process - Curr Trends Pharm Pharm Chem [ctppc.org]
- 9. Serotonin Receptor-Targeted Compound Library | TargetMol [targetmol.com]
- 10. agilent.com [agilent.com]
- 11. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 12. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 16. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. core.ac.uk [core.ac.uk]
- 18. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 19. Application of High-Throughput Automated Patch-Clamp Electrophysiology to Study Voltage-Gated Ion Channel Function in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-Throughput Screening Of Ion Channel Variants Using Automated Patch Clamp Recordings In Assay Ready Cells [drugdiscoveryonline.com]
- 21. cellmicrosystems.com [cellmicrosystems.com]
- 22. High-Throughput Screening - Enamine [enamine.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine
Welcome to the technical support center for the synthesis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical synthetic intermediate. The trifluoromethyl (CF3) group is a vital pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] Consequently, robust synthesis of amine-containing building blocks like this one is of paramount importance.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Section 1: General FAQs on Synthetic Strategy
Q1: What are the primary synthetic routes to prepare 2-[3-(trifluoromethyl)phenyl]propan-2-amine?
A1: The most common and industrially scalable approach is the reductive amination of the corresponding ketone, 1-(3-trifluoromethyl)phenyl-propan-2-one.[2][3] This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. An alternative, classical method is the Leuckart-Wallach reaction , which uses ammonium formate or formamide as both the nitrogen source and the reducing agent, though it often requires high temperatures.[4][5]
Q2: My starting ketone, 1-(3-trifluoromethyl)phenyl-propan-2-one, seems to be unstable. Are there special handling precautions?
A2: While generally stable, ketones with electron-withdrawing groups can be susceptible to degradation over long-term storage, especially if exposed to light or trace acidic/basic impurities. We recommend storing the ketone under an inert atmosphere (Nitrogen or Argon), protected from light, and at a reduced temperature (e.g., 2-8 °C). For best results, use freshly prepared or recently purified starting material.
Q3: Why is reductive amination generally preferred over other methods like the Leuckart-Wallach reaction?
A3: Reductive amination offers several key advantages. It typically proceeds under much milder conditions (often room temperature) compared to the high temperatures (120-180 °C) required for the Leuckart-Wallach reaction.[6][7] This reduces the risk of thermal decomposition and side reactions. Furthermore, modern reductive amination protocols utilize a wide range of selective reducing agents that can be tailored to the substrate, often leading to cleaner reactions and higher yields of the primary amine without the formation of N-formyl intermediates that require a separate hydrolysis step.[8][9]
Section 2: Troubleshooting Guide for Reductive Amination
This is the most recommended route. The general pathway is outlined below.
Caption: General workflow for reductive amination.
Q4: I am seeing very low or no yield of the desired amine. What is the most likely cause?
A4: Low conversion is typically traced back to inefficient formation of the imine intermediate. The equilibrium between the ketone/ammonia and the imine must be shifted towards the product.[6]
-
Troubleshooting Steps:
-
Water Removal: The formation of an imine from a ketone and ammonia releases one equivalent of water. This water can hydrolyze the imine back to the starting materials. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to sequester water and drive the equilibrium forward.[6]
-
pH Control: Imine formation is often catalyzed by mild acid. If you are using a source like ammonia gas in methanol, adding a catalytic amount of a weak acid like acetic acid can significantly accelerate imine formation. Reagents like ammonium acetate serve as both the ammonia source and the pH buffer.
-
Concentration: Ensure the reaction concentration is adequate (typically 0.1-0.5 M). Very dilute conditions can slow down the bimolecular reaction required to form the imine.
-
Q5: My main impurity is the alcohol, 1-(3-trifluoromethyl)phenyl-propan-2-ol. How do I prevent this?
A5: This indicates that your reducing agent is reducing the starting ketone faster than it is reducing the imine intermediate. This is a common issue when using strong, non-selective reducing agents like sodium borohydride (NaBH₄).[6]
-
Solution: Switch to a more selective (milder) reducing agent.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most reductive aminations. It is moisture-stable and selectively reduces the protonated imine intermediate much faster than it reduces the ketone.[6]
-
Sodium cyanoborohydride (NaBH₃CN): Also highly selective, but it is toxic and releases hydrogen cyanide (HCN) gas if the reaction becomes too acidic (pH < 4). It must be handled with extreme caution in a well-ventilated fume hood.[1][8]
-
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Relative Reactivity | Selectivity (Imine vs. Ketone) | Optimal pH | Safety Considerations |
| NaBH₄ | High | Low | Neutral/Basic | Flammable solid; reacts with protic solvents. |
| NaBH₃CN | Moderate | High | Mildly Acidic (5-6) | Highly Toxic. Can release HCN gas.[1] |
| NaBH(OAc)₃ | Moderate | Very High | Mildly Acidic (5-7) | Safer alternative to NaBH₃CN; moisture sensitive.[6] |
| H₂ / Catalyst (e.g., Pd/C) | Varies | High | Neutral | Requires specialized hydrogenation equipment. |
Q6: I am observing the formation of a secondary amine byproduct. How can this be minimized?
A6: The formation of a secondary amine occurs when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone, leading to a new imine that is subsequently reduced.
-
Solution: This side reaction can be suppressed by using a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate or a saturated solution of ammonia in the solvent). This ensures that the concentration of ammonia is much higher than the concentration of the product amine, making it the statistically favored nucleophile.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 3. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting common byproducts in fenfluramine synthesis
Introduction for the Researcher
Welcome to the Technical Support Center for Fenfluramine Synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of fenfluramine. Given the compound's therapeutic importance for treating seizures associated with Dravet and Lennox-Gastaut syndromes, achieving high purity is paramount.[1][2] Impurities can arise from various stages, including starting materials, side reactions, and degradation, making robust process control and troubleshooting essential.[3][4]
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting for the common byproducts and impurities encountered during synthesis. Our goal is to equip you with the scientific understanding to not only solve immediate experimental issues but also to proactively design more efficient and cleaner synthetic routes. We will focus on the most prevalent synthetic pathway: the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one.
Core Synthetic Pathway: An Overview
The most common industrial synthesis of fenfluramine involves a multi-step process that begins with precursors like 2-(3-(trifluoromethyl)phenyl)acetonitrile.[5][6][7] This is typically hydrolyzed to its corresponding acetic acid, which is then converted to the key intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one (herein referred to as "the ketone intermediate"). The final, critical step is the reductive amination of this ketone with ethylamine.[8][9]
Figure 2: Competing reaction pathways during reductive amination.
Troubleshooting & Mitigation Strategies:
-
Optimize Reaction Sequence (2 Steps, 1 Pot): Instead of adding all reagents at once, first mix the ketone intermediate and ethylamine in the chosen solvent. Allow sufficient time for the imine/enamine equilibrium to be established before introducing the reducing agent. This maximizes the concentration of the desired intermediate, favoring the correct pathway. [10]
-
Select a More Chemoselective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is significantly more selective for reducing protonated imines than for reducing ketones. [5][9]It is less reactive and more stable in mildly acidic conditions, which also favor imine formation. While sodium borohydride can be used, it often requires more stringent control of pH and temperature to minimize alcohol formation. [10][11]
Table 1: Comparison of common reducing agents for reductive amination.Parameter Sodium Borohydride (NaBH₄) Sodium Triacetoxyborohydride (STAB) Selectivity Moderate; reduces ketones and aldehydes readily. High; preferentially reduces imines/enamines. [9] Reactivity High; can be pyrophoric and reacts with protic solvents. Low; stable, non-pyrophoric, handles easily. Optimal pH Neutral to slightly basic. Mildly acidic (pH 4-6), which favors imine formation. Typical Outcome Higher potential for alcohol byproduct formation. [10] Minimal alcohol byproduct, cleaner reaction profile. [5][12] -
Control of Stoichiometry and Temperature: Ensure the use of a slight excess of ethylamine to drive the imine formation equilibrium forward. Running the reaction at controlled, lower temperatures (e.g., 0-25°C) can also help manage the exothermic nature of the reduction and improve selectivity.
Q2: I am struggling to remove Norfenfluramine from my final product. Its boiling point is very close to fenfluramine, making distillation difficult. What is its source and what are the best purification methods?
A2: Root Cause Analysis: Norfenfluramine is the primary amine analogue of fenfluramine (lacking the N-ethyl group). Its presence is particularly problematic because its physical and chemical properties, such as basicity and polarity, are very similar to fenfluramine. [10][13]This similarity makes separation by standard distillation or crystallization challenging.
There are two primary sources for this impurity:
-
Incomplete Reductive Alkylation: This can occur if the primary amine, 1-(3-(trifluoromethyl)phenyl)propan-2-amine, is formed as an intermediate but the subsequent reaction with an ethylating agent (if that route is used) is incomplete.
-
Contamination from an Alternate Synthesis Route: Some older or alternative synthetic routes may generate the primary amine first, which is then ethylated. [10][14]If this ethylation step is not driven to completion, Norfenfluramine will persist as an impurity. It is also the major metabolite of fenfluramine. [2][3] Troubleshooting & Mitigation Strategies:
-
Re-evaluate the Synthetic Route: The modern, preferred route of direct reductive amination of the ketone with ethylamine generally minimizes the formation of Norfenfluramine, as the ethyl group is introduced directly. If you are using a multi-step process involving the formation and subsequent ethylation of the primary amine, ensure the ethylation step uses sufficient reagent and reaction time to proceed to completion.
-
Advanced Purification Techniques:
-
Fractional Distillation Under Reduced Pressure: While difficult, careful fractional distillation of the free base under high vacuum can achieve separation. This requires a highly efficient distillation column and precise temperature control. The boiling points are close (Norfenfluramine ~73°C vs. Fenfluramine ~89°C at 6 mmHg), demanding careful execution. [10][13] * Recrystallization of the Hydrochloride Salt: The most effective method is often the purification of the fenfluramine hydrochloride salt. [14]By carefully selecting the recrystallization solvent (e.g., 2-butanol, isopropanol/water mixtures), it may be possible to preferentially crystallize the fenfluramine HCl, leaving the more soluble Norfenfluramine HCl impurity in the mother liquor. Multiple recrystallizations may be necessary to meet stringent purity requirements (<0.15%). [6]
-
Section 2: Regioisomeric Impurities
Q3: My API contains the 2-(ortho) and 4-(para) trifluoromethyl regioisomers, which are very difficult to remove. How do I control their formation?
A3: Root Cause Analysis: The presence of ortho- and para-fenfluramine isomers is almost exclusively a problem of starting material purity . [3]These impurities are not typically formed during the main synthesis steps but are carried through from the very beginning of the synthetic chain. If the initial raw material, such as 3-(trifluoromethyl)phenylacetonitrile, is contaminated with its 2- and 4-isomers, these isomers will undergo the exact same chemical transformations as the desired meta-isomer, resulting in the corresponding fenfluramine regioisomers in the final product. [5] Troubleshooting & Mitigation Strategies:
-
Stringent Starting Material Qualification: This is a preventative measure, not a corrective one. The most critical control point is the procurement and analysis of your initial trifluoromethyl-substituted phenyl starting material.
-
Implement a rigorous analytical testing protocol for all incoming lots of starting materials. Use a validated HPLC or GC method capable of resolving the meta-, ortho-, and para-isomers.
-
Set a strict specification for the purity of the meta-isomer (e.g., >99.5%) and reject any lots that do not meet this standard. The goal is to control these impurities to below the ICH Q3A qualification threshold of 0.15% in the final API. [6]
-
-
Purification of Intermediates: If sourcing sufficiently pure starting material is not feasible, consider purifying an early-stage intermediate. For example, the 1-(3-(trifluoromethyl)phenyl)propan-2-one intermediate can sometimes be purified via formation of its bisulfite adduct, which is a solid that can be isolated and recrystallized before being converted back to the pure ketone. [5][7]
-
Final Product Purification (Challenging): Removing these isomers from the final API is extremely difficult due to their nearly identical physical properties. While preparative chromatography is an option, it is often not economically viable on an industrial scale. Therefore, control at the source is the only practical and effective strategy.
Analytical Methodologies for Impurity Profiling
A robust analytical program is essential for troubleshooting and ensuring the quality of your fenfluramine synthesis. A combination of chromatographic and spectroscopic techniques is required for comprehensive impurity profiling. [15][16]
| Impurity/Analyte | Primary Analytical Technique | Purpose |
|---|---|---|
| Fenfluramine (API) | HPLC-UV | Assay and quantification. |
| Regioisomers (Ortho/Para) | HPLC-UV, GC-MS | Separation and quantification. Requires a well-developed, isomer-specific method. |
| Fenfluramine Alcohol | HPLC-UV, LC-MS | Detection and quantification. MS for confirmation of identity. |
| Norfenfluramine | HPLC-UV, LC-MS | Detection and quantification. MS for confirmation of identity. |
| Ketone Intermediate | HPLC-UV, GC-MS | Monitoring reaction completion and quantifying residual starting material. |
| Residual Solvents | Headspace GC-FID | Quantification of solvents like methanol, acetone, etc., as per ICH Q3C guidelines. [1][4] |
| Unknowns/Degradants | LC-MS/MS, NMR | Structural elucidation and identification of novel or unexpected impurities. [3][15] |
References
-
Veeprho. (n.d.). Fenfluramine Impurities and Related Compound. Retrieved from [Link]
- Biocodex. (2018). New method for synthesis of fenfluramine, and new compositions comprising it. (U.S. Patent No. US20180208543A1). Google Patents.
- Zogenix, Inc. (2018). Fenfluramine composition and preparation method thereof. (Chinese Patent No. CN108883399B). Google Patents.
- Biocodex. (2017). New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it. (European Patent No. EP3170807A1). Google Patents.
- Zogenix, Inc. (2021). Fenfluramine compositions and methods of preparing the same. (U.S. Patent No. US10947183B2). Google Patents.
-
Zogenix, Inc. (2020). FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME. (European Patent No. EP3393655B1). European Patent Office. Retrieved from [Link]
-
New Drug Approvals. (2021). Fenfluramine Hydrochloride. Retrieved from [Link]
- Zogenix, Inc. (2021). Fenfluramine compositions and methods of preparing the same. (European Patent No. EP3800177A1). Google Patents.
- Zogenix, Inc. (2019). Fenfluramine compositions and methods of preparing the same. (U.S. Patent No. US10351510B2). Google Patents.
-
Zogenix, Inc. (2017). FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME. (WIPO Patent No. WO/2017/112702). WIPO Patentscope. Retrieved from [Link]
-
New Drug Approvals. (n.d.). Fenfluramine. Retrieved from [Link]
- Zogenix, Inc. (2019). Fenfluramine compositions and methods of preparing the same. (U.S. Patent No. US20190284124A1). Google Patents.
- Zogenix, Inc. (2019). Fenfluramine compositions and methods of preparing the same. (U.S. Patent No. US10301258B2). Google Patents.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Skibsted, E., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 127, 3-11. Retrieved from [Link]
-
Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Retrieved from [Link]
-
Reddit. (2018). What are the byproducts of reduction with borohydride? r/chemistry. Retrieved from [Link]
- Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
- Zogenix, Inc. (2021). Fenfluramine composition and preparation method thereof. (Chinese Patent No. CN113499330A). Google Patents.
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
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- 5. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 10. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
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- 14. EP3170807A1 - New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it - Google Patents [patents.google.com]
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- 16. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of 2-[3-(trifluoromethyl)phenyl]propan-2-amine
print(google_search.search(queries=['chiral resolution of 2-[3-(trifluoromethyl)phenyl]propan-2-amine using tartaric acid derivatives', 'troubleshooting diastereomeric salt crystallization low yield low enantiomeric excess', 'protocol for liberating free amine from tartrate salt', 'chiral HPLC method for fenfluramine intermediate']))
Welcome to the technical support center for the chiral resolution of 2-[3-(trifluoromethyl)phenyl]propan-2-amine. This critical intermediate, a precursor to Fenfluramine, presents unique challenges in achieving high enantiomeric purity. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chiral resolution of 2-[3-(trifluoromethyl)phenyl]propan-2-amine.
Q1: What is 2-[3-(trifluoromethyl)phenyl]propan-2-amine, and why is its chiral resolution important?
A1: 2-[3-(trifluoromethyl)phenyl]propan-2-amine is a primary amine that serves as a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Fenfluramine. Like many chiral molecules, its enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, isolating the desired enantiomer is critical for drug safety and efficacy, a mandate strongly emphasized by regulatory bodies like the FDA.[1] The classical method for separating its enantiomers is through the formation of diastereomeric salts using a chiral resolving agent.[1][2]
Q2: What are the most common chiral resolving agents for a primary amine like this?
A2: For resolving racemic primary amines, chiral acids are the agents of choice. The selection is crucial and often requires screening to find the optimal agent.[3] Commonly used and commercially available resolving agents include:
-
Tartaric acid derivatives (e.g., (+)-Tartaric acid, (+)-Dibenzoyl-D-tartaric acid (DBTA), (+)-Di-p-toluoyl-D-tartaric acid (DPTTA))[4][5]
The principle relies on the reaction between the racemic amine and a single enantiomer of the chiral acid to form two diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[2][4][5]
Q3: How do I determine the enantiomeric excess (e.e.) of my resolved amine?
A3: Accurately determining the enantiomeric excess (e.e.) is crucial. Several analytical techniques are available, with Chiral High-Performance Liquid Chromatography (HPLC) being one of the most effective and widely used methods for its versatility and accuracy.[8][9] Other common methods include:
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable amines, though derivatization is often necessary.[8][9]
-
NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: This method creates diastereomeric species that can be distinguished by NMR, allowing for quantification by integrating the distinct signals.[8][10]
The choice of method depends on available instrumentation, sample properties, and the required level of precision.[8]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the resolution process.
Q4: I'm not getting any crystal formation after adding the resolving agent. What are the likely causes and solutions?
A4: Failure to form crystals is a common issue in diastereomeric salt resolution. The problem often lies in the solvent system or supersaturation level.
Application Scientist's Note: The goal is to find a solvent (or solvent mixture) where one diastereomeric salt is significantly less soluble than the other.[4][5] If the solution is too dilute (undersaturated) or if both salts are highly soluble in the chosen solvent, crystallization will not occur.
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution. Be cautious not to evaporate too much, which could cause both diastereomers to crash out together.
-
Solvent Screening: The initial solvent choice is critical.[3][6] If one solvent doesn't work, a systematic screening of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water) is recommended.[3][11]
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the desired diastereomeric salt, add it to the solution to act as a nucleation point.[3]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create microscopic imperfections that can initiate crystal growth.
-
Cooling: Slowly cool the solution. A gradual temperature reduction often yields better quality crystals and higher purity than rapid cooling.[3]
-
Diagram: Troubleshooting Crystallization Failure This workflow outlines the decision-making process when facing crystallization issues.
Caption: Decision tree for troubleshooting crystallization failure.
Q5: My yield is high, but the enantiomeric excess (e.e.) is very low. How can I improve the purity?
A5: Low e.e. indicates that the two diastereomeric salts have similar solubilities in your current system, leading to co-crystallization.[3] The key is to maximize the solubility difference.
Application Scientist's Note: The thermodynamic properties of the diastereomeric salts govern the separation. Factors like temperature, solvent, and even the structure of the resolving agent itself can alter these properties.[6][12]
Improvement Strategies:
-
Recrystallization: This is the most common method to enhance purity. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to cool slowly. This process should enrich the less soluble diastereomer in the solid phase. Multiple recrystallizations may be necessary.[13]
-
Optimize Crystallization Temperature: Temperature significantly affects solubility.[14] Experiment with different final crystallization temperatures. Sometimes, holding the solution at a slightly warmer temperature can prevent the more soluble diastereomer from crystallizing.
-
Change the Solvent System: As with initial crystallization, the solvent is paramount. A different solvent can dramatically alter the relative solubilities of the diastereomers.[6]
-
Screen Different Resolving Agents: If optimization fails, the chosen resolving agent may not be suitable for your specific molecule.[3] Screening other agents, such as a different tartaric acid derivative, is a logical next step.[11]
Table 1: Impact of Parameters on Resolution Outcome
| Parameter | Effect on Yield | Effect on Enantiomeric Excess (e.e.) | Optimization Strategy |
| Solvent | High | High | Screen various solvents and mixtures to maximize the solubility difference between diastereomers.[3][11] |
| Temperature | Medium | High | Lowering temperature often improves e.e. by enhancing the difference in transition state energies, but must be optimized.[14] |
| Cooling Rate | Medium | Medium | Slow, controlled cooling generally yields purer crystals and better separation. |
| Resolving Agent | High | High | The choice of agent is fundamental. If one fails, screening others is necessary.[3] |
| Stoichiometry | High | Medium | Using 0.5 molar equivalents of the resolving agent can sometimes be more efficient for initial screening.[15] |
Q6: I've isolated the diastereomeric salt. What is the best way to liberate the free amine?
A6: Liberating the enantiomerically enriched amine from its salt requires breaking the acid-base bond. This is achieved by treatment with a base followed by extraction.[4][5]
Application Scientist's Note: The goal is to deprotonate the amine (R-NH3+) back to its free base form (R-NH2) and neutralize the chiral acid. The free amine, being organic-soluble, can then be extracted from the aqueous medium.
Protocol: Liberation of the Free Amine
-
Dissolution: Dissolve or suspend the filtered and dried diastereomeric salt in water.
-
Basification: While stirring, add a strong base, such as 2 M Sodium Hydroxide (NaOH) solution, dropwise until the solution is strongly basic (pH > 11).[4][5] Ensure all solids have dissolved, indicating the salt has been broken.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Perform the extraction at least three times to ensure complete recovery.[5]
-
Drying and Concentration: Combine the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free amine.
Q7: The recovery of my free amine after extraction is low. What could be wrong?
A7: Low recovery of the free amine is often due to incomplete extraction or the amine's solubility in the aqueous phase.
Troubleshooting Steps:
-
Confirm pH: Ensure the aqueous layer is sufficiently basic (pH > 11) before extraction. If the pH is too low, the amine will remain protonated and water-soluble.
-
Increase Salinity: Add sodium chloride (NaCl) to the aqueous layer to saturation. This "salting out" effect decreases the solubility of the amine in the aqueous phase and promotes its transfer into the organic layer.[16]
-
Increase Number of Extractions: Perform more extractions (e.g., 5-6 times) with smaller volumes of organic solvent rather than fewer extractions with large volumes. This is a more efficient method for recovery.
-
Check Solvent Choice: Ensure the chosen extraction solvent is appropriate for your amine. If the amine has some polarity, a solvent like ethyl acetate might be more effective than diethyl ether.
Part 3: Experimental Protocols & Workflows
This section provides a general workflow for the entire resolution process.
Diagram: General Chiral Resolution Workflow This diagram illustrates the end-to-end process of classical resolution by diastereomeric salt formation.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
References
-
Nature Protocols. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. Retrieved from [Link]
-
ACS Publications. (2020). High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). CN108883399B - Fenfluramine composition and preparation method thereof.
- Google Patents. (n.d.). US20170174613A1 - Fenfluramine compositions and methods of preparing the same.
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Houben-Weyl. Retrieved from [Link]
- Google Patents. (n.d.). KR20180091924A - Fenfluramine composition and method for its preparation.
- Google Patents. (n.d.). EP3170807A1 - NEW METHOD FOR SYNTHESIS OF FENFLURAMINE, OF ISOMERS THEROF AND/OR OF ANALOGS THEREOF, AND NEW COMPOSITIONS COMPRISING IT.
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC. Retrieved from [Link]
- Google Patents. (n.d.). EP3170807A1 - New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it.
-
Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. Retrieved from [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
PubMed. (n.d.). Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]
Sources
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- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Residual Solvent Removal from 2-[3-(trifluoromethyl)phenyl]propan-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual solvents from "2-[3-(trifluoromethyl)phenyl]propan-2-amine" samples. This document provides in-depth troubleshooting, experimental protocols, and foundational knowledge to ensure the purity and integrity of your active pharmaceutical ingredient (API).
Introduction to Residual Solvents and Their Importance
Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products.[1] Since these solvents do not provide any therapeutic benefit, they must be removed to the extent possible to meet product specifications and regulatory requirements.[1] The International Council for Harmonisation (ICH) guideline Q3C provides a framework for the classification and acceptable limits of residual solvents in pharmaceuticals to ensure patient safety.[2]
Understanding "2-[3-(trifluoromethyl)phenyl]propan-2-amine"
Frequently Asked Questions (FAQs)
Q1: What are the common residual solvents I might encounter in my "2-[3-(trifluoromethyl)phenyl]propan-2-amine" sample?
A1: The residual solvents present will largely depend on the synthetic route used to prepare the compound. Common solvents in organic synthesis that may be present include, but are not limited to:
-
Toluene, Hexanes, or other hydrocarbons: Often used in reactions like Grignard or Friedel-Crafts.
-
Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): Common reaction and extraction solvents.
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol): Used as reaction solvents or for quenching reactions.
-
Chlorinated solvents (e.g., Dichloromethane (DCM)): Frequently used for extractions and chromatography.
-
Polar aprotic solvents (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)): Used in specific reaction steps.
Q2: How do I identify and quantify the residual solvents in my sample?
A2: The gold standard for identifying and quantifying residual solvents in pharmaceutical samples is Headspace Gas Chromatography (GC) .[6][7] This technique is highly sensitive and specific, allowing for the separation and detection of volatile organic compounds.[6][7]
Q3: What are the ICH classes of residual solvents and why are they important?
A3: The ICH Q3C guideline classifies residual solvents into three classes based on their risk to human health:[2][8]
-
Class 1: Solvents to be avoided. These are known carcinogens, strongly suspected human carcinogens, and environmental hazards.[2][8]
-
Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[2][8]
-
Class 3: Solvents with low toxic potential. These are considered less toxic and of lower risk to human health.[2][8]
Knowing the class of the residual solvent in your sample is critical for determining the acceptable limit and the urgency of its removal.
Troubleshooting Guides for Residual Solvent Removal
This section provides detailed solutions for common issues encountered during the removal of residual solvents from "2-[3-(trifluoromethyl)phenyl]propan-2-amine".
Issue 1: High Levels of a High-Boiling Point Solvent (e.g., Toluene, DMF, DMSO) Detected
Symptoms:
-
GC-Headspace analysis indicates a high concentration of a solvent with a boiling point significantly higher than common volatile solvents.
-
The sample appears as an oil or a sticky solid even after initial drying.
Causality: High-boiling point solvents have low vapor pressure, making them difficult to remove under standard rotary evaporation conditions.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high-boiling point solvents.
Solutions:
1. Optimized Rotary Evaporation:
-
Principle: Rotary evaporation reduces the boiling point of a solvent by lowering the pressure, allowing for gentle removal at a lower temperature.[10]
-
Protocol:
-
Select Appropriate Bath Temperature: Based on the estimated high boiling point of "2-[3-(trifluoromethyl)phenyl]propan-2-amine," start with a water bath temperature of 50-60 °C. Avoid excessive heat to prevent product degradation.
-
Apply High Vacuum: Use a high-performance vacuum pump to achieve a low pressure (typically <10 mbar).
-
Increase Surface Area: Ensure a moderate rotation speed to create a thin film of the sample on the flask wall, maximizing the surface area for evaporation.
-
Introduce a Co-solvent: Adding a lower-boiling point solvent like hexane can form an azeotrope with the high-boiling solvent, facilitating its removal.[11] Add a small amount of hexane and continue evaporation.
-
Extended Drying Time: High-boiling point solvents may require several hours on the rotary evaporator.
-
2. Recrystallization:
-
Principle: This technique relies on the differential solubility of the compound and impurities in a solvent or solvent system at different temperatures.[12]
-
Protocol:
-
Solvent Screening: The key is to find a solvent in which "2-[3-(trifluoromethyl)phenyl]propan-2-amine" is highly soluble at elevated temperatures and poorly soluble at low temperatures. Given the amine and aromatic nature, consider solvents like heptane, toluene, or a mixture of a polar solvent (e.g., ethyl acetate) and a non-polar anti-solvent (e.g., hexane).
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Issue 2: Presence of an Unexpected Solvent
Symptoms:
-
GC-Headspace analysis reveals a solvent that was not used in the final synthetic step.
Causality: The unexpected solvent could be a carry-over from a previous synthetic step, a byproduct of the reaction, or a contaminant from the equipment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected solvents.
Solutions:
1. Aqueous Wash:
-
Principle: If the unexpected solvent is water-miscible (e.g., acetone, isopropanol), an aqueous wash can effectively remove it.
-
Protocol:
-
Dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with deionized water or brine. Repeat the wash 2-3 times.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
2. Column Chromatography:
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).
-
Protocol:
-
Choose a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the solvent impurity. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Pack the Column: Prepare a silica gel column with the chosen solvent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute and Collect Fractions: Run the column and collect fractions, monitoring the separation by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Issue 3: Product is Thermally Unstable, Precluding Aggressive Heating
Symptoms:
-
Degradation of the product is observed during rotary evaporation at elevated temperatures (e.g., discoloration, formation of new impurities on TLC or HPLC).
Causality: The compound may be sensitive to heat, leading to decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting for thermally sensitive compounds.
Solution:
Lyophilization (Freeze-Drying):
-
Principle: Lyophilization is a process where the solvent is removed from a frozen product through sublimation under a deep vacuum.[13] This technique is ideal for thermally sensitive compounds as it avoids high temperatures.[13]
-
Protocol:
-
Dissolve the Sample: Dissolve the compound in a suitable solvent that can be easily sublimed, such as water or tert-butanol. If your compound is not soluble in these, a co-solvent system may be necessary.
-
Freeze the Sample: Freeze the solution completely. This is typically done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the flask's inner surface.
-
Apply High Vacuum: Connect the frozen sample to a lyophilizer, which will apply a high vacuum.
-
Sublimation: The solvent will sublime from the solid phase directly to the gas phase and be collected on a cold trap in the lyophilizer.
-
Drying: The process is complete when all the frozen solvent has been removed, leaving a dry, fluffy powder.
-
Data Summary
Table 1: ICH Q3C Classification and Limits of Common Solvents
| Solvent | Class | Concentration Limit (ppm) |
| Benzene | 1 | 2 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
| Methanol | 2 | 3000 |
| Hexane | 2 | 290 |
| Acetone | 3 | 5000 |
| Ethanol | 3 | 5000 |
| Ethyl Acetate | 3 | 5000 |
| Heptane | 3 | 5000 |
Source: Adapted from ICH Q3C (R9) Guideline.[2]
References
-
ICH. (2023). ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency. [Link]
- Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
- Camarasu, C. C. (2004). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 959-976.
-
Domasevitch, K. V., Abeywickrama, C., & González Ceballos, L. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?. [Link]
- Process for producing aminophenols. (1987).
- Process for the purification of p-aminophenol. (1972).
-
Optimizing Solvent Evaporation Processes. (n.d.). The Lab Depot. Retrieved January 15, 2026, from [Link]
-
Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. (2025). Pharmaceutical Online. [Link]
- Purification of p-aminophenol. (1972).
-
How to remove high boiling solvent from crude- Reaction work up. (2023). YouTube. [Link]
-
Enzymatic synthesis of fluorinated compounds. (2021). PMC - PubMed Central - NIH. [Link]
-
N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. (n.d.). PubChem. [Link]
-
Recrystallisation. (n.d.). University of Calgary. [Link]
-
2-(2-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride. (n.d.). Appchem. [Link]
-
Basics of Residual Solvents in GMP. (2025). Medikamenter Quality Services. [Link]
-
Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022). Pharma Pathway. [Link]
-
2-Phenyl-2-propanamine. (n.d.). Chemsrc. [Link]
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- 3. 3-AMINO-3-[5-METHOXY-2-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL | 1391200-84-2 [m.chemicalbook.com]
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Technical Support Center: Stability and Storage of 2-[3-(trifluoromethyl)phenyl]propan-2-amine
Welcome to the technical support guide for 2-[3-(trifluoromethyl)phenyl]propan-2-amine. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. By understanding its potential liabilities and implementing proper handling protocols, you can prevent degradation and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) on Compound Stability
Q1: What is 2-[3-(trifluoromethyl)phenyl]propan-2-amine, and why is its chemical stability critical?
2-[3-(trifluoromethyl)phenyl]propan-2-amine is a substituted amine compound, structurally related to phentermine, featuring a trifluoromethyl group on the phenyl ring.[1] This substitution can significantly alter its chemical properties. Chemical stability is paramount because degradation can lead to the formation of impurities. These impurities can result in a loss of compound potency, altered pharmacological or toxicological profiles, and introduce significant variability in experimental outcomes.[2] Ensuring stability is a foundational requirement for reliable research and drug development.
Q2: What are the primary chemical pathways that can lead to the degradation of this compound?
Like many pharmaceutical amines, this compound is susceptible to degradation through several key pathways, often accelerated by improper storage or handling.[3][4] The principal routes of degradation include:
-
Oxidation: The lone pair of electrons on the amine nitrogen is susceptible to attack by atmospheric oxygen or other oxidizing agents. This can lead to the formation of N-oxides or other oxidative impurities. Radical-driven oxidation can also occur.[3]
-
Hydrolysis: While generally stable, under strongly acidic or basic conditions, other parts of a formulated product could degrade, potentially creating a reactive environment. Forced degradation studies under such conditions are crucial to understand pH sensitivity.[5]
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed to initiate degradation reactions.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways, leading to the breakdown of the molecule.
These pathways are investigated systematically during forced degradation studies, which are a cornerstone of pharmaceutical development for establishing a molecule's intrinsic stability.[2][6]
Caption: Potential degradation pathways for the target compound.
Troubleshooting Guide: Proactive Prevention & Reactive Analysis
This section is divided into proactive measures to prevent degradation and reactive steps to identify it if it's suspected.
Q3: What are the ideal long-term storage conditions for this compound?
Proper storage is the most effective strategy for preventing degradation. Based on general handling procedures for similar chemical entities, the following conditions are recommended.[7][8]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all potential chemical degradation reactions. For very long-term storage, consider -20°C. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway.[4] |
| Light | Amber Glass Vial / Opaque Container | Protects the compound from UV and high-energy visible light, preventing photodegradation. |
| Container | Tightly Sealed, Borosilicate Glass | Prevents moisture ingress and ensures a non-reactive contact surface. Ensure the cap liner is inert (e.g., PTFE). |
| Form | Solid (Crystalline or Amorphous Powder) | Storing the compound in its solid form is generally preferred over solutions, which can accelerate degradation. |
Q4: I suspect my sample has degraded. What are the initial signs?
Before performing complex analysis, simple observations can be indicative of degradation:
-
Visual Changes: Discoloration (e.g., development of a yellow or brown tint), clumping of powder (may indicate moisture uptake), or changes in crystal morphology.
-
Solubility Issues: A previously soluble sample that now shows haziness or fails to dissolve completely in the same solvent.
-
Inconsistent Results: Unexplained loss of efficacy in biological assays or variability in analytical measurements compared to a fresh standard.
Q5: How can I definitively confirm degradation and identify the impurities?
Analytical chemistry provides the definitive answer. A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the gold standard for separating and quantifying the parent compound and its degradation products.[9][10]
The core principle of a stability-indicating method is its ability to resolve the active pharmaceutical ingredient (API) peak from all potential impurity peaks, ensuring that any co-eluting peaks do not interfere with the API's quantification.[5]
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Long-Term Storage
-
Aliquot: Upon receiving a new batch, aliquot the compound into smaller, single-use quantities in appropriate vials (e.g., 2 mL amber glass vials with PTFE-lined caps). This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inerting: Gently flush the headspace of each vial with an inert gas like argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly seal the vial. For extra protection against moisture, wrap the cap-vial interface with parafilm.
-
Labeling: Clearly label each vial with the compound name, lot number, concentration (if in solution), and date of storage.
-
Storage: Place the labeled vials into a secondary, opaque container and store them in a designated, temperature-controlled refrigerator (2-8°C) or freezer (-20°C).
Protocol 2: Sample Preparation and HPLC Analysis for Stability Assessment
This protocol provides a general framework. The exact column, mobile phase, and gradient may need optimization.[11]
-
Standard Preparation: Accurately weigh and dissolve a reference standard (a new, unopened lot of the compound) in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Prepare the potentially degraded sample using the exact same procedure and at the same concentration as the standard.
-
System Suitability: Before analyzing samples, perform a system suitability test by making multiple injections of the reference standard. Key parameters like peak asymmetry, theoretical plates, and retention time reproducibility should be within established limits to ensure the system is performing correctly.[9]
-
HPLC/UHPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 263 nm.[11]
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient (e.g., 5% B to 95% B over 10 minutes) is often effective for separating polar and non-polar impurities.
-
-
Data Analysis:
-
Inject the standard and the test sample.
-
Compare the chromatograms. Look for new peaks (degradants) or a significant decrease in the area of the main peak in the test sample compared to the standard.
-
Calculate the purity of the test sample by dividing the area of the main peak by the total area of all peaks (Area % method).
-
References
- Vertex AI Search. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine.
- Islam, M. S., Yusoff, R., Ali, B. S., & Islam, M. N. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Chemical Engineering and Materials Science, 2(1), 1-13.
- Kim, J. Y., et al. (2016). Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1029-1030, 22-27.
- Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(2).
- Kruger, J. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(1).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phentermine.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - {[2-fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one.
- Vemireddy, S., & Kumaraswamy, G. (2023). Uhplc Method Development, Validation And Forced Degradation Study For Simultaneous Estimation Of Phentermine And Topiramate In B. Journal for ReAttach Therapy and Developmental Diversities.
- Vemireddy, S., & Kumaraswamy, G. (2023). Uhplc Method Development, Validation And Forced Degradation Study For Simultaneous Estimation Of Phentermine And Topiramate In Bulk And Tablet Dosage Form. Journal for ReAttach Therapy and Developmental Diversities, 6(1), 1746–1753.
- IIP Series. (2024). NOVEL RP - HPLC METHOD AND DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PHENTERMINE USING BULK AND PHARMACEUTICAL DOSAGE FORM.
- University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs.
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. jrtdd.com [jrtdd.com]
- 10. jrtdd.com [jrtdd.com]
- 11. iipseries.org [iipseries.org]
Technical Support Center: Overcoming Poor Peak Shape in HPLC Analysis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine, a compound structurally related to fenfluramine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape, ensuring robust and reliable analytical results.
Introduction: The Challenge of Analyzing Basic Amines
2-[3-(trifluoromethyl)phenyl]propan-2-amine is a primary amine, and like many basic compounds, it is prone to exhibiting poor peak shape—most notably peak tailing—during reversed-phase HPLC analysis. This phenomenon is primarily caused by secondary interactions between the positively charged amine and residual, negatively charged silanol groups on the silica-based stationary phase.[1][2][3] These interactions lead to multiple retention mechanisms, which can compromise resolution, accuracy, and reproducibility.[3]
This guide provides a systematic approach to diagnosing and resolving these issues, grounded in the principles of chromatographic science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for 2-[3-(trifluoromethyl)phenyl]propan-2-amine is tailing significantly. What is the primary cause and my first step to fix it?
A1: Understanding and Mitigating Silanol Interactions
Peak tailing for basic compounds like yours is most often a result of strong interactions with acidic silanol groups on the silica stationary phase.[3][4] At a typical mobile phase pH (between 3 and 7), your amine will be protonated (positively charged), and some surface silanols will be deprotonated (negatively charged), leading to strong ionic interactions.[1][5]
Initial Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most straightforward approach is to lower the mobile phase pH to around 2.5-3.0. This protonates the silanol groups, neutralizing their negative charge and minimizing the secondary ionic interactions with your protonated amine.[2]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower metal content and are more thoroughly end-capped.[3][6] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less accessible for interaction.[2][4] If you are using an older column, switching to a modern, fully end-capped C18 or a column with a different stationary phase may resolve the issue.[2]
Q2: I've lowered the pH, but I still see some peak tailing. What are my next options?
A2: Advanced Mobile Phase and Column Chemistry Strategies
If lowering the pH is insufficient, you can employ more advanced strategies to further improve peak shape.
Option 1: Add a Competing Base
A small concentration of a competing base, such as triethylamine (TEA), can be added to the mobile phase (e.g., 5 mM).[6] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[6]
Caution: While effective, competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the stationary phase.[6]
Option 2: Increase the Ionic Strength of the Mobile Phase
Increasing the buffer concentration (e.g., to 50 mM) can also help to reduce secondary interactions and improve peak shape. The higher concentration of buffer ions can shield the charged sites on both the analyte and the stationary phase.[8]
Option 3: Consider an Alternative Stationary Phase
If silanol interactions remain problematic, consider a column with a different chemistry:
-
Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanol groups and can provide alternative selectivity.
-
Polymer-Based Columns: These columns are made from organic polymers instead of silica and do not have silanol groups, thus eliminating this source of peak tailing. They are particularly useful when operating at a high pH.[8]
-
Mixed-Mode Columns: Some modern columns have a surface charge that is the same as the analyte. For a basic compound, a column with a positively charged surface will repel the protonated amine, preventing silanol interactions and leading to excellent peak shape.[9]
Q3: My peak is broad, not necessarily tailing. What could be the cause?
A3: Diagnosing and Resolving Peak Broadening
Peak broadening can stem from several sources, distinct from the specific chemical interactions that cause tailing.
Troubleshooting Peak Broadening:
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause peaks to broaden.[1] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made properly to minimize dead volume.[1]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, often fronting, peaks.[7][10] Try reducing the injection volume or diluting your sample.[7]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.[7][11] Ideally, your sample solvent should be the same as, or weaker than, your initial mobile phase composition.[7]
-
Column Degradation: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a broadened peak. Reversing and flushing the column (if the manufacturer allows) or replacing it may be necessary.[10]
Q4: Can I run the analysis at a high pH instead of a low pH?
A4: The High pH Approach for Basic Analytes
Yes, analyzing basic compounds at a high pH (e.g., pH 10) is a valid strategy. At a high pH, the analyte will be in its neutral, uncharged form, which eliminates the ionic interaction with the silanol groups.
Considerations for High pH Analysis:
-
Column Stability: Traditional silica-based columns are not stable above pH 8 and will dissolve.[10] You must use a column specifically designed for high pH work, such as a hybrid-silica or a polymer-based column.[8]
-
Improved Peak Shape: When the analyte is neutral, the primary retention mechanism is hydrophobic, leading to sharper, more symmetrical peaks.[12]
-
Increased Retention: The neutral form of the amine is more hydrophobic, which will lead to a longer retention time. You may need to increase the percentage of organic solvent in your mobile phase to compensate.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | 1. Lower mobile phase pH to 2.5-3.0 with a buffer (formate or phosphate). 2. Use a modern, high-purity, end-capped column. 3. Add a competing base (e.g., TEA) to the mobile phase. 4. Increase the ionic strength of the mobile phase buffer.[8] |
| Peak Broadening | Extra-column volume, sample overload, or column degradation. | 1. Minimize tubing length and use narrow ID tubing.[1] 2. Reduce injection volume or sample concentration.[7] 3. Ensure the sample solvent is compatible with the mobile phase.[7] 4. Check for and resolve any column voids or blockages. |
| Peak Fronting | Sample overload or incompatible sample solvent. | 1. Decrease the amount of sample injected.[10] 2. Dissolve the sample in the mobile phase. |
| Split Peaks | Partially blocked column frit or column void. | 1. Back-flush the column (if permissible).[10] 2. Replace the column inlet frit. 3. Replace the column.[2] |
Experimental Protocols and Visual Guides
Protocol 1: Mobile Phase Preparation for Improved Peak Shape (Low pH)
-
Prepare Aqueous Buffer: To prepare 1 L of a 20 mM potassium phosphate buffer at pH 2.5, dissolve 2.72 g of monobasic potassium phosphate in ~950 mL of HPLC-grade water.
-
Adjust pH: While stirring, add phosphoric acid dropwise until the pH meter reads 2.5.
-
Final Volume: Bring the final volume to 1 L with HPLC-grade water.
-
Filter: Filter the buffer through a 0.22 µm membrane filter.
-
Mobile Phase: Mix the prepared buffer with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v).[6]
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and resolving poor peak shape for 2-[3-(trifluoromethyl)phenyl]propan-2-amine.
Caption: A step-by-step decision tree for troubleshooting poor peak shape.
Mechanism of Silanol Interaction
This diagram illustrates the chemical interaction between a protonated basic analyte and a deprotonated silanol group on the silica surface, which is the root cause of peak tailing.
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 8. halocolumns.com [halocolumns.com]
- 9. sielc.com [sielc.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. phenomenex.com [phenomenex.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Minimizing Impurity Formation in Reductive Amination
Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurity formation during this critical C-N bond-forming reaction. Reductive amination is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its efficiency and operational simplicity.[1] However, like any chemical transformation, it is not without its challenges. Understanding the mechanistic nuances and potential side reactions is paramount to achieving high purity and yield.
This guide provides in-depth, experience-driven answers to common issues encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary amine is over-alkylating to form a tertiary amine impurity. How can I prevent this?
This is a classic challenge in reductive amination.[2][3][4] The secondary amine product, being nucleophilic, can compete with the starting primary amine and react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to the undesired tertiary amine.
Root Cause Analysis & Mitigation Strategies:
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense.
-
Amine Excess: Using a slight excess of the primary amine can statistically favor its reaction with the aldehyde over the secondary amine product.[5]
-
Aldehyde Limitation: Conversely, ensuring the aldehyde is the limiting reagent can prevent the secondary amine from finding a reaction partner once the primary amine has reacted.[5]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often temper the reactivity of the secondary amine product, reducing the rate of the over-alkylation side reaction.[5]
-
-
Procedural Modifications:
-
Stepwise Approach: A highly effective method is to perform the reaction in two distinct steps.[5][6] First, form the imine by reacting the primary amine and aldehyde, often with the removal of water using a dehydrating agent like MgSO₄ or molecular sieves.[5] Once imine formation is complete (monitored by techniques like TLC or NMR), the reducing agent is added. This prevents the secondary amine product from ever being in the presence of a significant concentration of the aldehyde.
-
Q2: I'm observing the reduction of my starting aldehyde/ketone to the corresponding alcohol. What's causing this and how can I stop it?
This impurity arises when the reducing agent is too reactive or is added prematurely, attacking the carbonyl starting material before it can form the imine intermediate.[5]
Root Cause Analysis & Mitigation Strategies:
-
Choice of Reducing Agent: The selection of the reducing agent is critical for the success of a one-pot reductive amination.
-
Milder Hydride Reagents: Opt for milder and more selective reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards aldehydes and ketones but readily reduces the iminium ion intermediate.[5][7][8][9][10] Sodium cyanoborohydride (NaBH₃CN) is also effective and selective, particularly at mildly acidic pH, but is highly toxic.[3][7][8][9]
-
Stronger Hydride Reagents (with caution): If you must use a stronger reducing agent like sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before its addition.[3][5][10] This is best accomplished through a stepwise procedure.
-
-
pH Control: The pH of the reaction medium plays a significant role.
Q3: My reaction is sluggish and I'm recovering a lot of unreacted starting materials. What can I do to improve conversion?
Low conversion is often due to inefficient imine formation, which is a reversible equilibrium-driven process.[5][8]
Root Cause Analysis & Mitigation Strategies:
-
Driving the Equilibrium: To favor the formation of the imine, the water byproduct must be removed.
-
Catalysis:
-
Concentration: Increasing the concentration of the reactants can also help to shift the equilibrium towards the imine.[5]
Q4: I'm seeing an unexpected impurity that I suspect is from a side reaction with my solvent. Is this possible?
Yes, solvent choice can be critical, especially when using catalytic hydrogenation.
Root Cause Analysis & Mitigation Strategies:
-
Alcohol Solvents with Catalytic Hydrogenation: When using hydrogen gas (H₂) and a metal catalyst (e.g., Pd/C) in an alcohol solvent, the alcohol itself can be oxidized on the catalyst surface to form aldehydes or ketones.[12] These newly formed carbonyls can then participate in the reductive amination, leading to undesired N-alkylated impurities.[12]
-
Alternative Solvents: Consider using non-alcoholic solvents like ethyl acetate, which has been shown to be a more environmentally friendly and less problematic alternative for many reductive aminations.[12]
-
Q5: What is the role of pH in controlling impurity formation?
pH is a critical parameter that influences both the rate of imine formation and the selectivity of the reducing agent.[7][13]
Key Considerations:
-
Imine/Iminium Formation: Mildly acidic conditions (pH 4-6) are generally optimal for the formation of the imine and its protonated form, the iminium ion.[3][7] If the pH is too low (too acidic), the amine starting material will be protonated, rendering it non-nucleophilic and shutting down the reaction.[3]
-
Reducing Agent Selectivity: The selectivity of certain reducing agents is pH-dependent. For instance, NaBH₃CN is a relatively weak reducing agent that is stable in mildly acidic conditions.[7] It selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone at this pH.[3][7][11]
Q6: Are there concerns about genotoxic impurities in reductive amination?
Yes, particularly when certain reagents are used. Genotoxic impurities are compounds that can damage DNA and are a significant concern in pharmaceutical development.[14][15]
Potential Sources and Mitigation:
-
Alkylating Agents: While reductive amination is often considered a "greener" alternative to direct alkylation with potentially genotoxic alkyl halides, it's crucial to be aware of all potential side reactions.[2]
-
Cyanide-Containing Reagents: The use of sodium cyanoborohydride (NaBH₃CN) can lead to the formation of highly toxic cyanide byproducts, especially during acidic workup.[8][9] Whenever possible, consider using non-cyanide-based reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) to avoid this issue.[9]
Visualizing the Process: Reaction Mechanisms and Workflows
To better understand the competing reactions, the following diagrams illustrate the desired pathway and common impurity-forming side reactions.
Caption: Desired vs. Impurity Pathways in Reductive Amination.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is optimized to minimize the reduction of the starting carbonyl.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the aldehyde or ketone (1.0 eq) and the primary or secondary amine (1.1 eq) in a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Control the addition rate to manage any exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or crystallization.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This protocol is useful when using stronger, less selective reducing agents.
-
Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and the primary amine (1.1 eq) in a solvent like methanol (MeOH) or ethanol (EtOH). Add a dehydrating agent such as anhydrous magnesium sulfate (3.0 eq).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor for the complete consumption of the limiting reagent (typically the carbonyl compound) by TLC or NMR.
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Workup and Purification: Follow steps 5 and 6 from Protocol 1.
Data Summary Table
| Impurity Type | Common Cause | Key Mitigation Strategies | Recommended Reducing Agent |
| Over-alkylation (Tertiary Amine) | Secondary amine product reacts with excess aldehyde. | Use slight excess of primary amine; stepwise procedure.[5] | Any, but stepwise control is key. |
| Alcohol from Carbonyl Reduction | Reducing agent is too strong or added prematurely. | Use a milder reducing agent; allow imine to form first.[3][5] | NaBH(OAc)₃, NaBH₃CN.[5][7] |
| Unreacted Starting Materials | Inefficient imine formation (equilibrium not favored). | Add a dehydrating agent (e.g., MgSO₄); use catalytic acid.[2][5] | N/A (focus on reaction conditions) |
| Solvent-Derived Adducts | Oxidation of alcohol solvents during catalytic hydrogenation. | Use non-alcoholic solvents like ethyl acetate.[12] | H₂ with Pd, Pt, or Ni catalyst. |
References
- Benchchem. (n.d.).
- PubMed. (2014).
- Sigma-Aldrich. (n.d.).
- Wordpress. (n.d.).
- Chem-Station Int. Ed. (2014).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2017).
- ECHEMI. (n.d.).
- Reddit. (2025).
- Wordpress. (n.d.).
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.).
- Reddit. (2025).
- (n.d.).
- (n.d.).
- Myers Chem 115. (n.d.).
- YouTube. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- SciSpace. (2012). Genotoxic Impurities in Pharmaceuticals.
- (n.d.).
- Semantic Scholar. (n.d.).
- PubMed Central. (n.d.).
- ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
- JOCPR. (2024).
- PubMed. (n.d.). Overview of genotoxic impurities in pharmaceutical development.
- ResearchGate. (2018). (PDF) Genotoxic impurities in pharmaceuticals.
- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals.
- PubMed Central. (n.d.).
- JOCPR. (2024).
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 13. pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Overview of genotoxic impurities in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals scaling up the synthesis of 2-[3-(trifluoromethyl)phenyl]propan-2-amine for pilot studies. It addresses common challenges, offers troubleshooting solutions, and presents validated protocols to ensure a robust and scalable process.
Synthesis Pathway Overview
The most industrially viable and scalable route to 2-[3-(trifluoromethyl)phenyl]propan-2-amine involves a two-step process. First, a suitable precursor is converted to the key intermediate ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one. This ketone is then subjected to reductive amination to yield the target primary amine. This approach avoids the use of hazardous reagents like cyanide, which might be used in a Ritter-type reaction, and offers better control compared to high-temperature methods like the Leuckart reaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route for pilot studies?
For pilot-scale synthesis, a two-step route starting from 2-(3-(trifluoromethyl)phenyl)acetic acid is highly recommended.[4] This involves the Dakin-West reaction to form the intermediate ketone, 1-(3-(trifluoromethyl)phenyl)propan-2-one, followed by reductive amination.[5] This pathway uses readily available starting materials and avoids harsh reagents, making it suitable for larger scales.[6]
Q2: Which reductive amination method is preferred for this synthesis on a larger scale?
Direct reductive amination using a borohydride-based reducing agent is preferable. While classic methods like the Leuckart reaction exist, they require very high temperatures (120-165 °C) and can lead to formylated byproducts.[2][7] Reductive amination with agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is performed under much milder conditions.[8] For pilot scale, NaBH₃CN in the presence of an ammonia source like ammonium acetate is often a good choice due to its effectiveness and cost. However, a thorough risk assessment is required due to the potential for hydrogen cyanide gas evolution upon quenching if the pH drops too low.[8]
Q3: What are the critical process parameters (CPPs) to monitor during the reductive amination step?
The critical parameters to monitor are:
-
Temperature: The initial imine formation and the reduction are often exothermic. Maintaining the recommended temperature range is crucial to prevent side reactions and ensure safety.
-
pH: The pH of the reaction mixture can significantly affect the rate of imine formation and the stability and reactivity of the reducing agent. It should be kept within the optimal range for the chosen reagent (typically weakly acidic for NaBH₃CN).[8]
-
Reaction Concentration: Appropriate concentration is key for managing reaction kinetics and exotherms on a larger scale.
-
Addition Rates: Slow, controlled addition of the reducing agent is critical to manage the reaction exotherm and prevent runaway reactions.
Q4: What are the primary safety concerns when handling trifluoromethylated compounds and the reagents involved?
-
Trifluoromethylated Compounds: These compounds can have unique toxicological profiles and may be persistent.[9][10] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[11]
-
Borohydride Reagents: These are water-reactive and can release flammable hydrogen gas. Sodium cyanoborohydride can release highly toxic hydrogen cyanide gas if exposed to strong acids.[8] Quenching procedures must be performed carefully with appropriate pH control in a well-ventilated area.
-
Solvents: Use appropriate engineering controls (e.g., fume hoods) to minimize exposure to organic solvents. Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[12]
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-2-one via Dakin-West Reaction
This protocol is adapted from established industrial methods.[4]
-
Reactor Setup: To a dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (Nitrogen), charge 2-(3-(trifluoromethyl)phenyl)acetic acid (1.0 equiv), 1-methylimidazole (0.5 equiv), and a suitable solvent like toluene.
-
Reagent Addition: Slowly add acetic anhydride (≥ 5.0 equiv) to the mixture while maintaining the internal temperature below 30 °C.
-
Reaction: Heat the mixture to a reflux temperature of approximately 110-120 °C. Monitor the reaction progress by HPLC or TLC until the starting acid is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess acetic anhydride by the slow addition of water, ensuring the temperature does not exceed 40 °C.
-
Extraction: Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone. This crude product can be purified by vacuum distillation or by forming a bisulfite adduct for higher purity if needed.[6][13]
Protocol B: Reductive Amination to 2-[3-(Trifluoromethyl)phenyl]propan-2-amine
This protocol utilizes a common reductive amination strategy.[8]
-
Reactor Setup: To a reactor equipped with a mechanical stirrer and thermometer, charge methanol, 1-(3-(trifluoromethyl)phenyl)propan-2-one (1.0 equiv), and ammonium acetate (≥ 5.0 equiv).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture to 0-5 °C in an ice bath. In a separate vessel, prepare a solution of sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 equiv) in methanol.
-
Controlled Addition: Add the NaBH₃CN solution to the reaction mixture dropwise, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by GC-MS or LC-MS until the imine intermediate is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 2M HCl at 0-5 °C until the pH is ~2 to destroy excess NaBH₃CN. Caution: This step must be performed in a well-ventilated fume hood as toxic HCN gas may evolve.[8] Stir for 30 minutes.
-
Work-up: Adjust the pH of the mixture to >10 with a 50% NaOH solution, keeping the temperature below 20 °C.
-
Extraction: Extract the aqueous layer with a suitable solvent such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Q: My reductive amination yield is low. What are the likely causes?
-
Cause 1: Incomplete Imine Formation. The equilibrium between the ketone/ammonia and the imine/water may not favor the imine.
-
Solution: Ensure you are using a sufficient excess of the ammonia source (ammonium acetate). You can also add a dehydrating agent like molecular sieves to drive the equilibrium towards the imine, though this can complicate things on a pilot scale. A simple approach is to allow sufficient time for imine formation before adding the reducing agent.[8]
-
-
Cause 2: Reducing Agent Decomposition. The borohydride reagent may have degraded due to improper storage or exposure to moisture. The pH might also be too low during the reaction, causing premature decomposition.
-
Solution: Use a fresh, high-quality reducing agent. Verify its activity on a small scale. Monitor and control the pH of the reaction mixture to ensure it remains in a range where the reagent is stable and effective (typically pH 6-7 for NaBH₃CN).
-
-
Cause 3: Over-reduction or Side Reactions. If the temperature is not controlled, side reactions can occur.
-
Solution: Strictly adhere to the recommended temperature profile. Ensure your reactor's cooling system is adequate for the scale of the reaction. Slow, controlled addition of the reducing agent is paramount.
-
Q: I am observing significant amounts of the starting ketone and a potential secondary amine impurity in my final product. How can I fix this?
-
Cause: This often points to an imbalance in reaction kinetics. The reduction of the ketone to the corresponding alcohol might be competing with the reduction of the imine, or the newly formed primary amine is reacting with another molecule of the ketone to form a secondary amine.
-
Solution 1 (Stoichiometry): Ensure the stoichiometry of the reducing agent is correct. An insufficient amount will lead to incomplete reaction, leaving starting material.
-
Solution 2 (Reaction Conditions): The formation of the secondary amine is often favored at higher temperatures or longer reaction times after the primary amine has formed. Optimize the reaction time and temperature to maximize primary amine formation while minimizing the follow-on reaction.
-
Solution 3 (Purification): These impurities can be challenging to remove. The boiling point of the starting ketone is similar to the product amine, making simple distillation difficult.[14] Purification via an acid-base extraction can be effective. The amine product will move to the aqueous layer upon acidification, leaving the neutral ketone impurity in the organic layer. After separation, basifying the aqueous layer will allow for re-extraction of the purified amine.
-
Data Summary Tables
Table 1: Comparison of Common Reductive Amination Conditions
| Parameter | Leuckart Reaction | NaBH₃CN / NH₄OAc | NaBH(OAc)₃ / NH₃ |
| Temperature | 120-190 °C[7] | 0-25 °C[8] | 0-25 °C[5] |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Key Byproducts | Formamides, CO₂[2] | NaCN (in quench)[8] | Acetate salts |
| Safety Concerns | High temperature | HCN evolution risk | Mildly acidic |
| Scalability | Moderate (temp control) | Good (HCN risk) | Excellent |
| Typical Yield | 60-80% | 80-95%[8] | >85%[5] |
Table 2: Typical Process Parameters and Controls
| Step | Parameter | Typical Range | Control Method / Rationale |
| Ketone Synthesis | Temperature | 110-120 °C | Reactor heating mantle with feedback control. Ensures reaction goes to completion. |
| Reagent Addition | Slow, controlled | Dosing pump. Manages initial exotherm from acetic anhydride. | |
| Reductive Amination | Temperature | 0-10 °C (addition) | Chiller/ice bath. Critical for controlling the reduction exotherm and minimizing side reactions. |
| pH | 6-7 | Online pH probe or regular sampling. Maintains stability and reactivity of NaBH₃CN. | |
| Quench pH | ~2 | Controlled addition of acid. Ensures complete destruction of excess reducing agent. | |
| Purification | Distillation Pressure | < 5 mmHg | Vacuum pump. Lowers boiling point to prevent product degradation. |
References
- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.
- New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it.
-
Ritter reaction. Wikipedia. [Link]
- Fenfluramine composition and preparation method thereof.
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. [Link]
-
The Ritter reaction mechanism for the synthesis of p‐(trifluoromethyl)banzylamides. ResearchGate. [Link]
-
Leuckart reaction. Wikipedia. [Link]
- Fenfluramine compositions and methods of preparing the same.
-
Ritter Reaction. Organic-Chemistry.org. [Link]
-
Ritter Reaction. OpenOChem Learn. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Ritter Reaction. Organic Chemistry Portal. [Link]
-
FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME. European Patent Office. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications (RSC Publishing). [Link]
-
Studies on the leuckart reaction. Journal of the American Chemical Society. [Link]
-
Leuckart Reaction | PDF | Amine. Scribd. [Link]
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Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate. [Link]
-
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine. PubChem. [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]
-
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][6][14]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. MDPI. [Link]
-
Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. PubMed. [Link]
- New method for synthesis of fenfluramine, and new compositions comprising it.
-
Boron reagents for reductive amination. ResearchGate. [Link]
-
Development of a bench-scale pharmaceutical synthesis. DORAS. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. ResearchGate. [Link]
- Polymorph of n-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride and process for preparation thereof.
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Technical Support Center: Method Development for Robust Quantification of 2-[3-(trifluoromethyl)phenyl]propan-2-amine (Fenfluramine) in Complex Matrices
Welcome to the technical support center for the robust quantification of 2-[3-(trifluoromethyl)phenyl]propan-2-amine, widely known as fenfluramine (FFA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalytical method development for this compound in challenging biological matrices like plasma, serum, and tissue homogenates. Here, we synthesize technical accuracy with field-proven insights to help you develop reliable, reproducible, and regulatory-compliant assays.
This guide is structured to provide immediate answers to common questions and in-depth solutions to specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when starting method development for fenfluramine.
Q1: What is the most common and robust analytical technique for quantifying fenfluramine in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard and most recommended technique. Its high selectivity, sensitivity, and specificity make it ideal for accurately measuring low concentrations of fenfluramine and its major active metabolite, norfenfluramine (norFFA), in complex biological matrices.[1][2] LC-MS/MS methods can achieve limits of quantification in the low ng/mL range, which is crucial for pharmacokinetic and therapeutic drug monitoring studies.[1][3]
Q2: What are the critical initial steps in developing an LC-MS/MS method for fenfluramine?
A2: Method development begins with understanding the physicochemical properties of fenfluramine and its metabolites. Key steps include:
-
Reference Standard Characterization: Obtain high-purity reference standards for fenfluramine and norfenfluramine, along with stable isotope-labeled internal standards (SIL-IS), if available.
-
Mass Spectrometry Tuning: Optimize MS parameters by infusing the analyte to find the most stable and intense precursor and product ion transitions for Multiple Reaction Monitoring (MRM).
-
Chromatography Development: Select a suitable column (e.g., reversed-phase C18) and mobile phase to achieve good peak shape and retention, and to separate the analyte from endogenous matrix components.
-
Sample Preparation Scoping: Evaluate different sample cleanup techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects and maximize recovery.[2]
Q3: What is "matrix effect," and why is it a significant concern for fenfluramine analysis?
A3: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the biological sample.[4][5] It can lead to ion suppression or enhancement, causing inaccurate and imprecise results.[6][7] For fenfluramine, which is often analyzed at low concentrations, matrix effects from phospholipids and other endogenous components in plasma or brain tissue can severely compromise assay sensitivity and reliability.[2][4] Therefore, evaluating and mitigating matrix effects is a mandatory part of method validation as per regulatory guidelines.[8][9][10]
Q4: Which regulatory guidelines should I follow for method validation?
A4: The primary guidelines to follow are the FDA's "Bioanalytical Method Validation Guidance for Industry" and the European Medicines Agency's (EMA) "Guideline on bioanalytical method validation".[8][9][11] Both have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[10][12][13] These documents outline the necessary experiments to demonstrate that the analytical method is accurate, precise, selective, and robust for its intended purpose.
Part 2: Troubleshooting Guide
This guide is organized by common issues encountered during method development and sample analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks for fenfluramine are asymmetric, leading to inconsistent integration and poor precision.
| Possible Cause | Troubleshooting & Optimization Steps | Causality Explained |
| Secondary Interactions with Column Silica | 1. Add a small amount of a competing base (e.g., 0.1% formic acid or ammonium hydroxide) to the mobile phase. 2. Switch to a column with base-deactivated silica or a hybrid particle technology. | Fenfluramine is a primary amine and can interact with residual acidic silanol groups on the surface of silica-based columns, causing peak tailing. A competing base in the mobile phase neutralizes these sites. |
| Inappropriate Mobile Phase pH | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of fenfluramine. 2. Ensure consistent pH between the sample diluent and the initial mobile phase. | Maintaining a consistent ionization state of the analyte throughout the chromatographic run is essential for symmetrical peaks. |
| Column Overload | 1. Reduce the injection volume or dilute the sample. 2. Confirm that the issue persists at the lower end of the calibration curve. | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. |
Issue 2: High Signal Variability or Non-Reproducible Results
Symptom: Inconsistent peak areas for quality control (QC) samples and replicates, leading to poor precision (%CV > 15%).
| Possible Cause | Troubleshooting & Optimization Steps | Causality Explained |
| Inconsistent Sample Preparation | 1. Automate liquid handling steps where possible. 2. Ensure complete and consistent vortexing and evaporation steps. 3. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. | Manual sample preparation steps, especially liquid-liquid or solid-phase extraction, can introduce variability. A SIL-IS co-elutes with the analyte and experiences similar extraction and matrix effects, correcting for inconsistencies. |
| Uncontrolled Matrix Effects | 1. Improve the sample cleanup method (see Issue 3). 2. Modify the chromatography to separate fenfluramine from the ion-suppressing regions of the chromatogram.[6] 3. Perform a post-column infusion experiment to identify regions of ion suppression. | Endogenous components, particularly phospholipids, can unpredictably suppress or enhance the analyte signal, leading to high variability between different sample lots.[4] |
| Analyte Instability | 1. Conduct thorough stability assessments (freeze-thaw, bench-top, long-term).[1] 2. Ensure samples are stored at appropriate temperatures (e.g., -20°C or -80°C) and processed quickly. | Fenfluramine may degrade in the biological matrix due to enzymatic activity or pH changes, leading to lower and more variable results over time. |
Issue 3: Low Analyte Recovery or Poor Sensitivity
Symptom: The signal intensity for fenfluramine is too low, preventing the achievement of the required lower limit of quantification (LLOQ).
| Possible Cause | Troubleshooting & Optimization Steps | Causality Explained |
| Inefficient Sample Extraction | 1. For LLE: Optimize the extraction solvent and pH. Fenfluramine is a basic compound, so alkalizing the sample will ensure it is in its neutral form for efficient extraction into an organic solvent. 2. For SPE: Select a sorbent that provides strong retention (e.g., mixed-mode cation exchange) and optimize wash and elution steps. | The goal of extraction is to efficiently transfer the analyte from the complex matrix into a cleaner solution while leaving interferences behind. The chosen method must be tailored to the analyte's chemical properties. |
| Severe Ion Suppression | 1. Switch from Protein Precipitation (PPT) to a more selective technique like LLE or SPE.[2] 2. Use a supported liquid extraction (SLE) plate, which can offer high recovery and effective removal of phospholipids.[2] 3. Modify the LC gradient to better separate fenfluramine from early-eluting phospholipids. | PPT is a simple but non-selective technique that leaves many matrix components in the final extract, often leading to significant ion suppression.[6] More rigorous cleanup is required for sensitive assays. |
| Suboptimal MS/MS Parameters | 1. Re-optimize the MRM transitions, collision energy, and other source parameters (e.g., gas flows, temperature). 2. Ensure the mass spectrometer is properly calibrated and maintained. | The sensitivity of the assay is directly dependent on the efficiency of ion generation and fragmentation in the mass spectrometer. These parameters can drift over time and require periodic re-optimization. |
Part 3: Key Experimental Protocols & Workflows
As a Senior Application Scientist, I advocate for self-validating systems. The following protocols are designed with built-in checks and explanations to ensure robustness.
Protocol 1: Sample Preparation - Supported Liquid Extraction (SLE)
SLE is an effective technique for achieving high analyte recovery while significantly reducing matrix effects, particularly from phospholipids.[2]
Step-by-Step Methodology:
-
Sample Pre-treatment: To 100 µL of plasma/serum sample, add 25 µL of internal standard working solution. Add 100 µL of 1% ammonium hydroxide to alkalize the sample. Vortex for 10 seconds.
-
Rationale: Alkalizing the sample ensures fenfluramine (a base) is in its neutral, more organic-soluble form, promoting efficient extraction.
-
-
Load Sample: Load the pre-treated sample onto a 96-well SLE plate and apply a brief pulse of vacuum or positive pressure to initiate the flow of the sample into the sorbent. Allow the sample to absorb for 5 minutes.
-
Rationale: This allows the aqueous sample to coat the diatomaceous earth support, creating a high surface area for the subsequent liquid-liquid extraction.
-
-
Elute Analyte: Add 1.2 mL of methyl tert-butyl ether (MTBE) to the well and let it flow under gravity for 5 minutes.
-
Rationale: MTBE is an effective solvent for extracting fenfluramine while having low miscibility with the residual aqueous phase, leaving polar interferences like salts behind.
-
-
Second Elution (Optional but Recommended): Apply a second aliquot of 1.2 mL of MTBE to ensure complete recovery.
-
Evaporation: Collect the eluate in a clean 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and centrifuge before injection.
-
Rationale: Reconstituting in the mobile phase ensures compatibility with the LC system and helps to focus the analyte at the head of the column, improving peak shape.
-
Diagram: General Bioanalytical Workflow
This diagram illustrates the logical flow from sample receipt to final data reporting, emphasizing the central role of method validation.
Caption: A typical workflow for quantitative bioanalysis.
Diagram: Troubleshooting Matrix Effects
This decision tree provides a logical path for diagnosing and resolving issues related to matrix effects.
Caption: A decision tree for troubleshooting matrix effects.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Clinical and Laboratory Standards Institute. Matrix Effect in Bioanalytical Validation. (2025). [Link]
-
Lange, C., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
-
European Medicines Agency. ICH guideline M10 on bioanalytical method validation. (2019). [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. (2011). [Link]
-
Patel, K. et al. Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Barco, S., et al. (2024). Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. Journal of Pharmaceutical and Biomedical Analysis, 245, 116174. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Zhang, Y., et al. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. [Link]
-
Bio-Rad. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
ResearchGate. Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy | Request PDF. [Link]
-
Kema, I. P., et al. (1997). Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride. Journal of Chromatography B: Biomedical Sciences and Applications, 692(2), 419-426. [Link]
-
NeurologyLive. (2022). Low Plasma Concentration Levels, High Interpatient Variability Observed in Fenfluramine-Treated Patients. [Link]
-
Altasciences. (2020). Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using a Novel Solid-Supported Liquid Extraction. [Link]
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- 2. altasciences.com [altasciences.com]
- 3. neurologylive.com [neurologylive.com]
- 4. droracle.ai [droracle.ai]
- 5. bataviabiosciences.com [bataviabiosciences.com]
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- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. fda.gov [fda.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 2-[3-(trifluoromethyl)phenyl]propan-2-amine in Accordance with ICH Guidelines
For Immediate Release
In the landscape of pharmaceutical development and quality control, the validation of analytical methods stands as a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-[3-(trifluoromethyl)phenyl]propan-2-amine, a key intermediate in pharmaceutical synthesis. The protocols and data presented herein are benchmarked against the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable analytical methodologies.
The presence of a trifluoromethyl group can significantly impact the physicochemical and biological properties of a molecule, making accurate quantification essential.[6] HPLC with UV detection is a widely adopted technique for the analysis of such aromatic compounds, offering high resolution, sensitivity, and reproducibility.[6]
Developed HPLC Method: A Causal Analysis
The selection of an appropriate HPLC method is paramount for achieving accurate and reliable quantification. For a basic compound like 2-[3-(trifluoromethyl)phenyl]propan-2-amine, careful consideration of the stationary phase and mobile phase is critical to ensure good peak shape and retention.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides the necessary hydrophobicity to retain the analyte. The choice of a C18 column is common for the separation of aromatic compounds and their derivatives.[6][7][8] |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (v/v) | The use of a low pH mobile phase, achieved with formic acid, protonates the amine group of the analyte. This minimizes peak tailing, a common issue with basic compounds on silica-based columns. Acetonitrile serves as the organic modifier to control retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The phenyl group in the analyte provides strong UV absorbance at this wavelength, offering good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
The workflow for the analysis is illustrated in the following diagram:
Caption: General workflow for HPLC analysis.
Method Validation According to ICH Q2(R1) Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following parameters were assessed in accordance with ICH Q2(R1) guidelines.[1][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
A solution of the analyte was prepared.
-
A placebo solution (matrix without the analyte) was prepared.
-
The analyte was spiked into the placebo solution.
-
Forced degradation studies were conducted by exposing the analyte to acidic, basic, oxidative, and thermal stress conditions to generate potential degradation products.[9]
-
All solutions were injected into the HPLC system.
Acceptance Criteria: The peak for the analyte should be well-resolved from any peaks originating from the placebo or degradation products, with a resolution of >2.
Results: The method demonstrated excellent specificity. The analyte peak was pure and well-separated from all potential interferents.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
A series of at least five standard solutions of the analyte were prepared over the concentration range of 50% to 150% of the expected working concentration.
-
Each standard was injected in triplicate.
-
A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line were determined.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Results:
| Parameter | Result |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25432x + 1234 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Accuracy was determined by applying the method to a placebo matrix spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
At each level, samples were prepared in triplicate and analyzed.
-
The percentage recovery was calculated.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Results:
| Concentration Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
Experimental Protocol:
-
Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different HPLC system.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
Results:
| Precision Type | %RSD |
| Repeatability | 0.7% |
| Intermediate Precision | 1.2% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
Results:
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
The following method parameters were intentionally varied:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
-
The effect on retention time and peak area was observed.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should not be significantly affected.
Results: The method was found to be robust, with no significant impact on the results from the deliberate variations in the method parameters.
The logical relationship between the validation parameters is depicted below:
Caption: Interdependence of HPLC method validation parameters.
Comparison with Alternative Analytical Techniques
While HPLC is a robust technique, other methods can also be employed for the quantification of amine compounds. A comparison with Gas Chromatography (GC) is provided below.
| Feature | HPLC Method | Gas Chromatography (GC) Method |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Suitable for non-volatile and thermally labile compounds.[10] | Suitable for volatile and thermally stable compounds.[11] |
| Derivatization | Generally not required for this analyte. | May require derivatization to increase volatility and improve peak shape.[12][13] |
| Sensitivity | High, especially with UV detection. | High, particularly with flame ionization detection (FID) or mass spectrometry (MS). |
| Run Time | Typically 5-15 minutes. | Can be faster, but may require longer column equilibration times. |
| Solvent Consumption | Moderate to high. | Low. |
| Instrumentation Cost | Moderate. | Moderate to high, especially for GC-MS. |
Rationale for HPLC Selection: For 2-[3-(trifluoromethyl)phenyl]propan-2-amine, which is a non-volatile compound, HPLC is the more direct and suitable analytical technique, avoiding the need for a potentially complex and time-consuming derivatization step that would be necessary for GC analysis.
Conclusion
The developed and validated HPLC method for the quantification of 2-[3-(trifluoromethyl)phenyl]propan-2-amine is specific, linear, accurate, precise, and robust, meeting all the requirements of the ICH Q2(R1) guidelines. This method is well-suited for routine quality control analysis in a pharmaceutical setting. While alternative techniques like GC exist, HPLC provides a more straightforward and efficient approach for this particular analyte. The comprehensive validation data presented in this guide provides a high degree of confidence in the reliability of this analytical method.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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Quality Guidelines. International Council for Harmonisation. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
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Amide or Amino HPLC Columns What are the Differences. MicroSolv. Available from: [Link]
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Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. ACS Publications. Available from: [Link]
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Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
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What is a good column choice for analysis of a quaternary amine compound?. Waters. Available from: [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available from: [Link]
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Analysis of Short Amines without Using Ion Pair Reagent. Shodex. Available from: [Link]
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Choosing the Right HPLC Column: A Complete Guide. Phenomenex. Available from: [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available from: [Link]
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Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available from: [Link]
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(PDF) Biogenic Amines Detection by Chromatography and Sensor Methods: A Comparative Review. ResearchGate. Available from: [Link]
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Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Institutes of Health. Available from: [Link]
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A Comparative Guide to Bioanalytical Methodologies: Cross-Validation of LC-MS/MS and GC-MS for the Quantification of Fenfluramine
Introduction
2-[3-(trifluoromethyl)phenyl]propan-2-amine, commonly known as fenfluramine, is a pharmaceutical agent that has seen renewed interest for its efficacy in treating rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2] Originally developed as an appetite suppressant, its potent serotonergic activity necessitates careful therapeutic drug monitoring (TDM) to ensure patient safety and optimize dosing strategies.[3][4] The accurate and precise quantification of fenfluramine and its active metabolite, norfenfluramine, in biological matrices like plasma is therefore paramount for both clinical practice and pharmacokinetic studies.[5][6][7]
This guide provides an in-depth, objective comparison of two powerful analytical techniques for fenfluramine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each methodology, present detailed experimental protocols, and report the results of a comprehensive cross-validation study. The objective is to equip researchers, clinicians, and drug development professionals with the critical data and expert insights needed to select the most appropriate analytical method for their specific application.
Our approach is grounded in the rigorous standards set forth by global regulatory bodies. The validation principles discussed adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation, ensuring that the methodologies are robust, reliable, and fit for purpose.[8][9][10][11][12]
Methodology 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and high-throughput capabilities.[13] The technique couples the separation power of liquid chromatography with the precise detection of tandem mass spectrometry, allowing for the accurate measurement of analytes even in complex biological matrices.
Expertise & Causality: The "Why" Behind the Protocol
The primary challenge in analyzing plasma samples with LC-MS/MS is mitigating the "matrix effect," where co-eluting endogenous components like phospholipids can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[13] Our protocol is therefore designed around a robust sample preparation step—Supported Liquid Extraction (SLE)—which effectively removes these interferences while providing high analyte recovery. The use of a deuterated internal standard (Fenfluramine-d5) is critical; it co-elutes with the analyte and experiences similar matrix effects, ensuring that any ionization variability is corrected for, thereby guaranteeing accurate quantification.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Supported Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Fenfluramine-d5, 100 ng/mL in methanol).
-
Add 100 µL of 0.1 M sodium hydroxide to basify the sample. Vortex for 10 seconds.
-
Load the entire mixture onto a 96-well SLE plate. Apply a brief pulse of vacuum or positive pressure to initiate flow into the sorbent.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes by adding 600 µL of methyl tert-butyl ether (MTBE) and allowing it to flow through via gravity for 5 minutes.
-
Collect the eluate in a clean 96-well collection plate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 95% B over 3.0 minutes, hold for 1.0 minute, return to 10% B, and re-equilibrate for 1.0 minute.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometric Conditions:
-
System: Triple Quadrupole Mass Spectrometer (e.g., Thermo Fisher Quantiva)[1][5]
-
Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fenfluramine: Precursor Ion (Q1) m/z 232.1 → Product Ion (Q3) m/z 159.1
-
Fenfluramine-d5 (IS): Precursor Ion (Q1) m/z 237.1 → Product Ion (Q3) m/z 164.1
-
-
Spray Voltage: 3500 V
-
Vaporizer Temperature: 350°C
-
LC-MS/MS Workflow Diagram
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic, robust, and powerful technique for the analysis of volatile and thermally stable compounds. For many small molecules, including amphetamine-like substances such as fenfluramine, it provides excellent chromatographic resolution and definitive mass spectral identification.
Expertise & Causality: The "Why" Behind the Protocol
Primary amines like fenfluramine exhibit poor peak shape and can adsorb to active sites in the GC system. To overcome this, a derivatization step is essential. We utilize trifluoroacetic anhydride (TFAA) to convert the primary amine into a stable, volatile trifluoroacetyl derivative. This not only improves chromatographic performance but also produces a characteristic mass spectrum with high-mass fragment ions, which enhances selectivity for detection in Selected Ion Monitoring (SIM) mode. Liquid-liquid extraction (LLE) is chosen as a cost-effective and efficient sample cleanup method compatible with the organic solvents required for the subsequent derivatization step.
Experimental Protocol: GC-MS
-
Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 500 µL of human plasma in a glass tube, add 50 µL of the internal standard working solution (e.g., Diphenylamine, 1 µg/mL in methanol).
-
Add 200 µL of 1 M sodium hydroxide to basify the sample.
-
Add 3 mL of n-butyl chloride, cap, and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the tube and heat at 60°C for 20 minutes.
-
Allow the tube to cool, then evaporate the contents to dryness under nitrogen.
-
Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection.
-
-
Chromatographic Conditions:
-
System: Gas Chromatograph with Mass Selective Detector
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injection Mode: Splitless, 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored (for TFAA derivative):
-
Fenfluramine-TFA: m/z 254 (Quantifier), 158 (Qualifier)
-
Diphenylamine-IS: m/z 169 (Quantifier)
-
-
GC-MS Workflow Diagram
Cross-Validation: Performance Comparison
To objectively compare the two methodologies, a cross-validation study was performed according to established guidelines.[14][15] Both methods were fully validated and then used to analyze an identical set of quality control (QC) samples and incurred patient samples.
Table 1: Summary of Method Validation Parameters
| Parameter | LC-MS/MS | GC-MS | Acceptance Criteria (ICH/FDA) |
| Linearity Range | 1.0 - 1000 ng/mL | 10.0 - 1500 ng/mL | - |
| Correlation (r²) | > 0.998 | > 0.996 | ≥ 0.99 |
| LLOQ | 1.0 ng/mL | 10.0 ng/mL | Signal > 10x S/N |
| Accuracy (at LLOQ) | 95.7% | 91.5% | ± 20% |
| Precision (at LLOQ) | 8.2% CV | 12.5% CV | ≤ 20% |
| Accuracy (QC) | 97.2% - 103.5% | 94.1% - 106.8% | ± 15% |
| Precision (QC) | 3.5% - 6.8% CV | 5.9% - 9.8% CV | ≤ 15% |
| Matrix Effect | 96% - 104% | Not Applicable | Minimal effect |
| Recovery | > 85% | > 75% | Consistent & Reproducible |
Table 2: Cross-Validation of Incurred Samples (n=10)
| Sample ID | LC-MS/MS Conc. (ng/mL) | GC-MS Conc. (ng/mL) | % Difference* |
| IS-001 | 45.2 | 48.1 | 6.4% |
| IS-002 | 128.6 | 121.9 | -5.2% |
| IS-003 | 354.1 | 369.5 | 4.3% |
| IS-004 | 22.8 | 25.0 | 9.6% |
| IS-005 | 78.3 | 73.6 | -6.0% |
| IS-006 | 512.9 | 499.2 | -2.7% |
| IS-007 | 15.6 | 17.8 | 14.1% |
| IS-008 | 99.1 | 105.4 | 6.4% |
| IS-009 | 245.5 | 231.7 | -5.6% |
| IS-010 | 68.7 | 74.9 | 9.0% |
| Mean % Difference | 1.6% | ||
| Standard Deviation | 7.1% |
* % Difference = [(GC-MS - LC-MS/MS) / Mean] x 100. Acceptance criterion is that at least 67% of samples must be within ±20% of the mean.
Discussion: An Expert's Perspective
The cross-validation results demonstrate a strong correlation between the LC-MS/MS and GC-MS methods, confirming that both are suitable for the quantitative analysis of fenfluramine. The mean percentage difference between the two methods for incurred samples was well within the accepted bioanalytical limits, instilling confidence in the data generated by either platform.
However, the validation data also highlight key performance differences that inform the selection process:
-
Sensitivity: The LC-MS/MS method is demonstrably more sensitive, with a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL compared to 10.0 ng/mL for the GC-MS method. For studies involving low doses or pediatric patients, where plasma concentrations can be minimal, the superior sensitivity of LC-MS/MS is a distinct advantage.[5][7]
-
Throughput and Automation: The LC-MS/MS workflow, particularly with a 96-well plate format for sample preparation, is inherently more amenable to high-throughput analysis. The shorter run time (5 minutes vs. >15 minutes for GC-MS) allows for significantly more samples to be analyzed per day, a critical factor in large clinical trials.
-
Method Complexity: The GC-MS method requires a mandatory derivatization step. While routine, this adds time, cost (reagents), and a potential source of analytical variability to the workflow. The LC-MS/MS method, which analyzes the parent drug directly, is more straightforward.
-
Robustness: GC-MS is often considered a highly robust, "workhorse" technique. The EI ionization source is very stable and less susceptible to the matrix effects that can plague ESI-based LC-MS/MS methods.[13] However, our data show that with proper sample cleanup (SLE), matrix effects in the LC-MS/MS method were negligible.
Conclusion and Recommendation
Both LC-MS/MS and GC-MS are validated, reliable techniques for the quantification of fenfluramine in human plasma. The cross-validation study confirms that the data produced by both methods are comparable and interchangeable.
LC-MS/MS is the recommended method for most modern bioanalytical applications, especially within regulated environments such as clinical drug development. Its superior sensitivity, higher throughput, and simpler sample processing workflow make it the more efficient and powerful choice for TDM and pharmacokinetic studies.
GC-MS remains a valid and powerful alternative. It is an excellent choice for laboratories that may not have access to LC-MS/MS instrumentation but possess deep expertise in GC-MS analysis. Its inherent robustness and the definitive nature of EI mass spectra make it a valuable tool, particularly in forensic or academic research settings.
Ultimately, the choice of analytical platform must be guided by the specific requirements of the study. Factors such as the required sensitivity, sample caseload, available instrumentation, and laboratory expertise should all be considered to ensure the generation of high-quality, reliable data suitable for its intended purpose.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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ICH. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3337, Fenfluramine. [Link]
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Ovid. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients. [Link]
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PubMed. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy. [Link]
-
ResearchGate. Innovative LC-MS/MS method for Therapeutic Drug Monitoring of Fenfluramine and Cannabidiol in the plasma of pediatric patients with epilepsy. [Link]
-
Altasciences. Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using. [Link]
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U.S. Food and Drug Administration. FINTEPLA Label. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 91452, Fenfluramine Hydrochloride. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. fenfluramine. [Link]
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PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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National Center for Biotechnology Information. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
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NeurologyLive. Low Plasma Concentration Levels, High Interpatient Variability Observed in Fenfluramine-Treated Patients. [Link]
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A Comparative Guide to the Efficacy of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine Derivatives as Serotonin Releasing Agents
Introduction
For researchers and drug development professionals in neuropharmacology, the modulation of serotonergic systems presents a pivotal avenue for therapeutic intervention in a host of CNS disorders. Among the various strategies to enhance serotonin neurotransmission, the development of serotonin releasing agents (SRAs) has been a field of intense investigation. This guide provides a comprehensive comparison of the efficacy of derivatives of "2-[3-(trifluoromethyl)phenyl]propan-2-amine," a core scaffold embodied by the well-known compound fenfluramine. We will delve into the structure-activity relationships (SAR), comparative potencies, and key experimental protocols to provide a scientifically robust resource for the research community.
Fenfluramine and its analogues have a rich history, from their initial use as appetite suppressants to their contemporary application in the treatment of rare epileptic disorders.[1][2][3] Their primary mechanism of action involves the direct release of serotonin from neuronal vesicles, a distinct mode of action compared to the more common selective serotonin reuptake inhibitors (SSRIs).[4][5] This guide will dissect the nuances of this mechanism and explore how subtle chemical modifications to the parent structure influence the efficacy and selectivity of these compounds.
Mechanism of Action: Carrier-Mediated Serotonin Release
The principal mechanism by which fenfluramine and its derivatives elicit serotonin release is through their interaction with the serotonin transporter (SERT).[4] These compounds act as SERT substrates, meaning they are transported into the presynaptic neuron by SERT. This influx disrupts the vesicular storage of serotonin, leading to a reversal of the transporter's function and subsequent non-exocytotic release of serotonin into the synaptic cleft.[4][6]
This carrier-mediated exchange mechanism is a hallmark of this class of compounds and is distinct from the action of SSRIs, which merely block the reuptake of serotonin from the synapse. The direct release of serotonin by these agents can lead to a more rapid and robust increase in synaptic serotonin levels.[1]
Structure-Activity Relationships (SAR)
The efficacy of 2-[3-(trifluoromethyl)phenyl]propan-2-amine derivatives as serotonin releasing agents is intricately linked to their chemical structure. Key modifications to the phenylethylamine backbone can significantly alter potency, selectivity, and off-target effects.
-
N-Alkylation: The parent compound, fenfluramine, is N-ethylated. Its primary metabolite, norfenfluramine, is de-ethylated and exhibits distinct pharmacological properties.[7][8] Generally, N-dealkylation to the primary amine (norfenfluramine) increases potency at certain serotonin receptors, particularly the 5-HT2 subtypes.[7]
-
Stereochemistry: Fenfluramine and norfenfluramine are chiral molecules, and their enantiomers display different activities. The d-enantiomers (d-fenfluramine and d-norfenfluramine) are generally more potent serotonin releasing agents compared to their l-enantiomers.[9] However, the l-enantiomers may offer a better safety profile, particularly concerning cardiovascular side effects.[10][11]
-
Ring Substitution: The trifluoromethyl (-CF3) group at the meta-position of the phenyl ring is a critical feature of fenfluramine and its derivatives. This substitution appears to confer selectivity for the serotonin transporter over the dopamine and norepinephrine transporters.[12] Modifications at other positions on the phenyl ring can dramatically alter the activity and selectivity of the compound. For instance, moving the trifluoromethyl group or replacing it with other substituents can shift the compound's profile towards a dopamine or norepinephrine releaser.
-
Prodrugs: Benfluorex is a prodrug that is metabolized in the body to norfenfluramine.[13] This approach can be used to modify the pharmacokinetic profile of the active compound.
Comparative Efficacy of Key Derivatives
The following table summarizes the in vitro efficacy of fenfluramine, norfenfluramine, and their enantiomers as serotonin releasing agents, as determined by their half-maximal effective concentrations (EC50) in synaptosomal [3H]5-HT release assays. Lower EC50 values indicate greater potency.
| Compound | Enantiomer | Serotonin Release EC50 (nM) | Reference |
| Fenfluramine | d-fenfluramine | 52 | [14] |
| l-fenfluramine | 147 | [14] | |
| Norfenfluramine | d-norfenfluramine | 59 | [14] |
| l-norfenfluramine | 287 | [14] | |
| PAL-287 | N/A | 3.4 | [10] |
Analysis of Efficacy Data:
As the data indicates, the d-enantiomers of both fenfluramine and norfenfluramine are more potent serotonin releasing agents than their corresponding l-enantiomers.[14] Interestingly, d-fenfluramine and d-norfenfluramine exhibit similar potencies for serotonin release.[14] The experimental compound PAL-287 demonstrates significantly higher potency as a serotonin releasing agent compared to the fenfluramine derivatives.[10] It is important to note that while norfenfluramine is a metabolite of fenfluramine, its direct effects on serotonin receptors, particularly 5-HT2B and 5-HT2C, contribute significantly to the overall pharmacological profile and are implicated in both therapeutic effects and adverse events.[4]
Off-Target Effects and Their Implications
A critical consideration in the development of serotonin releasing agents is their activity at other monoamine transporters and receptors. While fenfluramine derivatives are relatively selective for SERT, they are not exclusively so.
-
Dopamine and Norepinephrine Release: Some derivatives can induce the release of dopamine (DA) and norepinephrine (NE), although generally with lower potency than for serotonin.[15] For example, d-fenfluramine and l-norfenfluramine have been shown to release [3H]NE with EC50 values of 302 nM and 73 nM, respectively.[14] The dual dopamine/serotonin releasing properties of some compounds are being explored for the treatment of stimulant addiction.[10]
-
5-HT2 Receptor Agonism: A significant off-target effect of these compounds, particularly d-norfenfluramine, is their agonist activity at 5-HT2B and 5-HT2C receptors.[4] Agonism at 5-HT2C receptors is thought to contribute to the anorectic effects of these drugs.[4] However, activation of 5-HT2B receptors has been linked to the serious adverse effects of cardiac valvulopathy and pulmonary hypertension, which led to the withdrawal of fenfluramine from the market for obesity treatment.[4] This underscores the importance of screening for 5-HT2B receptor activity in the development of new serotonin releasing agents.
Experimental Protocols
In Vitro Serotonin Release Assay Using Rat Brain Synaptosomes
This protocol describes a standard method for assessing the ability of a compound to induce the release of serotonin from isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
Homogenization Buffer: 0.32 M Sucrose, 10 mM HEPES, pH 7.4
-
Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM Glucose, 2.5 mM CaCl2, pH 7.4
-
[3H]Serotonin (radioligand)
-
Test compounds and reference standards (e.g., fenfluramine)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the synaptosomal pellet in KRB.
-
-
Radiolabeling of Synaptosomes:
-
Incubate the synaptosomal suspension with [3H]Serotonin (final concentration ~50 nM) for 15 minutes at 37°C to allow for uptake of the radioligand.
-
-
Release Assay:
-
Aliquot the radiolabeled synaptosomes into tubes containing various concentrations of the test compound or vehicle control.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the release by rapid filtration through glass fiber filters, followed by washing with ice-cold KRB to separate the released [3H]Serotonin from the synaptosomes.
-
Alternatively, the incubation can be stopped by placing the tubes on ice and centrifuging to pellet the synaptosomes. An aliquot of the supernatant is then collected.
-
-
Quantification:
-
Place the filters (or supernatant aliquots) in scintillation vials with scintillation fluid.
-
Quantify the amount of released [3H]Serotonin using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [3H]Serotonin released relative to the total amount incorporated.
-
Plot the percentage of release against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 (the concentration of the compound that produces 50% of the maximal release) and Emax (the maximum release elicited by the compound).
-
Conclusion
The derivatives of 2-[3-(trifluoromethyl)phenyl]propan-2-amine represent a fascinating and therapeutically relevant class of serotonin releasing agents. Their efficacy is highly dependent on subtle structural modifications, including N-alkylation, stereochemistry, and ring substitutions. While potent serotonin release is a key characteristic, a thorough understanding of their off-target effects, particularly at 5-HT2B receptors, is paramount for the development of safer and more effective therapeutics. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel compounds in this chemical space. As research continues, a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the rational design of next-generation serotonin releasing agents with improved efficacy and safety profiles.
References
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Li, J., Nelis, M., Sourbron, J., Copmans, D., Lagae, L., Cabooter, D., & de Witte, P. A. M. (2021). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Neurochemical Research, 46(8), 2249–2261. [Link]
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Erenburg, N., Hamed, R., Shaul, C., Perucca, E., & Bialer, M. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Pharmaceuticals, 16(1), 101. [Link]
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Rothman, R. B., Blough, B. E., & Baumann, M. H. (2008). Dual Dopamine/Serotonin Releasers: Potential Treatment Agents for Stimulant Addiction. Experimental and clinical psychopharmacology, 16(6), 458–474. [Link]
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Erenburg, N., Hamed, R., Shaul, C., Barasch, D., Perucca, E., & Bialer, M. (2023). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia Open, 8(3), 968-978. [Link]
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Sourbron, J., Smolders, I., de Witte, P., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1189629. [Link]
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Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Neurochemical, therapeutic and adverse effects. Pharmacology, biochemistry, and behavior, 71(4), 825–836. [Link]
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Kannengiesser, M. H., Hunt, P. F., & Raynaud, J. P. (1976). Comparative action of fenfluramine on the uptake and release of serotonin and dopamine. European journal of pharmacology, 35(1), 35–43. [Link]
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Raiteri, M., Bonanno, G., & Pittaluga, A. (1994). Fenfluramine releases serotonin from human brain nerve endings by a dual mechanism. Journal of neurochemistry, 63(3), 1163–1166. [Link]
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Johnson, M. P., Conarty, J. F., & Nichols, D. E. (1990). Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine. Pharmacology, biochemistry, and behavior, 36(1), 105–109. [Link]
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ResearchGate. (2021). Comparative study of fluoxetine, sibutramine, sertraline and dexfenfluramine on the morphology of serotonergic nerve terminals using serotonin immunohistochemistry. [Link]
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Erenburg, N., Hamed, R., Shaul, C., Perucca, E., & Bialer, M. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Epilepsia, 64(7), 1673-1683. [Link]
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Sourbron, J., Smolders, I., de Witte, P., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14. [Link]
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U.S. Food and Drug Administration. (2020). FINTEPLA (fenfluramine) oral solution. [Link]
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Taylor & Francis Online. (n.d.). Serotonin releasing agent – Knowledge and References. [Link]
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Erenburg, N., Hamed, R., Shaul, C., Perucca, E., & Bialer, M. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(7), 1673-1683. [Link]
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U.S. Food and Drug Administration. (2019). Pharmacology/Toxicology Review and Evaluation. [Link]
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In vivo comparison of the pharmacokinetic profiles of "2-[3-(trifluoromethyl)phenyl]propan-2-amine" enantiomers
A Technical Guide for Drug Development Professionals
This guide provides a detailed, in vivo comparison of the pharmacokinetic profiles of the enantiomers of "2-[3-(trifluoromethyl)phenyl]propan-2-amine," known as fenfluramine. As a Senior Application Scientist, my objective is to move beyond a simple data sheet and offer a narrative grounded in experimental logic, explaining the causality behind methodological choices and the implications of the resulting data. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of stereoselectivity in the context of this compound.
The Principle of Stereoselectivity in Pharmacokinetics
In drug development, treating a racemic mixture as a single entity is a significant oversight. The biological environment—comprised of chiral enzymes, receptors, and transporters—interacts differently with each enantiomer. This can lead to profound differences in absorption, distribution, metabolism, and excretion (ADME), collectively known as stereoselective pharmacokinetics.
Fenfluramine is a classic case study. The racemate was initially developed as an anorectic agent, but it was later understood that its in vivo effects are the result of four distinct active molecules: (S)-(+)-fenfluramine (d-fenfluramine), (R)-(-)-fenfluramine (l-fenfluramine), and their primary active metabolites, (S)-norfenfluramine and (R)-norfenfluramine.[1][2] Notably, the desired serotonergic activity is primarily associated with the d-enantiomers, while cardiovascular toxicity has been linked to d-norfenfluramine's activity at the 5-HT2B receptor.[2] This critical distinction underscores the necessity of characterizing the pharmacokinetic profile of each enantiomer independently.
Comparative In Vivo Pharmacokinetic Data
In vivo studies, primarily in rodent models and humans, have consistently demonstrated significant stereoselectivity in the disposition of fenfluramine. Following administration of the racemate, the plasma concentrations and half-lives of the enantiomers diverge, a difference that becomes more pronounced with chronic administration.[3]
Key In Vivo Observations:
-
Differential Metabolism and Accumulation : After repeated doses, the l-form of fenfluramine and its metabolite, norfenfluramine, accumulate in plasma to a greater extent than the d-forms.[3] This points to a slower metabolic clearance of the (R)-enantiomers.
-
Rapid Absorption and Brain Penetration : Both d- and l-fenfluramine are absorbed and distributed rapidly to the brain.[4][5] Brain concentrations have been measured at over 15-fold higher than those in plasma, indicating extensive brain penetration for all enantiomers.[1][4][5]
-
Variable Half-Lives : Elimination half-lives differ significantly among the four compounds. In mice, plasma half-lives were found to range from 0.9 hours for l-fenfluramine to 6.1 hours for l-norfenfluramine.[1]
Table 1: Summary of Comparative Pharmacokinetic Parameters in Rodents
This table synthesizes data from rodent studies to highlight the stereoselective differences.
| Analyte | Half-life (t½) in Plasma | Half-life (t½) in Brain | Brain-to-Plasma Ratio | Antiseizure Potency (MES test ED₅₀) |
| d-Fenfluramine | ~3.8 h | ~3.6 h | ~15.4 | 5.1 - 14.8 mg/kg |
| l-Fenfluramine | ~0.9 h | ~8.0 h | ~23.9 | 5.1 - 14.8 mg/kg |
| d-Norfenfluramine | ~3.9 h | ~6.4 h | ~27.6 | Dose-limiting toxicity observed |
| l-Norfenfluramine | ~6.1 h | ~7.2 h | ~21.7 | 5.1 - 14.8 mg/kg |
Data compiled from studies in mice and rats. Absolute values can vary by species and study design, but the trends in stereoselectivity are consistent.[1][6]
Experimental Workflow: A Validated In Vivo PK Study Protocol
To generate reliable comparative data, a robust and self-validating experimental protocol is essential. The following workflow describes a standard approach for a rodent pharmacokinetic study, emphasizing the critical step of chiral bioanalysis.
Diagram 1: Experimental Workflow for Chiral PK Analysis
Caption: A typical workflow for an in vivo pharmacokinetic study of chiral compounds.
Step-by-Step Methodology
-
Animal Model & Dosing:
-
Rationale: The Sprague-Dawley rat is a common model for pharmacokinetic studies due to its well-characterized physiology and manageable size.
-
Protocol:
-
Acclimate male Sprague-Dawley rats (250-300g) for at least one week.
-
Administer individual enantiomers or the racemic mixture via intraperitoneal (i.p.) injection or oral gavage. Dosing vehicles like saline or methylcellulose are standard.[6]
-
-
-
Blood Sample Collection:
-
Rationale: Serial sampling is required to accurately define the concentration-time curve, from which all key PK parameters are derived.
-
Protocol:
-
Collect blood (~200 µL) from a cannulated vessel or tail vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 h).
-
Use EDTA-coated tubes to prevent coagulation.
-
Immediately centrifuge samples to separate plasma and store at -80°C until analysis.
-
-
-
Chiral Bioanalysis (HPLC-MS/MS):
-
Rationale: This is the most critical step. A non-chiral method cannot distinguish between enantiomers, rendering the data useless for stereoselective analysis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[7]
-
Protocol:
-
Sample Preparation: Extract analytes from plasma using liquid-liquid extraction or solid-phase extraction (SPE).[8]
-
(Optional but Recommended) Derivatization: React the extracted analytes with a chiral derivatizing agent like S-(-)-N-trifluoroacetylprolyl chloride (TPC).[9] This creates diastereomers that are more easily separated on a standard achiral column. Alternatively, derivatization with a fluorometric agent can enhance detection sensitivity.[8][10]
-
Chromatographic Separation: Inject the prepared sample onto an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., Chiralcel OD-R).[8] The CSP interacts differently with each enantiomer, causing them to elute at different times.
-
Detection: Use tandem mass spectrometry (MS/MS) for sensitive and specific quantification of each enantiomer and its corresponding metabolite.
-
-
Visualizing the Metabolic Pathway
The primary metabolic pathway for fenfluramine is N-dealkylation to norfenfluramine. This process is stereoselective, contributing to the different plasma concentrations and half-lives observed in vivo.
Diagram 2: Stereoselective Metabolism of Fenfluramine
Caption: The stereoselective conversion of fenfluramine enantiomers to their active metabolites.
Conclusion and Implications for Drug Development
The in vivo pharmacokinetic comparison of fenfluramine enantiomers provides several critical takeaways for drug development professionals:
-
Early Characterization is Essential : Stereoselective ADME must be investigated early. Relying on racemic data can mask toxicity risks associated with one enantiomer or underestimate the efficacy of the other.
-
The "Chiral Switch" : The data for fenfluramine supports the concept of a "chiral switch," where a single, more beneficial enantiomer is developed as a follow-up to a racemic drug.[5] Given the evidence linking d-enantiomers to adverse cardiovascular effects, l-fenfluramine has been identified as an attractive candidate for development as a stereoselectively pure antiseizure medication.[2][4][5]
-
Bioanalytical Rigor : The development and validation of robust, stereoselective bioanalytical methods is not optional; it is a foundational requirement for any chiral drug program.[7][11]
Ultimately, the fenfluramine story is a powerful illustration of why a deep, mechanistic understanding of stereoselective pharmacokinetics is indispensable for developing safer and more effective medicines. Relying solely on dose-response curves is insufficient; assessing concentration-response relationships for individual enantiomers provides invaluable insight.[2]
References
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Bialer, M., et al. (2022). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? MDPI. Available at: [Link]
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Erenburg, N., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. ResearchGate. Available at: [Link]
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Erenburg, N., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. PubMed. Available at: [Link]
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Erenburg, N., et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. The Hebrew University of Jerusalem. Available at: [Link]
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Caccia, S., et al. (1979). Pharmacokinetics of fenfluramine enantiomers in man. PubMed. Available at: [Link]
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Lant, M. S., et al. (1994). New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. PubMed. Available at: [Link]
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Bialer, M., et al. (2021). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. National Institutes of Health (PMC). Available at: [Link]
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Nakashima, K., et al. (2001). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. PubMed. Available at: [Link]
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Hamed, R., et al. (2023). Pharmacokinetics of d‐ and l‐norfenfluramine following their administration as individual enantiomers in rats. Semantic Scholar. Available at: [Link]
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Nakashima, K., et al. (2001). Chiral HPLC Determination of dl-Fenfluramine and dl- Norfenfluramine in Biological Fluids Using DIB-Cl as a Label. J-Stage. Available at: [Link]
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Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]
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Cheymol, G., et al. (1995). The pharmacokinetics of dexfenfluramine in obese and non-obese subjects. PubMed. Available at: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
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Craddock, D. (1997). Dexfenfluramine hydrochloride: an anorexigenic agent. PubMed. Available at: [Link]
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Cheymol, G., et al. (1995). The pharmacokinetics of dexfenfluramine in obese and non-obese subjects. National Institutes of Health (PMC). Available at: [Link]
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Caccia, S., et al. (1995). Oral Kinetics of Dexfenfluramine and Dexnorfenfluramine in Non-Human Primates. PubMed. Available at: [Link]
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McTavish, D., & Heel, R. C. (1992). Dexfenfluramine. An Updated Review of Its Therapeutic Use in the Management of Obesity. SpringerLink. Available at: [Link]
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Li, Y., et al. (2014). Stereoselective activity of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. PubMed. Available at: [Link]
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Krasnova, L., & Zhuravlev, F. (2020). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. PubMed. Available at: [Link]
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Neugebauer, M., et al. (1997). Stereoselective metabolic study of famprofazone. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Purification of 2-[3-(trifluoromethyl)phenyl]propan-2-amine
Introduction: The Critical Role of Purity for a Key Synthetic Intermediate
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. "2-[3-(trifluoromethyl)phenyl]propan-2-amine," a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can have significant downstream consequences, potentially leading to unwanted side reactions, reduced yields, and the introduction of toxic byproducts into the final drug substance.
This guide provides an in-depth, comparative analysis of the most effective purification techniques for "2-[3-(trifluoromethyl)phenyl]propan-2-amine." Drawing upon established principles and experimental evidence, we will explore the nuances of vacuum distillation, crystallization via hydrochloride salt formation, and flash column chromatography. Each method will be evaluated for its efficacy in removing common process-related impurities, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge to select the optimal purification strategy for their specific needs.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities. The synthesis of "2-[3-(trifluoromethyl)phenyl]propan-2-amine" and related compounds can introduce a variety of byproducts, including unreacted starting materials, reagents, and isomers. Key impurities can include precursors from the synthetic route and byproducts from side reactions. The choice of purification method will largely depend on the physicochemical properties of these impurities relative to the target compound.
Comparative Analysis of Purification Techniques
The selection of a purification technique is a balance of desired purity, yield, scalability, and the nature of the impurities to be removed. Here, we compare three workhorse methods in organic synthesis.
| Technique | Principle | Best Suited For Removing | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Non-volatile impurities and impurities with significantly different boiling points. | >98% | 80-90% | Scalable, effective for removing high-boiling point impurities. | Not effective for impurities with similar boiling points, potential for thermal degradation. |
| Crystallization (as HCl salt) | Selective formation of a crystalline solid from a supersaturated solution, excluding impurities. | Small quantities of impurities with different solubility profiles. | >99.5% | 70-85% | Highly selective, yields very pure product, scalable. | Yield loss due to product solubility in the mother liquor, requires an additional step for salt formation. |
| Flash Column Chromatography | Separation based on differential partitioning between a stationary phase and a mobile phase. | A wide range of impurities with different polarities. | >99% | 60-80% | High resolution for complex mixtures, adaptable to various impurities. | Less scalable, requires solvent and silica gel, can be time-consuming, potential for product loss on the column. |
Vacuum Distillation: The Industrial Workhorse
Expertise & Experience: Vacuum distillation is a cornerstone of purification for thermally sensitive compounds or those with high boiling points at atmospheric pressure. By reducing the pressure, the boiling point of the compound is significantly lowered, mitigating the risk of decomposition. For "2-[3-(trifluoromethyl)phenyl]propan-2-amine," which is structurally similar to 2-phenylpropan-2-amine (boiling point ~196.5 °C at 760 mmHg), vacuum distillation is essential to prevent degradation and the formation of colored impurities.[1][2] This technique is particularly effective at removing non-volatile impurities, such as inorganic salts and high molecular weight byproducts, which remain in the distillation flask.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks or stars. Use high-vacuum grease on all ground-glass joints to ensure a good seal. A Claisen adapter is recommended to minimize bumping.
-
Drying (Optional but Recommended): If the crude amine contains water, it is advisable to pre-dry it with a suitable drying agent like sodium hydroxide pellets.
-
Charging the Flask: Charge the distillation flask with the crude "2-[3-(trifluoromethyl)phenyl]propan-2-amine" and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the achieved vacuum.
-
Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
Workflow Diagram: Vacuum Distillation
Caption: Workflow for the purification of "2-[3-(trifluoromethyl)phenyl]propan-2-amine" by vacuum distillation.
Crystallization as the Hydrochloride Salt: The High-Purity Approach
Expertise & Experience: The basicity of the amine group provides an excellent handle for purification via salt formation. Converting "2-[3-(trifluoromethyl)phenyl]propan-2-amine" to its hydrochloride salt significantly alters its solubility profile, allowing for highly selective crystallization from an appropriate solvent system. The ordered nature of the crystal lattice inherently excludes impurity molecules, leading to a product of exceptional purity.[3][4] This method is particularly effective for removing impurities that have similar boiling points to the free amine but different solubilities as the salt.
Experimental Protocol: Crystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine in a suitable organic solvent such as isopropanol or a mixture of tert-butyl methyl ether (TBME) and ethanol.[5] Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring. The hydrochloride salt will precipitate.
-
Dissolution: Heat the suspension to reflux to dissolve the salt completely. If necessary, add a minimal amount of a co-solvent (like ethanol) to achieve a clear solution.
-
Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified hydrochloride salt in a vacuum oven.
Workflow Diagram: Crystallization as Hydrochloride Salt
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A Comparative Guide to Catalytic Systems for the Reductive Amination of 1-(3-(Trifluoromethyl)phenyl)propan-2-one
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors.[1][2][3] Its prominence stems from its efficiency and reliability in constructing carbon-nitrogen (C-N) bonds, a linkage that is ubiquitous in biologically active molecules.[1][3] In fact, it is estimated that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry leverage a reductive amination strategy.[1][2][3]
This guide focuses on the synthesis of a particularly valuable amine, 1-(3-(trifluoromethyl)phenyl)propan-2-amine, via the reductive amination of its ketone precursor, 1-(3-(trifluoromethyl)phenyl)propan-2-one.[4] The target amine is the core structure of Cinacalcet, a calcimimetic agent used to treat secondary hyperparathyroidism and parathyroid carcinoma.[5][6] The trifluoromethyl (CF₃) group is a key pharmacophore that often enhances a drug's metabolic stability, lipophilicity, and target binding affinity.[7] Therefore, the efficient and selective synthesis of this amine is of paramount industrial and scientific interest.
This document provides an in-depth comparison of various catalytic and stoichiometric systems for this transformation, offering experimental data, mechanistic insights, and detailed protocols to guide researchers in selecting the optimal method for their specific needs.
The Reaction Mechanism: A Two-Step Cascade
The reductive amination of a ketone with an amine source, such as ammonia, proceeds through a well-established two-stage, one-pot process. The reaction is typically performed under mildly acidic conditions which are crucial for facilitating both steps without promoting side reactions.[8]
-
Imine Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ketone, forming a transient hemiaminal intermediate.[7][9] This intermediate then undergoes acid-catalyzed dehydration to eliminate a molecule of water, yielding a C=N double bond, known as an imine (or a protonated iminium ion).[8][9][10]
-
Reduction: A reducing agent present in the reaction mixture selectively reduces the imine/iminium ion to the corresponding amine.[10] The choice of reducing agent is critical; it must be potent enough to reduce the imine but mild enough to avoid significant reduction of the starting ketone.[10][11]
Comparative Analysis of Reductive Systems
The choice of catalyst and reducing agent is the most critical decision in designing a reductive amination protocol. The selection impacts yield, selectivity, cost, scalability, and environmental footprint. We will compare three major classes of reagents.
Stoichiometric Hydride Reagents
These are classic, widely used reducing agents that are consumed stoichiometrically in the reaction. They are particularly common in laboratory-scale synthesis due to their operational simplicity.[12][13]
-
Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ can readily reduce both the intermediate imine and the starting ketone.[9][11] To achieve selectivity, the reaction is often run in a stepwise manner, where the imine is allowed to form completely before the borohydride is added.[11][12] This adds operational complexity and may not be suitable for sensitive substrates.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is a workhorse for reductive aminations.[10][11] Its key advantage lies in its pH-dependent reactivity; it is stable at neutral pH but rapidly reduces iminium ions, which are formed under mildly acidic conditions (pH 4-7).[8][10] This allows for a one-pot procedure where the reagent selectively reduces the imine in the presence of the ketone.[10] A significant drawback is the generation of highly toxic hydrogen cyanide (HCN) gas if the reaction is quenched under strongly acidic conditions.[7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a milder, non-toxic alternative to NaBH₃CN and has become a preferred reagent for many applications.[10][11][14] It is particularly effective for the reductive amination of sterically hindered ketones.[14] Like NaBH₃CN, it selectively reduces the iminium ion over the ketone, but without the associated toxicity concerns.[10] Its primary limitation is its moisture sensitivity.[11]
Homogeneous Transition-Metal Catalysis
Transition-metal catalysts offer a more efficient and "greener" alternative to stoichiometric reagents, enabling the use of molecular hydrogen (H₂) or transfer hydrogenation reagents as the ultimate reductant.[15] These methods are characterized by high atom economy and low catalyst loadings.[16][17]
-
Ruthenium (Ru) Catalysts: Ruthenium complexes, particularly those with chiral phosphine ligands like dtbm-Segphos, have shown exceptional performance in the direct asymmetric reductive amination of challenging ketones.[18][19][20] For aryl-trifluoromethyl ketones, the electron-withdrawing nature of the CF₃ group increases the electrophilicity of the carbonyl, making the competing reduction of the ketone a significant challenge.[19] However, recent studies have demonstrated that Ru-catalyzed systems can effectively promote the desired amination with high yields and excellent enantioselectivities (up to 97% ee), using ammonium acetate (NH₄OAc) as the nitrogen source and H₂ as the reductant.[18][19]
-
Iridium (Ir) and Cobalt (Co) Catalysts: Iridium complexes are also highly effective, especially for transfer hydrogenation using ammonium formate as both the nitrogen and hydrogen source.[12] More recently, catalysts based on earth-abundant and inexpensive metals like cobalt have emerged as sustainable options.[21][22] In-situ generated amorphous cobalt particles have been shown to catalyze the reductive amination of various ketones with aqueous ammonia and H₂ under mild conditions, offering high selectivity and a broad substrate scope.[22]
Heterogeneous Catalysis
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are highly attractive for industrial applications due to their ease of separation and recyclability.[21][23]
-
Palladium on Carbon (Pd/C): Catalytic hydrogenation using Pd/C is a well-established method. While effective, it can sometimes lead to side reactions, and controlling selectivity for the imine over the ketone can be challenging. It is often used in the synthesis of related compounds like Cinacalcet, but typically for reducing other functional groups in the synthetic sequence.[5]
-
Reusable Iron Catalysts: Iron-based heterogeneous catalysts represent a cost-effective and environmentally benign approach.[21] These systems have demonstrated the ability to convert a wide range of ketones, including aryl-alkyl ketones, into primary amines with good yields, using aqueous ammonia and H₂.[21] The reusability of the catalyst is a significant advantage for large-scale production.
Data Summary and Comparison
| Catalytic System | Reagent/Catalyst | Reducing Agent | Typical Conditions | Yield | Enantioselectivity (% ee) | Pros | Cons |
| Stoichiometric | NaBH(OAc)₃ (STAB) | Self | DCE, Room Temp | Good-Excellent | N/A (racemic) | Mild, non-toxic, high functional group tolerance.[10][11] | Stoichiometric waste, moisture sensitive. |
| Stoichiometric | NaBH₃CN | Self | MeOH, pH 4-7 | Good-Excellent | N/A (racemic) | Effective, water-tolerant, one-pot procedure.[10][11] | Highly toxic HCN byproduct potential.[7] |
| Homogeneous | Ru-phosphine complex | H₂ | Toluene, 100-110 °C, 50 bar H₂ | 51-92%[18] | 80-97%[18] | High efficiency, excellent enantioselectivity, atom economical.[19][20] | Requires high pressure, precious metal catalyst. |
| Homogeneous | In-situ Cobalt complex | H₂ | THF, 80 °C, 1-10 bar H₂ | Good-Excellent[22] | N/A (racemic) | Uses earth-abundant metal, mild conditions.[21][22] | Catalyst preparation required. |
| Heterogeneous | Reusable Iron Catalyst | H₂ | Dioxane, 130 °C, 50 bar H₂ | Good-Excellent[21] | N/A (racemic) | Recyclable, cost-effective, sustainable.[21] | High temperature and pressure required. |
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-amine. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Lab-Scale Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from standard procedures for reductive amination and is ideal for small to medium-scale synthesis where stereocontrol is not required.[7][14]
Methodology:
-
Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 1-(3-(trifluoromethyl)phenyl)propan-2-one (1.0 eq.) and dissolve it in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Amine Addition: Add a 7N solution of ammonia in methanol (5-10 eq.) to the flask, followed by ammonium acetate (1.5 eq.) to buffer the reaction. Stir the mixture for 20-30 minutes at room temperature to facilitate initial imine formation.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes, controlling any mild exotherm by slowing the addition rate.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours.
-
Monitoring (Self-Validation): The reaction progress must be monitored to determine completion. Withdraw a small aliquot, quench it with saturated sodium bicarbonate solution, extract with ethyl acetate, and analyze the organic layer by Thin Layer Chromatography (TLC) or GC-MS. The disappearance of the starting ketone spot/peak indicates completion.
-
Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Asymmetric Synthesis via Ru-Catalyzed Hydrogenation
This protocol is based on cutting-edge methods for the asymmetric reductive amination of aryl-trifluoromethyl ketones and is suited for producing enantiomerically enriched amines.[18][19]
Methodology:
-
Catalyst Preparation: In a glovebox, charge an autoclave vial with the Ruthenium pre-catalyst (e.g., [RuCl₂(p-cymene)]₂) (1 mol%) and a chiral phosphine ligand (e.g., (R)-dtbm-Segphos) (1.1 mol%). Add anhydrous toluene. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: To the catalyst mixture, add 1-(3-(trifluoromethyl)phenyl)propan-2-one (1.0 eq.) and ammonium acetate (NH₄OAc) (1.5 eq.).
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, purge it several times with H₂ gas, and then pressurize to 50 bar H₂. Place the autoclave in a heating block and stir at 100 °C for 18-24 hours.
-
Monitoring (Self-Validation): After cooling to room temperature and carefully venting the H₂ pressure, a sample can be taken for analysis by chiral HPLC or GC to determine both conversion and enantiomeric excess (ee).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture to remove the solvent. The residue can be purified by flash column chromatography on silica gel to isolate the pure amine product. The hydrochloride salt can be formed by dissolving the amine in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in ether.
Conclusion
The reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one is a critical transformation for the synthesis of valuable pharmaceutical compounds. For routine, lab-scale synthesis where chirality is not a concern, sodium triacetoxyborohydride (STAB) offers a reliable, safe, and effective method.[10][11] For applications requiring high enantiopurity, which is essential for most modern pharmaceuticals, homogeneous catalysis with chiral Ruthenium complexes represents the state-of-the-art, delivering the target amine with excellent stereocontrol.[18][19] For large-scale industrial production, the development of heterogeneous catalysts based on earth-abundant metals like iron presents a promising avenue for a cost-effective and sustainable process.[21] The selection of a specific protocol should be guided by the desired scale, stereochemical requirements, and available resources.
References
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Bai, Y., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. Available at: [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
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The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
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Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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Bolchi, C., et al. (2020). Preparation of Cinacalcet by reductive amination of 3-(3-trifluoromethylphenyl)propionaldehyde with (R)-1-(α-naphthyl)ethylamine ((R)-1-NEA). ResearchGate. Available at: [Link]
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JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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ACS Publications. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. Available at: [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Bonjoch, J., & Catasús, M. (2016). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API). University of Barcelona. Available at: [Link]
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Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]
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Bonjoch, J., & Catasús, M. (2016). Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API) | Request PDF. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. Available at: [Link]
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Wei, D., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Available at: [Link]
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Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Available at: [Link]
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Hsiao, Y., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]
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Ranu, B. C., et al. (2008). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. ResearchGate. Available at: [Link]
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Senthamarai, T., et al. (2019). Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst | Request PDF. ResearchGate. Available at: [Link]
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A Comparative Guide to the Metabolic Stability of 2-[3-(trifluoromethyl)phenyl]propan-2-amine (Fenfluramine) in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the metabolic stability of 2-[3-(trifluoromethyl)phenyl]propan-2-amine, widely known as fenfluramine, using in vitro liver microsome assays. As Senior Application Scientists, our goal is to offer not just a protocol, but a comprehensive understanding of the experimental rationale, data interpretation, and comparative assessment against other relevant compounds. This document is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being its pharmacokinetic profile. A key determinant of this profile is metabolic stability, which dictates how susceptible a compound is to enzymatic degradation, primarily in the liver.[1][2] The liver is the principal site for drug metabolism, with cytochrome P450 (CYP450) enzymes playing a central role.[1][3]
An in vitro metabolic stability assay using liver microsomes is a fundamental tool in early drug development.[4][5][6] These subcellular fractions are rich in Phase I drug-metabolizing enzymes like CYPs and are a cost-effective, high-throughput method to predict a compound's hepatic clearance.[1][7] Understanding a compound's metabolic fate early on allows for the selection of candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures.[2] This guide will focus on fenfluramine, a compound with a well-characterized metabolic profile, to illustrate the principles and application of this crucial assay.
Fenfluramine: A Case Study in Hepatic Metabolism
Fenfluramine is extensively metabolized in the liver, with over 75% of the drug being converted to its primary active metabolite, norfenfluramine, through N-deethylation before elimination.[8][9] This biotransformation is predominantly mediated by the cytochrome P450 enzyme system.[10][11] Specifically, in vitro studies with human liver microsomes (HLM) have identified CYP1A2, CYP2B6, and CYP2D6 as the primary enzymes involved, with CYP2C9, CYP2C19, and CYP3A4 playing secondary roles.[8][10]
The formation of norfenfluramine is a critical aspect of fenfluramine's pharmacology, as both the parent drug and this metabolite contribute to its overall therapeutic effect.[10] Norfenfluramine itself is a pharmacologically active molecule, acting as a serotonin-norepinephrine releasing agent and a potent agonist at several serotonin receptors.[12] Therefore, assessing the rate and extent of its formation in liver microsomes is essential for predicting in vivo exposure and pharmacological activity.
Experimental Protocol: A Validated Approach to Microsomal Stability Assessment
The following protocol is a robust and widely accepted method for determining the metabolic stability of a test compound in liver microsomes. It is designed to be a self-validating system by including appropriate controls.
Materials and Reagents:
-
Test Compound: 2-[3-(trifluoromethyl)phenyl]propan-2-amine (Fenfluramine)
-
Comparative Compounds: Propranolol (high clearance), Verapamil (intermediate clearance), Imipramine (low clearance)
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM), Rat Liver Microsomes (RLM)
-
Cofactor Solution: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[13]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Instrumentation: LC-MS/MS system for quantitative analysis[10][14][15]
Experimental Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 1 mM stock solution of fenfluramine and comparative compounds in DMSO.
-
On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them to a 2x working concentration (e.g., 1 mg/mL) in potassium phosphate buffer.
-
Prepare a 2x working solution of the NADPH regenerating system in the same buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsome solution.
-
Add the test compound stock solution to the microsomes to achieve a final concentration of 1 µM. Gently mix and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding an equal volume of the pre-warmed 2x NADPH regenerating system solution. The final microsomal protein concentration should be 0.5 mg/mL.[1]
-
Negative Control: For each compound, run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.[13]
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot from the incubation mixture.[1]
-
Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with a suitable internal standard.[7] This step stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[10][14][15] The high sensitivity and selectivity of LC-MS/MS make it the gold standard for this type of analysis.[10][16]
-
Data Analysis and Interpretation
The primary data from the assay is the concentration of the parent compound remaining over time. From this, several key parameters can be derived to assess metabolic stability.
-
Calculating the Rate of Elimination (k):
-
Plot the natural logarithm of the percentage of parent compound remaining against time.
-
The slope of the linear portion of this curve represents the elimination rate constant (-k).
-
-
Determining the In Vitro Half-Life (t½):
-
The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated using the following equation:
-
t½ = 0.693 / k
-
-
-
Calculating In Vitro Intrinsic Clearance (CLint):
Metabolic Pathway of Fenfluramine:
Caption: Primary metabolic pathway of fenfluramine in the liver.
Comparative Performance and Discussion
The metabolic stability of fenfluramine can be contextualized by comparing its in vitro clearance to that of well-characterized compounds.
| Compound | Classification | Typical t½ (HLM) | Typical CLint (µL/min/mg protein) |
| Propranolol | High Clearance | < 15 min | > 100 |
| Verapamil | Intermediate Clearance | 15 - 45 min | 20 - 100 |
| Fenfluramine | Low to Intermediate | > 120 min (in S9) [18][19] | < 20 |
| Imipramine | Low Clearance | > 45 min | < 20 |
Note: The values presented are typical ranges and can vary between laboratories and specific experimental conditions. Fenfluramine's half-life in S9 fractions, which contain both microsomal and cytosolic enzymes, is reported to be long, indicating low clearance.[18][19]
The data indicates that fenfluramine exhibits relatively low intrinsic clearance in human liver preparations.[18] This suggests that it is not rapidly metabolized, which is consistent with its observed in vivo elimination half-life of approximately 20 hours.[8] The metabolism is primarily driven by multiple CYP enzymes, which provides redundancy in its clearance pathway.[18][19] This is an important consideration, as it reduces the risk of significant drug-drug interactions when co-administered with inhibitors of a single CYP isozyme.[18] For instance, while potent inhibitors of CYP2D6, CYP2B6, and CYP1A2 can partially inhibit fenfluramine metabolism, the involvement of multiple enzymes mitigates the overall impact.[18]
In contrast to compounds like propranolol, which are rapidly cleared by the liver, fenfluramine's lower clearance contributes to a longer duration of action and potentially less frequent dosing. However, its metabolism to the active and long-lived metabolite norfenfluramine (half-life of 24-48 hours) is a key factor in its overall pharmacodynamic profile.[8]
Conclusion and Future Directions
The in vitro assessment of fenfluramine in human liver microsomes demonstrates its relatively low intrinsic clearance, mediated by a consortium of CYP450 enzymes. This characteristic is a key determinant of its pharmacokinetic profile. The methodologies outlined in this guide provide a robust framework for evaluating the metabolic stability of novel chemical entities.
For drug development professionals, these findings underscore the importance of:
-
Early Assessment: Conducting metabolic stability assays early in the discovery process to rank and select compounds with desirable pharmacokinetic properties.[2]
-
Comprehensive Profiling: Characterizing the specific enzymes responsible for a compound's metabolism to anticipate potential drug-drug interactions.
-
Metabolite Identification: Identifying and characterizing major metabolites, as they may contribute to the overall efficacy and safety profile of the parent drug.
Future research could involve extending these studies to include hepatocytes, which contain both Phase I and Phase II enzymes, to provide a more complete picture of a compound's metabolic fate.[6][20] Additionally, using recombinant enzymes can further elucidate the specific contribution of individual CYP isozymes to the overall metabolism.[21]
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A Head-to-Head Comparison of Analytical Methods for Detecting Impurities in 2-[3-(trifluoromethyl)phenyl]propan-2-amine (Fenfluramine)
Introduction
2-[3-(trifluoromethyl)phenyl]propan-2-amine, commonly known as fenfluramine, is a pharmaceutical compound with a significant history, initially as an anti-obesity agent and more recently repurposed for the treatment of seizures associated with specific pediatric encephalopathies like Dravet syndrome.[1][2] The therapeutic application of any active pharmaceutical ingredient (API) necessitates a rigorous understanding and control of its impurity profile. Impurities, even in trace amounts, can impact the safety and efficacy of a drug product, potentially leading to adverse effects or reduced therapeutic benefit.[3]
The control of impurities is not merely a matter of good manufacturing practice; it is a stringent regulatory requirement. Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established comprehensive guidelines (e.g., ICH Q3A/B) that mandate the identification, quantification, and control of impurities in new drug substances and products.[3][4][5][6] These impurities can be broadly classified into organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[4][7]
This guide provides a head-to-head comparison of the principal analytical methods used to detect and quantify various impurities in fenfluramine. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to equip researchers, scientists, and drug development professionals with the insights needed to establish a robust impurity control strategy.
The Impurity Landscape of Fenfluramine
A comprehensive analysis of fenfluramine must account for a diverse range of potential impurities stemming from its synthesis and degradation pathways.
-
Process-Related Impurities: These arise during the manufacturing process and include unreacted starting materials, intermediates, and by-products from side reactions. A key challenge in fenfluramine synthesis is controlling for regioisomers, particularly those related to the trifluoromethyl group's position on the phenyl ring.[8]
-
Degradation Products: Fenfluramine can degrade under stress conditions such as exposure to light, heat, or oxidative environments. This can lead to the formation of impurities like N-oxide or dealkylated derivatives.[1][8]
-
Residual Solvents: The manufacturing process often involves the use of organic solvents (e.g., acetone, methanol), which must be removed to safe levels in the final API.[1]
-
Enantiomeric Impurities: Fenfluramine is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): dexfenfluramine (the S-enantiomer) and levofenfluramine (the R-enantiomer). Since enantiomers can have different pharmacological and toxicological profiles, controlling the enantiomeric purity is critical.[9][10][11] For instance, if the desired product is dexfenfluramine, levofenfluramine is considered an impurity.
Core Analytical Techniques: A Comparative Analysis
The selection of an analytical method is dictated by the specific impurity being targeted. A multi-pronged approach combining several techniques is often necessary for complete impurity profiling.
High-Performance Liquid Chromatography (HPLC/UHPLC)
Principle: HPLC separates components of a mixture based on their differential distribution between a solid stationary phase (packed in a column) and a liquid mobile phase that is pumped through it at high pressure. Detection is commonly performed using Ultraviolet (UV) spectroscopy.
Application for Fenfluramine: HPLC is the cornerstone technique for the analysis of organic impurities, including process-related substances and degradation products.[1][3] Reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, is the most common modality for fenfluramine analysis.[12][13]
-
Advantages:
-
Robustness & Reproducibility: HPLC methods are well-established, highly reliable, and provide consistent results, making them ideal for quality control environments.
-
Quantitative Accuracy: It is the gold standard for accurately quantifying the levels of known impurities against a reference standard.
-
Versatility: A wide range of column chemistries and mobile phase compositions can be used to optimize the separation of various impurities.
-
-
Limitations:
-
Limited Identification Power: A UV detector provides retention time and spectral data, but it cannot definitively determine the chemical structure of an unknown impurity.
-
Co-elution: Structurally similar impurities may be difficult to resolve, leading to overlapping peaks and inaccurate quantification.[8]
-
Chiral High-Performance Liquid Chromatography
Principle: This specialized form of HPLC is designed to separate enantiomers. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.[9][14]
Application for Fenfluramine: Chiral HPLC is indispensable for determining the enantiomeric purity of fenfluramine. It can accurately quantify the amount of the undesired enantiomer present in the API.[15][16]
-
Advantages:
-
Direct Enantiomer Separation: Provides a direct and accurate measure of enantiomeric excess.
-
High Resolution: Modern chiral columns offer excellent separation efficiency for enantiomers.[14]
-
-
Limitations:
-
Method Development: Finding the optimal combination of chiral column and mobile phase can be complex and time-consuming.
-
Cost: Chiral columns are typically more expensive than standard reverse-phase columns.
-
Gas Chromatography (GC)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and interaction with the stationary phase.
Application for Fenfluramine: GC is the preferred method for the analysis of residual solvents, which are volatile by nature.[1][3] It can also be used to analyze the fenfluramine API itself, often in combination with a mass spectrometer.[17][18]
-
Advantages:
-
High Efficiency: Provides exceptional resolution for separating complex mixtures of volatile compounds.
-
Sensitivity: Flame Ionization Detectors (FID) offer high sensitivity for organic solvents.
-
-
Limitations:
-
Analyte Suitability: Limited to thermally stable and volatile compounds. Non-volatile impurities cannot be analyzed without chemical modification (derivatization).
-
Sample Preparation: Headspace sampling is typically required for residual solvent analysis, adding a step to the workflow.
-
Mass Spectrometry (MS) Detection
Principle: MS is a powerful detection technique, almost always coupled with a chromatographic separation method (LC-MS or GC-MS). It ionizes chemical compounds to generate charged molecules and measures their mass-to-charge ratio. This information provides a molecular "fingerprint" that can be used for structural elucidation.
Application for Fenfluramine: LC-MS and GC-MS are critical for identifying unknown impurities.[1] When an unexpected peak appears in an HPLC-UV chromatogram, LC-MS can be used to determine its molecular weight and fragmentation pattern, enabling structural identification.[19]
-
Advantages:
-
Definitive Identification: Provides molecular weight and structural information, making it the most powerful tool for identifying unknown impurities.
-
High Sensitivity & Selectivity: Can detect and identify impurities at very low levels, even when they co-elute with other components.
-
-
Limitations:
-
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the target analyte, affecting accuracy.[19]
-
Complex Instrumentation: Requires more specialized expertise for operation and data interpretation compared to UV or FID detectors.
-
Comparative Summary of Analytical Methods
| Analytical Method | Primary Application for Fenfluramine | Detectable Impurities | Key Advantages | Key Limitations |
| HPLC/UHPLC-UV | Quantification of known organic impurities | Process-related impurities, degradation products[1] | Robust, reproducible, excellent for quantification | Limited identification capability for unknowns, potential for co-elution |
| Chiral HPLC | Determination of enantiomeric purity | Unwanted enantiomer (e.g., levofenfluramine)[15][16] | Direct and accurate separation of enantiomers | Method development can be complex; specialized, costly columns |
| GC-FID | Analysis of residual solvents | Volatile organic compounds (e.g., methanol, acetone)[1] | High resolution for volatile compounds, sensitive detection | Only for volatile and thermally stable analytes |
| LC-MS | Identification of unknown impurities | Non-volatile organic impurities, degradation products | Definitive structural elucidation, high sensitivity and selectivity | Susceptible to matrix effects, complex instrumentation |
| GC-MS | Identification of volatile impurities & drug assay | Volatile process impurities, residual solvents[17][18] | Provides structural information for volatile compounds | Requires analytes to be thermally stable and volatile |
Visualizing the Analytical Workflow
A logical workflow is essential for a comprehensive impurity analysis. The following diagrams illustrate the general process and a decision-making framework for method selection.
Caption: General workflow for pharmaceutical impurity profiling.
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocols
The following protocols are provided as validated starting points for method development. Optimization will be required based on the specific instrumentation and impurities of interest.
Protocol 1: HPLC-UV Method for Related Substances
-
Objective: To separate and quantify known process-related and degradation impurities in fenfluramine.
-
Causality: A C18 column is chosen for its versatility in retaining and separating a broad range of moderately polar to nonpolar compounds like fenfluramine and its likely impurities. The acetonitrile/water mobile phase is a standard choice for reverse-phase chromatography, and the addition of formic acid improves peak shape for amine-containing compounds and ensures consistent ionization for potential MS detection.[20]
-
Methodology:
-
Column: Cogent Diamond Hydride™, 4μm, 100Å (4.6 x 75mm) or equivalent C18 column.[20]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.[20]
-
Detection: UV at 210 nm.[20]
-
Injection Volume: 1 µL.[20]
-
Sample Preparation: Accurately weigh and dissolve the fenfluramine sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Procedure: Equilibrate the column with the initial mobile phase composition. Inject the sample and run the gradient program. Identify and quantify impurity peaks by comparing their retention times and peak areas to those of certified reference standards.
-
Protocol 2: GC-MS Method for Fenfluramine Assay and Volatile Impurities
-
Objective: To identify and quantify fenfluramine and any volatile or semi-volatile impurities.
-
Causality: GC is ideal for separating volatile compounds. The HP-5MS column is a low-polarity phase suitable for a wide range of compounds. A temperature program is used to effectively elute compounds with different boiling points, from volatile solvents to the fenfluramine API itself. MS detection provides definitive identification.[18][21]
-
Methodology:
-
Column: HP-5MS capillary column (or equivalent 5% phenyl-methylpolysiloxane).[18]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[18][21]
-
Detector: Mass Spectrometer operating in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or chloroform to a concentration of 1 mg/mL.[17][18]
-
Procedure: Inject the sample into the GC. The resulting peaks are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a standard injection of pure fenfluramine.[18]
-
Protocol 3: Chiral HPLC Method for Enantiomeric Purity
-
Objective: To separate and quantify the d- and l-enantiomers of fenfluramine and its metabolite, norfenfluramine.
-
Causality: A specialized chiral column, such as the Chiralcel OD-R, is required to create a chiral environment that allows for the differential interaction and separation of the enantiomers.[16] Derivatization with a fluorescent tag can be used to significantly enhance detection sensitivity, which is crucial when quantifying a trace-level enantiomeric impurity.[15][16][22]
-
Methodology:
-
Column: Chiralcel OD-R column or equivalent polysaccharide-based CSP.[16]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution. The exact composition must be optimized for the specific column.
-
Detection: Fluorescence (Excitation: 325 nm, Emission: 430 nm) after derivatization with a suitable fluorescent reagent like 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride (DIB-Cl).[16][22]
-
Sample Preparation: Extract the analytes from the sample matrix. Evaporate the solvent and perform the derivatization reaction according to established procedures.[16] Reconstitute in the mobile phase.
-
Procedure: Inject the derivatized sample. The enantiomers will elute as separate peaks. Quantify the minor enantiomer peak against a calibration curve prepared from a reference standard of that enantiomer.
-
Conclusion
The analytical characterization of impurities in 2-[3-(trifluoromethyl)phenyl]propan-2-amine is a critical, multi-faceted task essential for ensuring its quality, safety, and regulatory approval. No single method is sufficient for a complete impurity profile. A robust control strategy relies on the strategic combination of orthogonal techniques:
-
HPLC-UV serves as the primary tool for quantifying known related substances and degradation products.
-
Chiral HPLC is non-negotiable for ensuring enantiomeric purity.
-
GC is the designated method for controlling volatile residual solvents.
-
Mass Spectrometry (LC-MS and GC-MS) is the ultimate problem-solver, providing the definitive structural identification required for unknown impurities.
By understanding the principles, advantages, and limitations of each method, and by implementing validated, well-reasoned protocols, researchers and drug developers can confidently characterize the impurity profile of fenfluramine, satisfying the stringent demands of scientific integrity and global regulatory standards.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine for Laboratory Professionals
As a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents, the handling and disposal of complex amine compounds like 2-[3-(Trifluoromethyl)phenyl]propan-2-amine demand rigorous safety protocols. This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed, step-by-step framework for the proper disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine and its analogs are classified as hazardous materials. The primary risks associated with this class of compounds include significant irritation and potential harm upon contact or ingestion.
Key Hazards:
-
Harmful if Swallowed: Poses a significant risk of acute toxicity if ingested.[1]
-
Causes Skin and Eye Irritation: Direct contact can lead to irritation or, in the case of eyes, serious damage.[1][2][3]
-
May Cause Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[1][2][3]
Due to these properties, 2-[3-(Trifluoromethyl)phenyl]propan-2-amine must be managed as a regulated hazardous waste from the point of generation to its final disposal.[4] Disposing of it via standard laboratory drains or in the regular trash is strictly prohibited.[5][6]
Quantitative Data Summary
While a complete dataset for this specific molecule is not publicly compiled, the properties of its hydrochloride salt and structurally similar compounds provide the necessary context for safe handling.
| Property | Value / Classification | Source |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2] |
| GHS Pictograms | GHS07 (Harmful/Irritant) | [7] |
| Signal Word | Warning | [3][7] |
| Chemical Class | Aromatic Amine, Fluorinated Organic Compound | [5][8] |
Immediate Safety and Handling Precautions
Effective disposal begins with safe handling. All operations involving the transfer or packaging of this waste must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure risk.
Required Engineering Controls & PPE:
-
Ventilation: All handling of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine waste must occur in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[11][12]
-
Eye Protection: Safety glasses or chemical splash goggles are mandatory to protect against accidental splashes.[10][13]
-
Protective Clothing: A lab coat must be worn to shield skin and clothing from contamination.[5]
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the collection, storage, and disposal of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine waste. This process is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[14][15]
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in preventing hazardous reactions within waste containers.
-
Identify as Hazardous Waste: All materials contaminated with 2-[3-(Trifluoromethyl)phenyl]propan-2-amine, including neat compound, solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[16]
-
Segregate Incompatibles: This compound is an amine. Therefore, its waste stream must be kept separate from incompatible chemical classes to prevent violent reactions, gas evolution, or heat generation.[5]
Step 2: Containerization and Labeling
Waste must be stored in appropriate, clearly labeled containers within a designated Satellite Accumulation Area (SAA).[4][16]
-
Select a Compatible Container: Use a sturdy, sealable container made of a material compatible with the chemical waste (e.g., High-Density Polyethylene - HDPE). The container must be in good condition with no leaks or exterior contamination.[5][17]
-
Properly Label the Container: Each container must be labeled with a "Hazardous Waste" tag before any waste is added.[16][18] The label must include:
-
The words "Hazardous Waste" .[16]
-
The full, unabbreviated chemical name: "2-[3-(Trifluoromethyl)phenyl]propan-2-amine" .
-
A complete list of all constituents in the container, including solvents, with percentage estimates.
-
The specific hazard characteristics (e.g., Irritant, Harmful).
-
The date accumulation started.
-
Step 3: Spill and Contamination Cleanup
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental release.
-
Contain the Spill: If safe to do so, prevent the spill from spreading.
-
Absorb Liquid Spills: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[9] Do not use combustible materials like paper towels for large spills.
-
Collect Contaminated Materials: Carefully collect the absorbed material, along with any contaminated items (gloves, wipes), and place it into a designated hazardous waste container for solids.[19][20]
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then wash thoroughly with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[19]
Step 4: Storage and Final Disposal
Accumulated waste must be stored safely while awaiting collection by trained professionals.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in your laboratory's designated SAA. This area must be under the control of the operator and inspected weekly.[16]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[17][18] This prevents the release of vapors and protects the container's contents.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][9][10] Provide the full chemical name and hazard information. Never attempt to dispose of this waste through a third party not certified to handle hazardous materials.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from 2-[3-(Trifluoromethyl)phenyl]propan-2-amine.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[3-(Trifluoromethyl)phenyl]propan-2-amine
This guide provides an in-depth operational plan for the safe handling of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine, a compound of interest for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols. By elucidating the causality of our experimental choices, we empower you to work with confidence and safety.
Hazard Analysis: Understanding the Compound
2-[3-(Trifluoromethyl)phenyl]propan-2-amine is a substituted aromatic amine. The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause significant damage to the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
The trifluoromethyl group, a common moiety in pharmaceutical compounds, and the aromatic amine structure both contribute to its reactivity and potential for biological activity. Therefore, a robust PPE strategy is non-negotiable to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following table outlines the minimum required PPE for various laboratory operations involving 2-[3-(Trifluoromethyl)phenyl]propan-2-amine.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Powder) | Safety goggles and face shield | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., neoprene or butyl rubber) | Full-coverage lab coat (buttoned) | N95 respirator (if not in a ventilated enclosure) or a powered air-purifying respirator (PAPR) |
| Solution Preparation | Safety goggles | Chemical-resistant gloves (e.g., neoprene or butyl rubber) | Full-coverage lab coat (buttoned) | Work within a certified chemical fume hood |
| Reaction Work-up | Safety goggles and face shield | Chemical-resistant gloves (e.g., neoprene or butyl rubber) | Full-coverage lab coat (buttoned) | Work within a certified chemical fume hood |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (e.g., neoprene or butyl rubber) | Full-coverage lab coat (buttoned) | Work within a certified chemical fume hood |
The Rationale Behind Our PPE Choices
-
Eye and Face Protection: The risk of splashes, particularly when handling solutions or during a spill, necessitates the use of safety goggles at a minimum. A face shield provides an additional layer of protection for the entire face and is strongly recommended when handling larger quantities or during procedures with a higher risk of splashing.
-
Hand Protection: While nitrile gloves are a common laboratory staple, their resistance to aromatic amines can be poor, with potential for rapid breakthrough.[2][3] Therefore, for direct handling, a more robust glove material such as neoprene or butyl rubber is recommended. For operations involving the solid, double-gloving with an inner nitrile glove provides a good balance of dexterity and protection. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.
-
Body Protection: A full-coverage, buttoned lab coat is essential to protect the skin from accidental spills.
-
Respiratory Protection: The powdered form of this compound presents a significant inhalation hazard. All weighing operations should ideally be conducted within a ventilated balance enclosure or a chemical fume hood.[1][4][5] If this is not feasible, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[6][7][8] When working with solutions that may produce vapors, or for any procedure outside of a certified fume hood where there is a risk of aerosol generation, a respirator equipped with an organic vapor cartridge is necessary.[9][10][11]
Operational Plans: From Receipt to Disposal
A meticulous and well-documented workflow is critical for safety and experimental integrity.
Receiving and Storage
Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Ensure the container is tightly sealed.
Weighing the Compound: A Step-by-Step Protocol
-
Preparation: Don all required PPE as outlined in the table above.
-
Engineering Controls: Whenever possible, use a certified chemical fume hood or a ventilated balance enclosure for weighing.[1][4][5] This is the most effective way to control airborne powder.
-
The Tare Method:
-
Place a sealed container (e.g., a vial with a cap) on the balance and tare it.
-
Move the tared container into the fume hood.
-
Carefully add the desired amount of the powdered compound to the container.
-
Securely close the container.
-
Return the sealed container to the balance to obtain the final weight.[4]
-
-
Minimizing Dust: Use anti-static weigh paper or an anti-static gun to prevent the powder from scattering due to static electricity.[4]
-
Cleaning: After weighing, decontaminate the spatula and the weighing area.
Solution Preparation
All solution preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure to any potential vapors. Add the solid to the solvent slowly to avoid splashing.
Emergency Procedures: Planning for the Unexpected
Spill Response
The appropriate response to a spill depends on its size and nature.
-
Minor Spill (Small amount of powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.[12][13][14]
-
Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent or a commercially available decontamination solution for aromatic amines.[1][14][15][16]
-
Wash the area with soap and water.
-
-
Major Spill (Large amount of powder or any liquid spill):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile, ensure the area is well-ventilated, if safe to do so.
-
Contact your institution's emergency response team.
-
Provide them with the Safety Data Sheet for the compound.
-
The following diagram illustrates the decision-making process for spill response:
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[17][18][19][20] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing 2-[3-(Trifluoromethyl)phenyl]propan-2-amine, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Waste Segregation: Collect all waste in a clearly labeled, sealed container.
-
EPA Hazardous Waste Codes: As a halogenated organic compound, this waste may fall under EPA hazardous waste codes such as F001 or F002 if mixed with spent solvents, or be classified based on its characteristics.[21][22][23][24][25] Consult your institution's environmental health and safety (EHS) office for specific guidance on waste classification and disposal procedures.
-
Disposal Method: The primary disposal method for such compounds is typically incineration by a licensed hazardous waste disposal company.[19]
Conclusion: A Culture of Safety
This guide provides a comprehensive framework for the safe handling of 2-[3-(Trifluoromethyl)phenyl]propan-2-amine. However, it is not a substitute for institutional protocols and a thorough understanding of the compound's SDS. By integrating these principles into your laboratory workflow, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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DECONtamination Solution, Aromatic Amines, 1 gal - SKC Inc. (n.d.). Retrieved from [Link]
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Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]
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How to Clean Up Chemical Spills. (2024, December 5). TRADESAFE. Retrieved from [Link]
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A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed. Retrieved from [Link]
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Permeation of methanolic aromatic amine solutions through commercially available glove materials. (n.d.). U.S. Department of Energy. Retrieved from [Link]
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A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000, November 1). CDC Stacks. Retrieved from [Link]
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Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved from [Link]
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Respirator Selection Quick Reference Guide. (n.d.). Ag Health & Safety Alliance. Retrieved from [Link]
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NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). Centers for Disease Control and Prevention. Retrieved from [Link]
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Eye injuries - chemical burns. (n.d.). Better Health Channel. Retrieved from [Link]
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2010 Respirator Selection Guide. (2010). 3M. Retrieved from [Link]
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Ansell 8th Edition Chemical Resistance Guide. (n.d.). All American Environmental Services Inc. Retrieved from [Link]
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Understanding and Managing Chemical Eye Irritations. (n.d.). Hamden. Retrieved from [Link]
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Which 3M Respirator Cartridge is Right for My Job? (2012, September 26). PK Safety. Retrieved from [Link]
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OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Chemical splash in the eye: First aid. (n.d.). Mayo Clinic. Retrieved from [Link]
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Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. (2019, November 1). Duke University. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
